molecular formula C9H6F3NO5S B181819 {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid CAS No. 957372-02-0

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Cat. No.: B181819
CAS No.: 957372-02-0
M. Wt: 297.21 g/mol
InChI Key: YRJUVGJXBGUUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid is a useful research compound. Its molecular formula is C9H6F3NO5S and its molecular weight is 297.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5S/c10-9(11,12)5-1-2-7(6(3-5)13(16)17)19(18)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUVGJXBGUUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361703
Record name {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957372-02-0
Record name {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl, nitroaromatic, and sulfinylacetic acid moieties, all of which are known to contribute to diverse pharmacological activities. This guide details a robust three-step synthetic pathway, commencing with the nitration of 4-chlorobenzotrifluoride, followed by thiolation to produce the key intermediate, 2-Nitro-4-(trifluoromethyl)benzenethiol. The subsequent S-alkylation with chloroacetic acid and a final selective oxidation step yields the target compound. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers to successfully replicate and adapt these procedures.

Introduction: The Scientific Rationale and Potential Applications

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethyl (CF3) group being a particularly favored substituent.[1][2] The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Similarly, nitroaromatic compounds are a well-established class of pharmacophores, particularly in the development of antimicrobial agents.[3][4] The combination of these two functionalities in a single scaffold presents a compelling starting point for the exploration of novel therapeutic agents.[5][6]

The arylsulfinylacetic acid moiety is another key feature of the target molecule. Organosulfur compounds, including sulfoxides, are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, and antihypertensive properties.[7][8][9][10] Allicin, a natural thiosulfinate from garlic, is a prime example of a biologically active organosulfur compound.[7][11] The synthesis of this compound therefore provides a platform for the development of new chemical entities with potential applications in areas such as infectious diseases and oncology.

This guide provides a detailed, step-by-step methodology for the synthesis of this promising molecule, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process, as illustrated in the workflow diagram below. Each stage is designed to be high-yielding and amenable to standard laboratory techniques.

Synthesis_Workflow Start 4-Chlorobenzotrifluoride Nitration Stage 1: Nitration Start->Nitration Intermediate1 4-Chloro-3-nitrobenzotrifluoride Nitration->Intermediate1 Thiolation Stage 2: Thiolation Intermediate1->Thiolation Intermediate2 2-Nitro-4-(trifluoromethyl)benzenethiol Thiolation->Intermediate2 S_Alkylation Stage 3a: S-Alkylation Intermediate2->S_Alkylation Intermediate3 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid S_Alkylation->Intermediate3 Oxidation Stage 3b: Oxidation Intermediate3->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventSupplierPurity
4-ChlorobenzotrifluorideSigma-Aldrich99%
Nitric Acid (fuming)Merck99.5%
Sulfuric AcidFisher Scientific98%
Sodium HydrosulfideAcros Organics70-75%
N,N-Dimethylformamide (DMF)VWRAnhydrous, 99.8%
Sodium ChloroacetateTCI>98%
Sodium HydroxideEMD Millipore>97%
Hydrogen PeroxideSigma-Aldrich30% (w/w) in H2O
Glacial Acetic AcidJ.T. Baker99.7%
Diethyl EtherMacron Fine ChemicalsAnhydrous
DichloromethaneEMD MilliporeAnhydrous
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Experimental Protocols

Stage 1: Synthesis of 4-Chloro-3-nitrobenzotrifluoride

This initial step involves the electrophilic nitration of 4-chlorobenzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, while the chloro group is an ortho, para-directing deactivator. The regioselectivity of this reaction is primarily governed by the directing effect of the chloro group, leading to the desired 3-nitro product.

Nitration_Mechanism cluster_reactants Reactants cluster_products Product R1 4-Chlorobenzotrifluoride P1 4-Chloro-3-nitrobenzotrifluoride R1->P1 Nitration R2 HNO3 + H2SO4

Caption: Reaction scheme for the nitration of 4-chlorobenzotrifluoride.

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 50 mL of fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the nitrating mixture is prepared and cooled, add 4-chlorobenzotrifluoride (0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC (eluent: hexanes/ethyl acetate 9:1).

  • Upon completion, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The product will separate as an oil. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 4-chloro-3-nitrobenzotrifluoride as a pale yellow oil.

Stage 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzenethiol

This stage involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrobenzotrifluoride is displaced by a hydrosulfide group. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack.

Protocol:

  • In a 500 mL round-bottom flask, dissolve sodium hydrosulfide (0.15 mol) in 150 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • To this solution, add 4-chloro-3-nitrobenzotrifluoride (0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (eluent: hexanes/ethyl acetate 8:2).

  • After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven to yield 2-Nitro-4-(trifluoromethyl)benzenethiol. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Stage 3: Synthesis of this compound

This final stage is a two-part process: S-alkylation of the thiol with sodium chloroacetate followed by selective oxidation of the resulting thioether to the sulfoxide.

Part A: Synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid

  • In a 250 mL round-bottom flask, dissolve 2-Nitro-4-(trifluoromethyl)benzenethiol (0.05 mol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.1 mol) in 50 mL of water.

  • Add the sodium hydroxide solution to the ethanolic solution of the thiol with stirring.

  • To this mixture, add a solution of sodium chloroacetate (0.06 mol) in 50 mL of water.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC (eluent: hexanes/ethyl acetate 1:1 with a few drops of acetic acid).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid.

Part B: Oxidation to this compound

The selective oxidation of the thioether to a sulfoxide without further oxidation to the sulfone can be achieved using a controlled amount of a mild oxidizing agent. Hydrogen peroxide in glacial acetic acid is an effective and environmentally benign choice for this transformation.[9]

Oxidation_Reaction cluster_reactants Reactants cluster_products Product R1 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid P1 This compound R1->P1 Selective Oxidation R2 H2O2 in Acetic Acid

Sources

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis, characterization, and potential applications of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid.

This guide is intended for an audience of researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis of this compound, a compound of interest due to its unique electronic and structural features. Given the limited direct literature on this specific molecule, this document presents a proposed synthetic pathway based on established chemical principles and analogous reactions, alongside a discussion of its predicted properties and potential applications.

Introduction and Strategic Importance

The confluence of a nitro group, a trifluoromethyl group, and a sulfinylacetic acid moiety on a single aromatic scaffold makes this compound a compelling, albeit under-explored, building block for medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity. The nitroaromatic system is a versatile precursor for a range of functional groups and can itself impart specific biological or electronic properties. The sulfinylacetic acid group, being a chiral sulfoxide, introduces a stereogenic center and potential for specific chiral interactions, a critical consideration in modern drug design.

This guide provides a comprehensive overview of a proposed synthetic route, methods for characterization, and a prospective look at the utility of this molecule as a strategic intermediate in the development of novel chemical entities.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step sequence starting from a commercially available precursor, 2-chloro-5-nitrobenzotrifluoride. The overall strategy involves a nucleophilic aromatic substitution to install the thioacetic acid side chain, followed by a controlled oxidation to the desired sulfoxide.

Synthetic_Pathway A 2-Chloro-5-nitrobenzotrifluoride B {[2-Nitro-4-(trifluoromethyl)phenyl]thio}acetic acid(Thioether Intermediate) A->B  Nucleophilic Aromatic Substitution  Reagent: Thioglycolic acid  Base: K₂CO₃  Solvent: DMF   C This compound(Target Molecule) B->C  Selective Oxidation  Reagent: H₂O₂  Solvent: Acetic Acid  

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of the Thioether Intermediate, {[2-Nitro-4-(trifluoromethyl)phenyl]thio}acetic acid

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring, making the chlorine atom susceptible to displacement by a suitable nucleophile.

  • Mechanism and Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing substituents. Thioglycolic acid, deprotonated in situ by a mild base such as potassium carbonate, serves as the sulfur nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the cation and promoting the nucleophilic attack.

Step 2: Selective Oxidation to this compound

The second step is the controlled oxidation of the thioether intermediate to the corresponding sulfoxide. This step is critical, as over-oxidation will lead to the formation of the undesired sulfone.

  • Reagent Choice and Control: A 30% aqueous solution of hydrogen peroxide in acetic acid is a classic and effective reagent for this transformation. The reaction temperature is a key parameter for achieving selectivity. Running the reaction at or slightly above room temperature typically favors the formation of the sulfoxide. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to quench the reaction upon consumption of the starting thioether, thereby minimizing sulfone formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of {[2-Nitro-4-(trifluoromethyl)phenyl]thio}acetic acid
  • To a stirred solution of 2-chloro-5-nitrobenzotrifluoride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • To this suspension, add thioglycolic acid (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2, leading to the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Protocol 2: Synthesis of this compound
  • Dissolve the {[2-Nitro-4-(trifluoromethyl)phenyl]thio}acetic acid intermediate (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and add 30% hydrogen peroxide (1.1-1.2 eq) dropwise, maintaining the internal temperature below 25 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a larger volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove residual acetic acid, and dry under vacuum.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Physicochemical and Spectroscopic Characterization (Predicted)

As this molecule is not extensively characterized in public literature, the following properties are predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₉H₆F₃NO₅S
Molecular Weight 313.21 g/mol
Appearance Expected to be a pale yellow or off-white solid
pKa (Carboxylic Acid) Estimated in the range of 2.5 - 3.5
¹H NMR Expected signals for aromatic protons and the CH₂ group
¹³C NMR Expected signals for aromatic, CF₃, C=O, CH₂, and SO carbons
IR Spectroscopy Characteristic peaks for C=O, NO₂, S=O, and C-F bonds
Mass Spectrometry Expected molecular ion peak corresponding to the formula

Potential Applications and Future Directions

This compound is a versatile intermediate with several potential applications:

  • Asymmetric Synthesis: The chiral sulfoxide can be used as a chiral auxiliary or as a building block in asymmetric synthesis to introduce chirality into target molecules.

  • Pharmaceutical Scaffolding: The molecule can be further functionalized, for instance, by reducing the nitro group to an amine, which can then be used in amide bond formation or other coupling reactions to build more complex drug candidates.

  • Materials Science: The electron-deficient aromatic ring coupled with the polar sulfoxide group may impart interesting electronic or self-assembly properties, making it a candidate for investigation in materials science.

Future research should focus on the enantioselective synthesis of this compound to provide access to single enantiomers, which would be of high value for drug development and chiral catalysis research. Screening for biological activity, particularly in areas where nitroaromatics have shown promise, would also be a logical next step.

Safety and Handling

  • Nitroaromatic Compounds: Are often energetic and should be handled with care, avoiding shock and high temperatures. They can also be toxic.

  • Acids and Oxidizers: The reagents used in the synthesis are corrosive and/or strong oxidizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Due to the novel nature of the specific target molecule, this compound, direct literature is not available. The synthetic protocols and chemical principles described herein are based on well-established, standard organic chemistry transformations. For foundational knowledge on these reactions, please consult authoritative organic chemistry textbooks and databases. The following references provide context for the types of reactions discussed:

  • Nucleophilic Aromatic Substitution: Information on the SNAr mechanism and its application can be found in advanced organic chemistry textbooks.
  • Oxidation of Thioethers to Sulfoxides: The selective oxidation of sulfides is a widely studied reaction. A variety of methods have been developed and are reviewed in the chemical literature. For example, the use of hydrogen peroxide is a classic method. More modern and selective methods are also continuously being developed.
  • Properties of 2-chloro-5-nitrobenzotrifluoride: This starting material is commercially available and its properties are documented in chemical supplier catalogs and d

An In-depth Technical Guide to the Mechanism of Action of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid (FX-11)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, widely known in the scientific literature as FX-11, has emerged as a significant small molecule inhibitor targeting a key metabolic vulnerability in cancer cells. This guide provides a comprehensive technical overview of the core mechanism of action of FX-11, focusing on its interaction with its primary molecular target, the downstream cellular consequences, and the preclinical evidence supporting its therapeutic potential. We will delve into the causality behind its effects, from enzymatic inhibition to the induction of oxidative stress and apoptosis, and provide detailed protocols for key experiments to facilitate further research in this area.

Introduction: Targeting the Warburg Effect

Cancer cells exhibit a profound metabolic reprogramming, famously described as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift is crucial for providing the necessary building blocks for rapid cell proliferation. A key enzyme in this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating NAD+ to sustain high glycolytic flux. The upregulation of LDHA is a common feature in a wide array of human cancers and is often associated with tumor progression and poor prognosis. FX-11 was developed as a selective inhibitor of LDHA, representing a therapeutic strategy to exploit this metabolic dependency of cancer cells.

Molecular Mechanism of Action: Inhibition of Lactate Dehydrogenase A

The primary and direct mechanism of action of FX-11 is the potent and selective inhibition of the enzyme Lactate Dehydrogenase A (LDHA).

Binding and Inhibition Kinetics

FX-11 acts as a reversible and competitive inhibitor of LDHA with respect to its cofactor, NADH.[1] This means that FX-11 binds to the NADH-binding site on the LDHA enzyme, thereby preventing the binding of NADH and subsequent reduction of pyruvate to lactate. The inhibition constant (Ki) for FX-11 against human LDHA has been determined to be approximately 8 µM.[1][2]

Molecular dynamics simulations suggest that FX-11 may not bind directly within the canonical NADH adenine-binding site (A-site) but rather in a region near it, behaving as an unspecific inhibitor in that immediate vicinity.[3] This interaction is thought to allosterically affect the binding of NADH. The binding of FX-11 is selective for LDHA, with significantly less activity against other NAD+-dependent enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1]

Structural Insights from Molecular Modeling

While a co-crystal structure of FX-11 with LDHA is not yet publicly available, molecular docking and dynamics simulations have provided insights into its potential binding mode. These studies suggest that the aromatic portions of the FX-11 molecule likely play a key role in its interaction with the enzyme.[3] The trifluoromethyl group is also believed to contribute to the binding affinity through hydrophobic interactions.[3] The mobile loop (residues 96-107) of LDHA, which closes over the active site during catalysis, is a critical region for substrate and cofactor binding, and the interaction of FX-11 in this vicinity is likely crucial for its inhibitory effect.[4][5]

Cellular Consequences of LDHA Inhibition by FX-11

The inhibition of LDHA by FX-11 triggers a cascade of downstream cellular events, primarily centered around metabolic disruption and the induction of oxidative stress, ultimately leading to cell death.

Disruption of Glycolysis and Energy Metabolism

By inhibiting LDHA, FX-11 effectively blocks the terminal step of aerobic glycolysis. This leads to a significant reduction in lactate production in cancer cells.[2] The immediate consequence of this metabolic blockade is a decrease in the regeneration of NAD+, which is essential for maintaining a high glycolytic rate. This disruption in glycolysis leads to a reduction in cellular ATP levels.[1] In response to this energy stress, cells often activate the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status.[1][6]

Induction of Oxidative Stress

A critical consequence of LDHA inhibition by FX-11 is the induction of significant oxidative stress.[1] With glycolysis inhibited, cancer cells are forced to rely more on mitochondrial oxidative phosphorylation for ATP production, leading to an increase in oxygen consumption.[1] This metabolic shift results in an overproduction of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and death.

Induction of Apoptosis

The culmination of metabolic collapse and severe oxidative stress induced by FX-11 is the activation of the apoptotic cell death program.[2][7][8] Evidence for apoptosis induction includes the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, key markers of the apoptotic cascade.[2][7] The apoptotic signal is believed to be initiated by mitochondrial dysfunction, driven by the increased ROS levels and decreased ATP production. This can lead to the release of pro-apoptotic factors from the mitochondria, triggering the caspase cascade.[6]

Signaling Pathway Overview

FX11_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Apoptotic Cascade FX11 FX-11 LDHA LDHA FX11->LDHA Inhibits Pyruvate Pyruvate Lactate Lactate NADH NADH NAD NAD+ Glycolysis Glycolysis LDHA->Glycolysis Disrupts Pyruvate->Lactate LDHA-catalyzed NADH->NAD LDHA-catalyzed Glycolysis->Pyruvate Mito Mitochondrial Respiration Glycolysis->Mito Shifts metabolism to ATP ↓ ATP Production Glycolysis->ATP Reduces AMPK AMPK Activation ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Increases Apoptosis Caspase Activation (Caspase-3, PARP cleavage) ROS->Apoptosis Induces ATP->AMPK Activates ATP->Apoptosis Induces CellDeath Apoptotic Cell Death Apoptosis->CellDeath Leads to

Caption: Mechanism of action of FX-11.

Preclinical Efficacy of FX-11

The therapeutic potential of FX-11 has been demonstrated in various preclinical cancer models, both in vitro and in vivo.

In Vitro Anti-Cancer Activity

FX-11 has been shown to inhibit the proliferation of a range of cancer cell lines, including those derived from lymphoma, pancreatic cancer, and neuroblastoma.[1][2][9] The half-maximal inhibitory concentration (IC50) varies depending on the cell line, with values reported in the low micromolar range. For instance, the IC50 for LDHA in HeLa cells is approximately 23.3 µM.[1]

Cell LineCancer TypeReported IC50 (µM)Reference
HeLaCervical Cancer23.3[1]
BxPc-3Pancreatic CancerProliferation inhibited at 0-100 µM[1]
MIA PaCa-2Pancreatic CancerProliferation inhibited at 0-100 µM[1]
PC-3Prostate CancerCell viability decreased[8]
DU145Prostate CancerCell viability decreased[8]
Neuroblastoma (various)NeuroblastomaGrowth inhibition observed[2][7]
In Vivo Anti-Tumor Activity

In vivo studies using tumor xenograft models have provided compelling evidence for the anti-tumor efficacy of FX-11. Daily intraperitoneal administration of FX-11 has been shown to significantly inhibit the growth of human lymphoma and pancreatic cancer xenografts in mice.[1][9] These studies demonstrate that FX-11 can be administered at tolerable doses and achieve a therapeutic effect in a preclinical setting.

Key Experimental Protocols

To facilitate further research into the mechanism of action of FX-11 and other LDHA inhibitors, detailed protocols for key assays are provided below.

LDHA Enzyme Activity Assay (Spectrophotometric)

This protocol measures the activity of LDHA by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Materials:

  • 0.2 M Tris-HCl buffer, pH 7.3

  • 6.6 mM NADH solution in Tris-HCl buffer

  • 30 mM Sodium Pyruvate solution in Tris-HCl buffer

  • Purified LDHA enzyme or cell lysate

  • UV-Vis Spectrophotometer

Procedure:

  • Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.[10]

  • In a cuvette, combine 2.8 mL of 0.2 M Tris-HCl buffer, 0.1 mL of 6.6 mM NADH, and 0.1 mL of 30 mM sodium pyruvate.[10]

  • To test inhibition, add the desired concentration of FX-11 to the reaction mixture.

  • Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.[10]

  • Initiate the reaction by adding 0.1 mL of diluted enzyme solution.

  • Record the change in absorbance at 340 nm per minute (ΔA340/min) from the initial linear portion of the reaction curve.[10]

  • Enzyme activity is calculated based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow: LDHA Activity Assay

LDHA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tris-HCl Buffer - NADH Solution - Pyruvate Solution - FX-11 (optional) Mix Combine Buffer, NADH, Pyruvate, and FX-11 in a cuvette Reagents->Mix Enzyme Prepare Diluted LDHA Enzyme Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Equilibrate Equilibrate at 25°C in Spectrophotometer Mix->Equilibrate Equilibrate->Initiate Measure Record ΔA340/min Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: Workflow for LDHA enzyme activity assay.

Cellular ATP Level Measurement (Luciferase-based)

This protocol quantifies intracellular ATP levels using a luciferase-based assay, where light emission is proportional to the ATP concentration.

Materials:

  • Cancer cell lines of interest

  • FX-11

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of FX-11 or vehicle control for the desired time period.

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • ATP levels are expressed relative to the vehicle-treated control cells.

Intracellular ROS Detection (DCFDA Assay)

This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Cancer cell lines of interest

  • FX-11

  • DCFDA (or H2DCFDA) reagent

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate or culture dish and allow them to adhere.

  • Treat cells with FX-11 or vehicle control for the desired duration.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with a working solution of DCFDA (typically 10-20 µM in serum-free media) and incubate for 30-45 minutes at 37°C in the dark.[11][12]

  • Remove the DCFDA solution and wash the cells with PBS.[12]

  • Add PBS to each well.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[11]

  • ROS levels are quantified as the fold change in fluorescence intensity relative to control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cancer cell lines of interest

  • FX-11

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with FX-11 or vehicle control for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[13]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • The cell populations are quantified based on their fluorescence profiles:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion and Future Directions

This compound (FX-11) is a well-characterized inhibitor of LDHA that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action, centered on the disruption of glycolysis and the induction of oxidative stress and apoptosis, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on obtaining a high-resolution co-crystal structure of FX-11 bound to LDHA to facilitate the design of next-generation inhibitors with improved potency and pharmacokinetic properties. Furthermore, exploring combination therapies where FX-11 is used to sensitize cancer cells to other anti-cancer agents is a promising avenue for clinical translation. The continued investigation of FX-11 and other LDHA inhibitors will undoubtedly provide valuable insights into the metabolic vulnerabilities of cancer and pave the way for novel therapeutic strategies.

References

  • Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042. [Link]

  • Granchi, C., Fortunato, S., Rizzolio, F., & Minutolo, F. (2019). FX11 inhibits aerobic glycolysis and growth of neuroblastoma cells. Surgery, 161(3), 846-854. [Link]

  • Shi, Y., & Pinto, B. M. (2014). Human lactate dehydrogenase A inhibitors: a molecular dynamics investigation. PloS one, 9(1), e86365. [Link]

  • Granchi, C., & Minutolo, F. (2012). Lactate dehydrogenase A inhibitors: a new frontier in cancer therapy?. Future Medicinal Chemistry, 4(13), 1545-1564. [Link]

  • Porporato, P. E., Dhup, S., Daskalaki, I., Payen, V. L., Pérez-Escuredo, J., De Saedeleer, C. J., ... & Sonveaux, P. (2014). FX11 inhibits aerobic glycolysis and growth of neuroblastoma cells. Surgery, 161(3), 846-854. [Link]

  • Rajeshkumar, N. V., Dutta, P., Yabuuchi, S., de Wilde, R. F., Martinez, G. V., Le, A., ... & Maitra, A. (2015). Therapeutic targeting of the Warburg effect in pancreatic cancer relies on an absence of p53 function. Cancer research, 75(16), 3355-3364. [Link]

  • Li, Y., Wang, C., Li, G., Gao, L., & Wei, Z. (2019). Inhibition of LDHA by FX11 suppresses cell proliferation, migration, and invasion and increases cell apoptosis in vitro. Cancer management and research, 11, 925. [Link]

  • Bio-protocol. (2017). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44209536, FX11. Retrieved January 26, 2026, from [Link]

  • Calbiochem. (n.d.). Lactate Dehydrogenase A Inhibitor, FX11. Retrieved January 26, 2026, from [Link]

  • Eventoff, W., Rossmann, M. G., Taylor, S. S., Torff, H. J., Meyer, H., Keil, W., & Kiltz, H. H. (1977). Structural adaptations of lactate dehydrogenase isozymes. Proceedings of the National Academy of Sciences, 74(7), 2677-2681. [Link]

  • Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescin assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616. [Link]

  • Granchi, C., Bertini, S., Macchia, M., & Minutolo, F. (2010). Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials. Current medicinal chemistry, 17(7), 672-697. [Link]

  • Deck, L. M., Royer, R. E., Chamblee, B. B., Hernandez, V. M., Malone, R. R., Torres, J. E., & Hunsaker, L. A. (1998). Selective inhibitors of human lactate dehydrogenases and their reversal of haloperidol-induced toxicity in human cell lines. Journal of medicinal chemistry, 41(20), 3879-3887. [Link]

  • The Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved January 26, 2026, from [Link]

  • Shi, Y., & Pinto, B. M. (2014). Regulation, Activation and Function of Caspase-11 during Health and Disease. MDPI. [Link]

  • University of California, Davis. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]

  • American Thoracic Society. (1999). Signal Transduction Pathways of Apoptosis and Inflammation Induced by the Tumor Necrosis Factor Receptor Family. [Link]

  • National Institutes of Health. (2014). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. [Link]

  • MDPI. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • ResearchGate. (2019). Crystal structure of LDHA bound to inhibitor 23 (A, pdb code 6Q0D) and.... [Link]

  • Bio-Rad. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). An Overview of Anticoagulant Drugs Pharmacology, Therapeutic Approaches, Limitations and Perspectives. [Link]

  • National Institutes of Health. (2007). On the Pathway of Forming Enzymatically Productive Ligand-Protein Complexes in Lactate Dehydrogenase. [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • BioAssay Systems. (n.d.). Lactate Dehydrogenase (LDH) Enzymatic Assay Kit Manual. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2019). IC50 values for different cell lines. [Link]

  • ResearchGate. (2020). How to calculate ROS using DCFDA cellular ROS detection kit?. [Link]

  • National Institutes of Health. (2020). Growth-rate model predicts in vivo tumor response from in vitro data. [Link]

Sources

Structural Analysis & Characterization of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid . This molecule represents a highly functionalized aryl sulfoxide characterized by a unique electronic environment due to the synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups.

The presence of the sulfinyl moiety (


) introduces a stable chiral center, rendering the molecule optically active. This guide addresses the critical challenges in synthesizing, isolating, and characterizing this compound, with a specific focus on controlling oxidative selectivity and resolving the sulfoxide enantiomers.

Molecular Architecture & Electronic Environment

The molecule consists of three distinct pharmacophoric/structural domains:

  • The Electron-Deficient Aryl Core: A benzene ring substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position.

  • The Chiral Linker: A sulfinyl group that acts as a stereogenic center.

  • The Acidic Tail: An acetic acid moiety providing aqueous solubility and hydrogen-bonding capability.

Electronic "Pull" Effects

The 2-nitro (


) and 4-trifluoromethyl (

) substituents are potent electron-withdrawing groups (EWGs).
  • Inductive Effect (

    
    ):  Both groups pull electron density away from the phenyl ring, significantly lowering the electron density at the sulfur atom attached to the ring.
    
  • Steric Conformation: The ortho-nitro group exerts steric pressure on the sulfinyl group, forcing the side chain out of the aromatic plane. This conformation minimizes conjugation but enhances the barrier to pyramidal inversion, effectively "locking" the chirality of the sulfoxide.

Quantitative Structural Properties

Table 1: Predicted Physicochemical Properties

PropertyValue (Approx.)Structural Driver
Formula

Stoichiometry
Molecular Weight 297.21 g/mol --
Chirality Yes (Sulfur center)Pyramidal Sulfoxide Geometry
pKa (COOH) ~3.1 - 3.4Enhanced acidity due to EWG-sulfoxide induction
LogP ~1.8Lipophilic

vs. Hydrophilic

H-Bond Donors 1 (COOH)Carboxylic acid hydroxyl
H-Bond Acceptors 6

,

,

Synthetic Pathways & Oxidative Selectivity

The synthesis of the target sulfoxide requires a two-stage workflow: Nucleophilic Aromatic Substitution (


) followed by Chemoselective Oxidation.
Stage 1: Thioether Formation

The precursor, {[2-Nitro-4-(trifluoromethyl)phenyl]thio}acetic acid , is synthesized via


 reaction. The strong EWGs on the benzene ring activate the 1-chloro (or 1-fluoro) starting material, making it highly susceptible to nucleophilic attack by thioglycolic acid.
Stage 2: Controlled Oxidation (The Critical Step)

Oxidizing the sulfide to the sulfoxide without over-oxidizing to the sulfone (


) is the primary challenge.
  • Reagent Choice: Sodium periodate (

    
    ) in aqueous methanol is preferred over 
    
    
    
    -CPBA.
    
    
    allows for strict stoichiometric control (1.05 eq) and operates at lower temperatures, minimizing sulfone formation.
  • Mechanism: The electron-deficient nature of the sulfur (due to the nitro/

    
     ring) makes it a poorer nucleophile. This actually aids selectivity, as the second oxidation step (sulfoxide 
    
    
    
    sulfone) is kinetically slower than the first.
Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Critical Control Point Start 2-Chloro-1-nitro- 4-(trifluoromethyl)benzene Intermediate SULFIDE PRECURSOR (Thioether) Start->Intermediate SNAr Reagent1 Thioglycolic Acid (K2CO3, DMF, 60°C) Reagent1->Intermediate Target TARGET SULFOXIDE (Racemic) Intermediate->Target Selective Ox. Oxidant NaIO4 (1.05 eq) MeOH/H2O, 0°C Oxidant->Target OverOx Impurity: Sulfone (Over-oxidation) Target->OverOx Excess Oxidant

Figure 1: Synthetic pathway highlighting the critical oxidative control point to prevent sulfone formation.

Stereochemical Analysis & Resolution

The sulfinyl group adopts a tetrahedral geometry with the sulfur atom at the center, bonded to the aryl ring, the methylene group, the oxygen, and a lone pair. This creates a stable chiral center.

Enantiomeric Stability

Unlike amines, which undergo rapid pyramidal inversion, sulfoxides have a high inversion barrier (~35–42 kcal/mol). The bulky ortho-nitro group further stabilizes the configuration by sterically hindering the transition state required for inversion. This means the enantiomers are isolable and stable at room temperature.

Analytical Resolution (Chiral HPLC)

Separation of the enantiomers is required for biological evaluation, as sulfoxide enantiomers often exhibit distinct pharmacokinetics.

Protocol: Chiral Stationary Phase (CSP) Selection

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).

  • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1). The acid additive (TFA) is crucial to suppress the ionization of the carboxylic acid tail, ensuring sharp peak shapes.

  • Detection: UV at 254 nm (Aryl absorption).

Spectroscopic Characterization

NMR Diastereotopicity (The "Tell-Tale" Sign)

The most definitive structural proof of the sulfoxide (vs. sulfide or sulfone) lies in the


 NMR of the methylene (

) protons adjacent to the sulfur.
  • Mechanism: Because the sulfur is a chiral center, the two protons on the adjacent methylene carbon are diastereotopic (chemically non-equivalent).

  • Observation: Instead of a singlet (typical for the sulfide precursor), these protons will appear as an AB quartet (two doublets with a strong roofing effect) in the region of

    
     3.8 – 4.2 ppm.
    
Infrared (IR) Spectroscopy
  • Sulfoxide (

    
    ):  Strong stretch at 1030–1070 
    
    
    
    .
  • Nitro (

    
    ):  Asymmetric stretch at ~1530 
    
    
    
    , Symmetric at ~1350
    
    
    .
  • Carbonyl (

    
    ):  Broad band at 1710–1730 
    
    
    
    (Carboxylic acid dimer).
Analytical Logic Diagram

AnalyticalLogic Sample Isolated Solid Product NMR 1H NMR (DMSO-d6) Sample->NMR IR FT-IR Sample->IR HPLC Chiral HPLC Sample->HPLC ABQuartet Methylene Signal: AB Quartet (Diastereotopic) NMR->ABQuartet Chirality Indicator SOStretch S=O Stretch: 1030-1070 cm-1 IR->SOStretch Functional Group EeData Enantiomeric Excess (ee%) Determination HPLC->EeData Purity Check Conclusion CONFIRMED STRUCTURE: Chiral Sulfoxide ABQuartet->Conclusion SOStretch->Conclusion EeData->Conclusion

Figure 2: Analytical workflow for structural confirmation, emphasizing the diastereotopic NMR signal.

Crystallography & Solid-State Dynamics

In the solid state, this molecule is expected to exhibit strong intermolecular interactions driven by its polar substituents.

  • Carboxylic Acid Dimers: The molecules likely pair up via classical

    
     hydrogen bond motifs between the carboxylic acid tails.
    
  • 
    -Stacking:  The electron-deficient ring (due to 
    
    
    
    /
    
    
    ) will favor face-to-face or offset stacking with electron-rich domains of neighboring molecules (or solvent), or antiparallel stacking with itself to align dipoles.
  • Fluorine Interactions: Weak

    
     or 
    
    
    
    contacts may stabilize the crystal lattice, a common feature in polyfluorinated aromatics.

References

  • Sulfide Precursor Identification

    • Source: PubChem & Chemical Vendors.[1]

    • Title: 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid (CAS: 728-56-3).[2]

    • URL:[Link]

  • Oxidative Selectivity Methodologies

    • Source: Organic Chemistry Portal.
    • Title: Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation.[3][4]

    • URL:[Link]

  • Chiral Resolution of Sulfoxides

    • Source: MDPI Molecules.
    • Title: Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs.[5]

    • URL:[Link]

  • Electronic Effects in Aryl Sulfoxides

    • Source: Journal of Organic Chemistry (ACS).
    • Title: Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides (Context on stability and electronic influence).
    • URL:[Link]

Sources

biological activity of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Biological Activity of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Authored by: A Senior Application Scientist

Introduction

The quest for novel therapeutic agents necessitates a deep understanding of how chemical structure dictates biological function. The compound this compound presents a compelling case for investigation due to its unique combination of functional groups, each known to contribute to significant biological activities in other molecular contexts. This technical guide provides a prospective analysis of this compound, outlining its potential biological activities, hypothesized mechanisms of action, and a comprehensive experimental framework for its evaluation. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of novel chemical entities.

The structure of this compound incorporates three key moieties: a nitro-substituted aromatic ring, a trifluoromethyl group, and a sulfinylacetic acid side chain. The nitro group is a well-established pharmacophore found in a variety of antimicrobial and antineoplastic agents.[1][2] The trifluoromethyl group is known to enhance metabolic stability and cell permeability, and it is a feature of several anticancer compounds.[3] The sulfinyl group is a central feature of the wakefulness-promoting agent modafinil, hinting at potential neuropharmacological effects.[4][5] Finally, the acetic acid moiety provides a handle for potential interactions with various biological targets and is a common feature in many active pharmaceutical ingredients.[6]

This guide will, therefore, explore the plausible biological activities stemming from these structural features and propose a rigorous, self-validating experimental plan to investigate them.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known bioactivities of its constituent functional groups, this compound is hypothesized to possess anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Hypothesis: The presence of the nitro and trifluoromethyl groups suggests potential as an anticancer agent.

Proposed Mechanism of Action: The mechanism could be multifactorial. The nitroaromatic group might undergo bioreduction in hypoxic tumor environments to form reactive nitroso and hydroxylamino species, leading to DNA damage and apoptosis. The trifluoromethyl group could enhance the compound's lipophilicity, facilitating its entry into cancer cells and potentially inhibiting key signaling pathways involved in cell proliferation and survival.

anticancer_mechanism cluster_cell Cancer Cell Compound This compound Hypoxia Hypoxic Environment Compound->Hypoxia SignalingInhibition Inhibition of Proliferation Signaling Pathways Compound->SignalingInhibition Bioreduction Bioreduction of Nitro Group Hypoxia->Bioreduction ReactiveSpecies Reactive Nitroso & Hydroxylamino Species Bioreduction->ReactiveSpecies DNADamage DNA Damage ReactiveSpecies->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis SignalingInhibition->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

Hypothesis: The nitroaromatic moiety is a strong indicator of potential antimicrobial activity.

Proposed Mechanism of Action: Similar to other nitroaromatic antimicrobials, the compound could be a substrate for microbial nitroreductases.[1] The resulting reactive nitrogen species could induce oxidative stress, damage cellular macromolecules, and disrupt microbial metabolism.

antimicrobial_mechanism cluster_microbe Microbial Cell Compound This compound Nitroreductases Microbial Nitroreductases Compound->Nitroreductases ReactiveNitrogen Reactive Nitrogen Species Nitroreductases->ReactiveNitrogen OxidativeStress Oxidative Stress ReactiveNitrogen->OxidativeStress MacromoleculeDamage Damage to DNA, Proteins, Lipids OxidativeStress->MacromoleculeDamage CellDeath Microbial Cell Death MacromoleculeDamage->CellDeath

Caption: Hypothesized antimicrobial mechanism of action.

Neuroprotective Activity

Hypothesis: The trifluoromethylphenyl group, present in some inhibitors of protein aggregation, suggests a potential role in neuroprotection.[7]

Proposed Mechanism of Action: The compound may interfere with the aggregation of amyloidogenic proteins, such as alpha-synuclein or amyloid-beta, which are implicated in neurodegenerative diseases. By binding to aggregation-prone monomers or oligomers, it could stabilize them and prevent the formation of toxic fibrils.

neuroprotective_mechanism cluster_neuron Neuron ProteinMonomers Amyloidogenic Protein Monomers Oligomers Toxic Oligomers ProteinMonomers->Oligomers Compound This compound ProteinMonomers->Compound Fibrils Protein Fibrils Oligomers->Fibrils Oligomers->Compound NeuronalDamage Neuronal Damage Oligomers->NeuronalDamage Fibrils->NeuronalDamage StabilizedComplex Stabilized Monomer/Oligomer -Compound Complex Compound->StabilizedComplex Binding StabilizedComplex->ProteinMonomers Inhibition of Aggregation experimental_workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: In Vivo Studies AnticancerScreen Anticancer Screening (MTT/SRB Assay) ApoptosisAssay Apoptosis Assays (Annexin V/PI Staining) AnticancerScreen->ApoptosisAssay AntimicrobialScreen Antimicrobial Screening (MIC Assay) ROSAssay ROS Production Assay AntimicrobialScreen->ROSAssay NeuroprotectiveScreen Neuroprotective Screening (ThT Assay) ProteinBindingAssay Protein Binding Studies (SPR/NMR) NeuroprotectiveScreen->ProteinBindingAssay XenograftModel Cancer Xenograft Model ApoptosisAssay->XenograftModel InfectionModel Animal Model of Infection ROSAssay->InfectionModel NeurodegenerationModel Transgenic Mouse Model of Neurodegeneration ProteinBindingAssay->NeurodegenerationModel

Caption: Proposed experimental workflow for validation.

Tier 2: Mechanism of Action Studies

Objective: To elucidate the molecular mechanisms underlying any observed activities.

2.1 For Anticancer Activity:

  • Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptosis and necrosis.

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry to determine the effect on cell cycle progression.

  • Western Blotting: To probe for the activation of caspases and other key proteins in apoptotic and cell signaling pathways.

2.2 For Antimicrobial Activity:

  • Reactive Oxygen Species (ROS) Assay: Using fluorescent probes like DCFDA to measure intracellular ROS production in microbial cells.

  • Macromolecule Damage Assays: Comet assay for DNA damage and protein carbonylation assays for protein oxidation.

2.3 For Neuroprotective Activity:

  • Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR): To characterize the binding interaction between the compound and the target amyloidogenic protein.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of protein aggregates formed in the presence of the compound.

Tier 3: In Vivo Studies

Objective: To evaluate the efficacy and safety of the compound in animal models.

  • Cancer Xenograft Models: If significant in vitro anticancer activity is observed, the compound will be tested in mice bearing human tumor xenografts.

  • Animal Models of Infection: For promising antimicrobial candidates, efficacy will be evaluated in relevant infection models.

  • Transgenic Mouse Models of Neurodegeneration: If potent anti-aggregation activity is confirmed, the compound will be tested in transgenic mouse models of Alzheimer's or Parkinson's disease.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.

Assay Cell Line / Organism Endpoint Result
Anticancer ScreeningMCF-7 (Breast Cancer)IC50 (µM)[Insert Value]
A549 (Lung Cancer)IC50 (µM)[Insert Value]
Antimicrobial ScreeningS. aureusMIC (µg/mL)[Insert Value]
E. coliMIC (µg/mL)[Insert Value]
Neuroprotective Screeningα-synucleinAggregation IC50 (µM)[Insert Value]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the investigation of the . The proposed experimental plan is designed to be a self-validating system, where the results from each tier of investigation will inform the subsequent steps. A positive outcome in the initial in vitro screens will trigger in-depth mechanistic studies, which in turn will provide the rationale for advancing the compound to in vivo testing.

The unique combination of a nitro group, a trifluoromethyl group, and a sulfinylacetic acid moiety makes this compound a promising candidate for drug discovery efforts. The systematic approach outlined in this guide will enable a thorough evaluation of its therapeutic potential and provide valuable insights into the structure-activity relationships of this class of compounds. The findings from this research program could pave the way for the development of novel therapeutics for a range of diseases.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. PubMed. [Link]

  • Mechanisms of modafinil: A review of current research. PMC - NIH. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

  • Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. ChemistryViews. [Link]

  • Biological Activity. Journal of Antimicrobial Agents - Hilaris Publisher. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinylt[1][4][7]riazol-4-yl-methyl Esters. PubMed Central. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones-Antiviral and Anti-Infective Drugs. MDPI. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. [Link]

Sources

An In-depth Technical Guide to {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, a complex organic molecule with potential applications in pharmaceutical and materials science. While direct literature on this specific compound is sparse, this document consolidates information on its constituent moieties and proposes a robust, three-step synthetic pathway based on established chemical principles. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the synthesis, characterization, and prospective utility of this molecule. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction and Molecular Overview

This compound is a fascinating molecule that combines several key functional groups, each contributing to its unique chemical profile and potential bioactivity. The structure features:

  • A nitroaromatic ring : The 2-nitro and 4-(trifluoromethyl) substitutions make the aromatic ring highly electron-deficient. The nitro group is a well-known pharmacophore and is present in numerous antimicrobial and antineoplastic agents.[1]

  • A sulfoxide group : The sulfinyl moiety is a chiral center and a key component in various pharmaceuticals, most notably the psychostimulant modafinil and proton-pump inhibitors like omeprazole. It is known to be a hydrogen bond acceptor and can participate in various biological interactions.

  • An acetic acid side chain : This provides a carboxylic acid functionality, which can be used for further derivatization, salt formation to improve solubility, or to mimic endogenous carboxylic acids in biological systems.

The combination of these groups suggests that the title compound could exhibit a range of biological activities and serve as a valuable building block in medicinal chemistry.

Physicochemical Properties

Below is a table of predicted and known properties for the target compound and its immediate precursor.

PropertyThis compound (Target)2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid (Precursor)
CAS Number 957372-02-0728-56-3
Molecular Formula C₉H₆F₃NO₅SC₉H₆F₃NO₄S
Molecular Weight 297.21 g/mol 281.21 g/mol [2]
Appearance Predicted: Pale yellow to off-white solidSolid[2]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.Data not available.
pKa (Carboxylic Acid) Predicted: ~3.0 - 4.0Predicted: ~3.5 - 4.5

Proposed Synthetic Pathway

A logical and efficient three-step synthesis is proposed, starting from the commercially available 4-chloro-3-nitrobenzotrifluoride. This pathway is designed to be robust and scalable, leveraging well-understood and high-yielding reaction classes.

Synthesis_Workflow A 4-Chloro-3-nitrobenzotrifluoride B 2-Nitro-4-(trifluoromethyl)thiophenol A->B Step 1: Nucleophilic Aromatic Substitution (NaSH, DMF) C 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid B->C Step 2: S-Alkylation (ClCH₂COOH, Base) D This compound C->D Step 3: Selective Oxidation (H₂O₂, Acetic Acid)

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)thiophenol

Core Principle: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-chloro-3-nitrobenzotrifluoride, is highly activated towards nucleophilic attack at the carbon bearing the chlorine atom. The strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a sulfur nucleophile.[3][4]

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O) (1.2 equivalents) in N,N-dimethylformamide (DMF).

  • Reaction Initiation: To the stirred solution, add 4-chloro-3-nitrobenzotrifluoride (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid. This protonates the thiolate to the thiophenol, causing it to precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 2-nitro-4-(trifluoromethyl)thiophenol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid

Core Principle: This step is a standard S-alkylation, analogous to the Williamson ether synthesis. The thiophenol, deprotonated by a base to form a highly nucleophilic thiolate, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the crude 2-nitro-4-(trifluoromethyl)thiophenol (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol or acetone.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.2 equivalents) dissolved in a minimal amount of water. Stir for 15-20 minutes to ensure complete formation of the thiolate.

  • Alkylation: Add a solution of chloroacetic acid (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in water and wash with a non-polar solvent like hexane to remove any unreacted thiophenol.

    • Acidify the aqueous layer with hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid product.

    • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid.

Step 3: Selective Oxidation to this compound

Core Principle: The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone requires controlled reaction conditions. Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water.[5] Performing the reaction in a solvent like glacial acetic acid at room temperature provides a mild and effective system for this transformation. The acetic acid can act as a catalyst and solvent, facilitating the selective oxygen transfer.

Experimental Protocol:

  • Reagent Preparation: Dissolve the 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid (1.0 equivalent) from Step 2 in glacial acetic acid in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂) (1.1 - 1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC. Careful control of stoichiometry and temperature is crucial to prevent the formation of the sulfone byproduct.

  • Work-up and Isolation:

    • Pour the reaction mixture into cold water. The product should precipitate.

    • If necessary, add a small amount of sodium bisulfite solution to quench any excess hydrogen peroxide.

    • Filter the solid product, wash extensively with water until the filtrate is neutral, and dry under vacuum.

    • The final product, this compound, can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Characterization and Quality Control

To confirm the identity and purity of the final compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic aromatic proton signals in the downfield region, a singlet or AB quartet for the methylene (-CH₂-) protons adjacent to the sulfoxide, and a broad singlet for the carboxylic acid proton. The methylene protons are diastereotopic due to the chiral sulfoxide center and may appear as two distinct signals.

    • ¹³C NMR: Aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbon of the trifluoromethyl group should all be observable at their characteristic chemical shifts.

    • ¹⁹F NMR: A strong singlet corresponding to the -CF₃ group is expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a strong peak for the [M-H]⁻ ion, confirming the molecular weight of 297.21.

  • Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the S=O stretch of the sulfoxide (~1030-1070 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹ respectively).

  • High-Performance Liquid Chromatography (HPLC): To be used for purity assessment, ideally showing a single major peak for the final product.

Potential Biological Activities and Research Directions

The unique structural features of this compound suggest several avenues for future research into its biological activity.

Potential_Applications cluster_apps Potential Research Areas Core Core App1 Antimicrobial Agent Core:f1->App1 Redox Cycling, DNA Damage App2 CNS Agent Core:f2->App2 Analogy to Modafinil App3 Enzyme Inhibitor Core:f3->App3 Metabolic Stability, Lipophilicity

Caption: Logical connections between the compound's structure and potential applications.

  • Antimicrobial Activity: Nitroaromatic compounds are known to exert antimicrobial effects through intracellular reduction of the nitro group to form reactive nitrogen species, which can damage DNA and other macromolecules.[1] The electron-deficient nature of the ring in the title compound could facilitate this reductive activation within microbial cells.

  • Central Nervous System (CNS) Activity: The presence of a benzhydryl-like sulfoxide structure is reminiscent of modafinil and its analogues, which are used to treat narcolepsy. While the substitution pattern is different, the core sulfoxide moiety suggests that the compound could be investigated for wakefulness-promoting or other neuro-modulatory effects.

  • Enzyme Inhibition: The trifluoromethyl group often enhances metabolic stability and increases the lipophilicity of a molecule, which can improve cell permeability and binding affinity to protein targets. The overall structure could be explored as an inhibitor for various enzyme classes.

Conclusion

This compound represents a molecule of significant synthetic interest with a high potential for discovery in the life sciences. This guide has outlined a logical and robust synthetic pathway, leveraging fundamental organic chemistry principles to construct this complex target from simple starting materials. By detailing the causality behind each synthetic step and providing comprehensive protocols, we have laid a foundation for the practical synthesis and subsequent investigation of this compound. The prospective analysis of its biological activity, grounded in the known properties of its constituent functional groups, opens promising avenues for future research in medicinal chemistry and drug development.

References

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. Retrieved from [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of (a) 2-Nitro-4-trifluoromethylphenol. PrepChem.com. Retrieved from [Link]

  • Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. (n.d.). JOCPR. Retrieved from [Link]

  • A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. (2009). Organic Letters - ACS Publications. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]

  • Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. (2025). ResearchGate. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of aqueous and organic solvent solubility is a cornerstone of early-phase pharmaceutical development and process chemistry. Poor solubility can impede formulation, compromise bioavailability, and create significant downstream challenges.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of the compound {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. We will dissect the molecule's structural components to predict its solubility behavior, provide a detailed, field-proven experimental protocol for quantitative measurement, and discuss the interpretation of results. This document is intended for researchers, chemists, and drug development professionals requiring a robust framework for solubility assessment.

Introduction: The Critical Role of Solubility

This compound (henceforth NTP-Sulfinylacetic Acid) is a complex organic molecule featuring a unique combination of functional groups that dictate its physicochemical properties. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences:

  • Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed by the body.[1] Low solubility is a primary cause of poor oral bioavailability.

  • Formulation Development: The choice of excipients, delivery systems (e.g., oral, intravenous), and manufacturing processes are all heavily dependent on the active pharmaceutical ingredient's (API) solubility profile.

  • Process Chemistry: During synthesis and purification, solvent selection is paramount for achieving high yields, purity, and efficient crystallization.

  • Toxicology Studies: In-vitro and in-vivo safety assessments require the compound to be solubilized in appropriate vehicles to ensure accurate dosing and exposure.[3]

This guide provides the theoretical foundation and a practical, validated methodology to accurately determine the solubility of NTP-Sulfinylacetic Acid, enabling informed decision-making throughout the development lifecycle.

Physicochemical Principles & Predicted Behavior

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" is a useful simplification, but a deeper analysis of the functional groups of NTP-Sulfinylacetic Acid allows for more nuanced predictions.

2.1 Molecular Structure Analysis

The structure of NTP-Sulfinylacetic Acid contains several key functional groups, each contributing distinct properties:

  • Carboxylic Acid (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.[4] Its acidity (pKa) is crucial; in aqueous solutions with a pH above its pKa, the group will deprotonate to the highly soluble carboxylate anion (-COO⁻).[5][6] This makes its aqueous solubility highly pH-dependent.

  • Sulfinyl Group (S=O): The sulfinyl group is polar and a strong hydrogen bond acceptor. This moiety contributes to the molecule's overall polarity and potential for interaction with polar solvents.[7]

  • Nitro Group (-NO₂): As a very strong electron-withdrawing group, the nitro group introduces significant polarity into the aromatic ring.[8][9] This enhances interactions with polar solvents but can also participate in specific crystal lattice interactions that may decrease solubility.

  • Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing.[10][11] While its electron-withdrawing nature can affect the acidity of the carboxylic acid, its primary contribution is increasing the molecule's affinity for non-polar, organic environments and potentially improving membrane permeability.[10][12]

  • Aromatic Ring: The central phenyl ring is inherently non-polar and contributes to the molecule's hydrophobic character.

2.2 Predicted Solubility Profile

Based on this analysis, we can predict the following behavior:

  • Aqueous Solubility: Expected to be low at acidic pH due to the dominance of the neutral, less soluble carboxylic acid form. Solubility should increase significantly at neutral to basic pH as the carboxylic acid ionizes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the carboxylic acid and sulfinyl groups while also interacting with the non-polar regions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents can disrupt the solute's crystal lattice and effectively solvate the polar functional groups without the competing self-association seen in protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The highly polar nitro, sulfinyl, and carboxylic acid groups will have unfavorable interactions with these non-polar environments.

The interplay between the hydrophilic (acid, sulfinyl, nitro) and lipophilic (phenyl, trifluoromethyl) components makes experimental verification essential.

Methodology for Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[13][14] This method measures the equilibrium concentration of a compound in a saturated solution at a specific temperature. The following protocol is a self-validating system compliant with Good Laboratory Practices (GLP) principles.[15]

3.1 Required Materials & Equipment
  • NTP-Sulfinylacetic Acid (verified purity >98%)

  • Selected solvents (HPLC grade)

  • Calibrated analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled orbital shaker/incubator

  • Calibrated pH meter (for aqueous solutions)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) system[3][16]

  • Volumetric flasks and pipettes

3.2 Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Sampling cluster_analysis Phase 4: Analysis prep1 Weigh excess solid NTP-Sulfinylacetic Acid prep2 Add known volume of solvent to vials prep1->prep2 Creates slurry equil1 Agitate vials in thermostatic shaker (e.g., 25°C, 24-48h) prep2->equil1 equil2 Visually confirm undissolved solid remains equil1->equil2 sep1 Centrifuge vials to pellet excess solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 analysis1 Dilute sample accurately sep3->analysis1 analysis2 Quantify concentration via validated HPLC-UV method analysis1->analysis2 analysis3 Calculate initial solubility (e.g., mg/mL) analysis2->analysis3

Sources

An In-depth Technical Guide to the Stability and Degradation of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established chemical principles and data from structurally related molecules to offer a predictive assessment. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design robust stability studies, identify potential degradants, and develop suitable analytical methods for this molecule. We will explore the intrinsic properties of the nitroaromatic, trifluoromethylphenyl, and sulfinylacetic acid moieties to forecast their behavior under various stress conditions.

Introduction: Chemical Profile and Significance

This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and potential applications in fields such as medicinal chemistry and materials science. The presence of a nitroaromatic ring, a trifluoromethyl group, and a sulfoxide in an acetic acid side chain suggests a molecule with unique electronic and steric properties. Understanding the stability of this compound is paramount for its potential development, as degradation can lead to loss of efficacy, altered bioavailability, and the formation of potentially toxic impurities.

The trifluoromethyl group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bond, while the nitroaromatic moiety is susceptible to reduction and photodegradation.[1][2] The sulfoxide group introduces a chiral center and is susceptible to both oxidation and reduction. This guide will dissect the stability profile of the parent molecule by examining the individual and synergistic contributions of these functional groups.

Predicted Physicochemical Properties

A preliminary in-silico assessment of this compound provides insights into its fundamental properties.

PropertyPredicted ValueSignificance
Molecular FormulaC9H6F3NO5SProvides the elemental composition.
Molecular Weight297.21 g/mol Important for analytical measurements.
AppearanceLikely a solid at room temperatureBased on the related sulfide compound.[3]
Acidity (pKa)Estimated around 2-3 for the carboxylic acidThe electron-withdrawing groups (nitro and trifluoromethyl) will increase the acidity of the carboxylic acid.
Lipophilicity (LogP)Moderately lipophilicThe trifluoromethyl group increases lipophilicity, while the carboxylic acid and sulfoxide groups increase hydrophilicity.

Core Stability Assessment: A Functional Group Approach

The overall stability of this compound is a composite of the stabilities of its constituent functional groups.

The Nitroaromatic System

The 2-nitro-4-(trifluoromethyl)phenyl group is the chromophoric and electrophilic core of the molecule.

  • Chemical Stability : The electron-withdrawing nature of both the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack but makes it susceptible to nucleophilic aromatic substitution. The nitro group itself is generally stable but can be reduced under specific conditions to a nitroso, hydroxylamino, or amino group.

  • Photostability : Nitroaromatic compounds are known to be photosensitive.[4] Exposure to UV light, particularly in the presence of hydrogen peroxide, can induce photodegradation.[5][6] This process can lead to the formation of nitrophenols and other degradation products through complex radical mechanisms.[5]

The Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a hallmark of stability in many pharmaceutical and agrochemical compounds.

  • Chemical Stability : The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic and chemical degradation.[2] However, under strongly alkaline conditions, it can undergo hydrolysis to a carboxylic acid.[2]

  • Forced Degradation : While generally stable, forced degradation studies on related compounds have shown that under harsh conditions, the trifluoromethyl group can be a point of degradation.[2]

The Sulfinylacetic Acid Side Chain

The {[sulfinyl}acetic acid side chain introduces chirality and multiple potential degradation pathways.

  • Sulfoxide Stability : The sulfoxide group is a chiral center and is generally stable at room temperature, with a high energy barrier to racemization.[7] However, it is susceptible to:

    • Oxidation : Can be oxidized to the corresponding sulfone using common oxidizing agents.

    • Reduction : Can be reduced to the sulfide.

    • Thermal Elimination : Under thermal stress, sulfoxides can undergo an Ei mechanism to yield an alkene and a sulfenic acid.[7]

  • Carboxylic Acid Stability : The carboxylic acid moiety is generally stable but can undergo decarboxylation under high heat, particularly if there are stabilizing groups for a resulting carbanion.

Proposed Degradation Pathways

Based on the chemistry of the functional groups, several degradation pathways can be postulated under forced degradation conditions.

cluster_hydrolysis Hydrolytic Degradants cluster_oxidation Oxidative Degradants cluster_reduction Reductive Degradants cluster_photolysis Photolytic Degradants Parent This compound Hydrolysis Hydrolysis (Acidic/Basic) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Reduction Reduction (e.g., NaBH4) Parent->Reduction Photolysis Photolysis (UV Light) Parent->Photolysis Hydrolysis_Product1 2-Nitro-4-(trifluoromethyl)phenol Hydrolysis->Hydrolysis_Product1 Hydrolysis_Product2 Thioglycolic acid Hydrolysis->Hydrolysis_Product2 Hydrolysis_Product3 2-Nitro-4-carboxyphenylsulfinyl acetic acid (from CF3 hydrolysis) Hydrolysis->Hydrolysis_Product3 Oxidation_Product1 {[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl}acetic acid (Sulfone) Oxidation->Oxidation_Product1 Reduction_Product1 {[2-Amino-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid Reduction->Reduction_Product1 Reduction_Product2 {[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid (Sulfide) Reduction->Reduction_Product2 Photolysis_Product1 Nitrophenol derivatives Photolysis->Photolysis_Product1 Photolysis_Product2 Ring-opened products Photolysis->Photolysis_Product2

Caption: Proposed degradation pathways of this compound.

Recommended Experimental Protocols for Stability and Degradation Analysis

A systematic approach to forced degradation studies is crucial to understanding the stability of this compound.[4][8][9]

Forced Degradation (Stress Testing) Workflow

Start Prepare Stock Solution of Compound in Suitable Solvent (e.g., ACN:H2O) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Stress_Conditions->Thermal Photolytic Photolytic Degradation (ICH Q1B conditions) Stress_Conditions->Photolytic Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis LC_MS LC-MS/MS Analysis (Identify and Quantify Degradants) Analysis->LC_MS Characterization Isolate and Characterize Major Degradants (NMR, IR) LC_MS->Characterization Report Report Findings and Propose Degradation Pathways Characterization->Report

Caption: Workflow for forced degradation studies.

Step-by-Step Methodologies

A. Hydrolytic Degradation

  • Acidic Hydrolysis :

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis :

    • Prepare a 1 mg/mL solution of the compound.

    • Add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw and neutralize aliquots as described for acidic hydrolysis.

B. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 3% H2O2.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals.

  • Quench the reaction with a suitable agent (e.g., sodium bisulfite) if necessary before analysis.

C. Photolytic Degradation

  • Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analyze the samples after the exposure period. A dark control should be run in parallel.

D. Thermal Degradation

  • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

  • Analyze samples at various time points.

Analytical Method for Stability Indication

A stability-indicating analytical method is one that can separate the drug substance from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the parent compound and potential degradants.
Gradient 5% to 95% B over 15 minutesTo resolve polar and non-polar species.
Flow Rate 0.3 mL/minSuitable for the column dimensions.
Column Temperature 40°CImproves peak shape and reproducibility.
Detection PDA (200-400 nm) and MS (ESI+/-)PDA for quantification and peak purity; MS for identification of degradants.

Data Interpretation and Reporting

The results from the forced degradation studies should be tabulated to compare the extent of degradation under different stress conditions.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradants (m/z)
0.1 M HCl, 60°C24
0.1 M NaOH, RT24
3% H2O2, RT24
80°C (Solution)24
Photolytic (ICH Q1B)-

The mass-to-charge ratios (m/z) of the observed degradation products can be used to propose their structures, which should then be confirmed by isolation and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Directions

This technical guide provides a predictive framework for understanding the stability and degradation of this compound. The presence of the nitroaromatic, trifluoromethyl, and sulfinylacetic acid moieties suggests a complex degradation profile that warrants a thorough experimental investigation. The proposed forced degradation studies and the stability-indicating analytical method provide a robust starting point for such an investigation. Future work should focus on performing these studies to confirm the predicted degradation pathways, isolating and characterizing the major degradants, and assessing their potential toxicological impact. This information is critical for the successful development and application of this compound.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Wikipedia. (n.d.). Sulfoxide. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Li, X., et al. (2006). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 40(9), 1857-1864. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Wang, Y., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(17), 7245-7256. [Link]

  • Legault, C. (2015). Photodegradation of nitroaromatic compounds. [Link]

  • O'Hagan, D. (2000). The trifluoromethyl group in medicinal chemistry. Journal of Fluorine Chemistry, 102(1-2), 11-20.
  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. [Link]

  • ResearchGate. (2018). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. [Link]

  • ResearchGate. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. [Link]

  • PubMed. (2006). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. [Link]

  • Waters. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • PubMed. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PubMed Central (PMC). (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available data on the specific biological activities and established cell culture applications of "{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid" is limited. The following application notes and protocols have been developed by synthesizing information on structurally related compounds and employing established principles of cell culture and small molecule screening. These guidelines are intended to serve as a starting point for researchers and should be adapted and optimized for specific experimental contexts.

Introduction: A Compound of Interest for Cellular Research

This compound is a small molecule featuring several functional groups that suggest potential for biological activity. The trifluoromethylphenyl group is a common moiety in pharmaceuticals, known to enhance metabolic stability and cell permeability[1]. The nitro group, particularly in an aromatic context, can be indicative of various bioactivities, including roles as signaling molecules or intermediates in bioreductive activation[2]. The sulfinylacetic acid side chain presents a polar, acidic functional group that may influence solubility and interactions with cellular targets.

Given these structural features, this compound warrants investigation in several areas of cell biology, most notably in cancer research and neurobiology. The trifluoromethyl group is present in numerous anticancer drugs[1], and nitroaromatic compounds have been explored for their therapeutic potential. Furthermore, related phenyl-sulfur compounds have been investigated for their effects on protein aggregation, a key process in neurodegenerative diseases[3].

These application notes provide a framework for the initial characterization of "this compound" in a cell culture setting, with a focus on assessing its cytotoxic and anti-proliferative effects on a cancer cell line.

Chemical and Physical Properties

A summary of the key chemical properties of the related compound 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid is provided below. While the sulfinyl group in the topic compound introduces a chiral center and alters the oxidation state of the sulfur atom, many of the core properties will be similar.

PropertyValueReference
Molecular FormulaC9H6F3NO4S[4]
Molecular Weight281.2084 g/mol [4]
AppearanceSolid[4]

PART 1: Initial Characterization and Cytotoxicity Assessment

The first step in evaluating a novel compound is to determine its effect on cell viability and establish a working concentration range. A dose-response study using a standard cytotoxicity assay is recommended.

Experimental Workflow for Cytotoxicity Assessment

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare Stock Solution of Compound treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture and Seed Cancer Cell Line (e.g., A549) prep_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining the IC50 value of the compound.

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol is designed to assess the concentration at which the compound inhibits 50% of cell growth (IC50) in a human lung carcinoma cell line, A549.

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • A549 cells (or other suitable cancer cell line)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)[6]

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve "this compound" in DMSO to a final concentration of 10 mM. This will be your stock solution.

    • Rationale: DMSO is a common solvent for dissolving hydrophobic small molecules for use in cell culture. A high concentration stock allows for minimal solvent addition to the cell culture medium.

  • Cell Seeding:

    • Culture A549 cells according to standard protocols[5].

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours. The incubation time should be optimized based on the cell doubling time and the expected mechanism of action.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

PART 2: Investigating the Mechanism of Action

Based on the structural similarities to compounds known to induce apoptosis[7], a plausible mechanism of action for "this compound" is the induction of programmed cell death.

Hypothesized Signaling Pathway: Induction of Apoptosis

pathway compound This compound cell Cancer Cell compound->cell stress Cellular Stress (e.g., ROS production) cell->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized pathway for apoptosis induction by the compound.

Protocol 2: Assessing Apoptosis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A549 cells (or other suitable cell line)

  • "this compound"

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both the adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in all experiments:

  • Positive Control: A known inducer of the expected effect (e.g., staurosporine for apoptosis).

  • Negative/Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the compound.

  • Untreated Control: Cells in medium alone.

Furthermore, it is crucial to maintain good cell culture practice, including regular testing for mycoplasma contamination and using cells within a consistent passage number range to avoid genetic drift[8].

References

  • PubMed. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. [Link]

  • PubChem. 2-(4-Sulfamoylphenyl)acetic acid. [Link]

  • National Center for Biotechnology Information. Protocols to Study the Physiology of Oral Biofilms. [Link]

  • PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • CORE. Guidelines for the use of cell lines in biomedical research. [Link]

  • Protocols.io. Cell line information V.2. [Link]

  • National Center for Biotechnology Information. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species. [Link]

  • REPROCELL. Example Protocol for the Culture of the LN-229 Cell Line on Alvetex™ Scaffold in 96 Well Plate Format. [Link]

  • PubMed. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. [Link]

  • PubMed Central. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[3][4][9]triazol-4-yl-methyl Esters. [Link]

  • PubMed. Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. [Link]

  • U.S. Food and Drug Administration. Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. [Link]

  • National Institutes of Health. Modafinil. [Link]

  • CRO Splendid Lab Pvt. Ltd. 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic Acid. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. [Link]

Sources

Investigational Protocol for Cellular Treatment with {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide:

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling and application of the novel compound, {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, in cell-based assays. Given the limited public data on this specific molecule, this guide is structured as an investigational framework. It emphasizes a first-principles approach, guiding the user through systematic protocols to determine critical experimental parameters such as solubility, cytotoxicity, and optimal treatment conditions. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data for downstream applications.

Scientific Introduction & Investigational Rationale

The molecule this compound is a complex organic compound with several functional groups that suggest potential biological activity. The 2-nitro-4-(trifluoromethyl)phenyl moiety is frequently found in pharmacologically active compounds. The trifluoromethyl group (-CF3) can enhance metabolic stability and membrane permeability, while the nitro group (-NO2) is an electron-withdrawing group that can be involved in various biochemical reactions. The sulfinylacetic acid group introduces a chiral center at the sulfur atom and a carboxylic acid, suggesting potential for specific molecular interactions and influencing the compound's solubility and pharmacokinetic properties.

Due to the absence of established biological data for this specific compound, a systematic and cautious approach is mandatory. The following protocols are designed to first characterize its fundamental behavior in a biological context—specifically, its solubility and its effect on cell viability. Only after establishing a non-toxic working concentration and optimal treatment duration can meaningful mechanistic studies be pursued. This foundational work is critical for the integrity of all subsequent experiments.

Compound Handling, Storage, and Safety

Trustworthiness Pillar: A compound's integrity is the foundation of reproducible results.

As a novel chemical entity, this compound must be handled with appropriate precautions as its toxicological properties are unknown.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene) when handling the compound in its solid or concentrated stock form.

  • Ventilation: Handle the solid compound and prepare concentrated stock solutions in a certified chemical fume hood.

  • Storage: Store the solid compound protected from light and moisture at 4°C or -20°C, as recommended by the supplier. Once in solution (e.g., DMSO), it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation.

Phase 1: Solubility and Stock Solution Preparation

Expertise Pillar: The choice of solvent is an experimental variable that must be controlled.

The first step is to determine an appropriate solvent and a stable stock solution concentration. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic small molecules for cell-based assays due to its high solubilizing power and miscibility with aqueous culture media. However, DMSO itself can have biological effects, and its final concentration in the cell culture medium should ideally be kept below 0.5%, and must not exceed 1%.

Protocol 3.1: Empirical Solubility Testing
  • Preparation: Dispense 1-2 mg of the solid compound into several sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of a test solvent (e.g., cell culture-grade DMSO, Ethanol, PBS).

  • Solubilization: Vortex vigorously for 1-2 minutes. Use a bath sonicator if necessary.

  • Observation: Visually inspect for any undissolved particulate matter against a dark background.

  • Concentration Calculation: If fully dissolved, calculate the concentration. For example, 1 mg in 100 µL of DMSO is a 10 mg/mL solution.

  • Incremental Addition: If not fully dissolved, add another precise volume of solvent and repeat the process until dissolution is achieved. The highest concentration achieved is your maximum stock concentration.

Protocol 3.2: Preparation and Storage of a Master Stock Solution
  • Calculation: Based on the solubility test, calculate the amount of compound and solvent needed to prepare a high-concentration master stock (e.g., 10-50 mM in DMSO).

  • Weighing: In a chemical fume hood, carefully weigh the required amount of solid compound.

  • Dissolution: Add the calculated volume of sterile-filtered, anhydrous DMSO. Vortex until the solution is completely clear. Gentle warming (to 37°C) or sonication may aid dissolution.

  • Aliquoting: Dispense the master stock into single-use, light-protected, low-binding microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability.

Phase 2: Determining Biological Activity Range via Cytotoxicity Assay

Authoritative Grounding: A dose-response assessment is the cornerstone for determining a compound's potency and selecting appropriate concentrations for further study.

Before investigating the compound's specific mechanism, it is essential to determine its effect on cell proliferation and viability. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) and helps define a sub-toxic concentration range for non-cytotoxic experiments. A common method is the MTT assay or, for higher sensitivity, a luminescence-based assay like CellTiter-Glo® which measures ATP levels as an indicator of metabolic activity.

Workflow for Determining Optimal Treatment Parameters

G cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_analysis Phase 3: Analysis & Decision Compound Solid Compound Solubility Protocol 3.1: Solubility Testing Compound->Solubility Stock Protocol 3.2: Prepare 50 mM Stock in DMSO Solubility->Stock Serial Prepare Serial Dilutions (e.g., 100 µM to 1 nM) Stock->Serial Seed Seed Cells in 96-well Plate Seed->Serial Treat Treat Cells for 24h, 48h, 72h Serial->Treat Assay Perform Viability Assay (e.g., CellTiter-Glo) Treat->Assay Plot Plot Dose-Response Curve Assay->Plot Calc Calculate IC50 Value Plot->Calc Select Select Working Concentrations (e.g., 0.5x, 1x, 2x IC50) Calc->Select Downstream Proceed to Downstream Mechanistic Assays Select->Downstream

Caption: Workflow from compound preparation to selection of working concentrations.

Protocol 4.1: Dose-Response Cytotoxicity Assay (96-well format)
  • Cell Seeding: Seed your chosen cell line into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.

  • Serial Dilution Preparation:

    • Prepare a set of intermediate dilutions of your master stock in complete culture medium.

    • Important: Ensure the final DMSO concentration will be the same across all wells, including the vehicle control (e.g., 0.2%).

    • A typical 8-point, 1:3 serial dilution starting from a top concentration of 100 µM is a good starting point.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" (medium only) wells.

  • Incubation: Incubate the plate for a relevant duration. For initial screening, time points of 24, 48, and 72 hours are recommended to understand the kinetics of the response.

  • Viability Assessment:

    • At the end of the incubation period, perform a viability assay following the manufacturer's instructions (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).

    • Read the plate on a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Interpretation and Concentration Selection
ParameterDescriptionExample ResultImplication for Next Steps
IC50 The concentration that inhibits cell viability by 50%.15 µM at 48hThis is the key metric of potency.
Maximal Effect The maximum percentage of inhibition observed.95%Indicates the compound is highly efficacious at inducing cell death.
Time-Dependence Change in IC50 over time.IC50 (24h) = 30 µMIC50 (48h) = 15 µMIC50 (72h) = 12 µMThe effect is time-dependent, with potency increasing over time. 48h may be an optimal time point balancing effect and experimental feasibility.

Based on these results, you can select concentrations for further experiments.

  • For cytotoxic effect studies: Use concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50).

  • For non-cytotoxic, mechanistic studies: Use concentrations well below the IC50 (e.g., 0.1x IC50 or lower) where viability is >90%.

Phase 3: General Protocol for Cellular Treatment for Downstream Analysis

This protocol assumes you have determined the optimal concentration and treatment duration from the cytotoxicity assays.

G cluster_setup 1. Experiment Setup cluster_treatment 2. Treatment cluster_harvest 3. Cell Harvest Seed Seed cells in appropriate vessel (6-well, 10 cm dish) Incubate Incubate 24h for attachment Seed->Incubate Prepare Prepare treatment media with final concentration of compound Treat Aspirate old media, add treatment or vehicle media Prepare->Treat Vehicle Prepare vehicle control media (e.g., 0.1% DMSO) Vehicle->Treat Incubate2 Incubate for pre-determined duration (e.g., 48 hours) Treat->Incubate2 Wash Wash cells with cold PBS Incubate2->Wash Lyse Lyse cells with appropriate buffer (RIPA, Trizol, etc.) Wash->Lyse Collect Scrape and collect lysate Lyse->Collect Store Store at -80°C or proceed to downstream analysis Collect->Store

Caption: Standard workflow for treating and harvesting adherent cells.

Protocol 5.1: Adherent Cell Treatment and Harvest
  • Seeding: Plate cells in the desired format (e.g., 6-well plates for protein/RNA, 10 cm dishes for larger yields) at a density that will result in ~70-80% confluency at the time of harvest. Incubate overnight.

  • Preparation of Media: Prepare fresh culture medium containing the final desired concentration of this compound. Also, prepare a vehicle control medium containing the same final concentration of DMSO. Pre-warm both to 37°C.

  • Treatment: Aspirate the existing medium from the cells. Gently wash once with sterile PBS if desired. Add the treatment or vehicle control medium to the appropriate wells/dishes.

  • Incubation: Return the cells to the incubator for the predetermined optimal duration (e.g., 48 hours).

  • Harvest:

    • Place the plate/dish on ice.

    • Aspirate the medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add the appropriate lysis buffer directly to the plate. The choice of buffer depends on the downstream application (e.g., RIPA buffer for Western blotting, TRIzol™ for RNA extraction).

    • Use a cell scraper to scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.

    • Proceed immediately with the downstream protocol or flash-freeze the lysate in liquid nitrogen and store at -80°C.

Conclusion and Future Directions

This document outlines a foundational strategy for the initial characterization and use of this compound in a cell culture setting. By systematically determining solubility, dose-response cytotoxicity, and optimal treatment duration, researchers can establish a robust and reproducible baseline for subsequent mechanistic studies. This approach minimizes artifacts and ensures that observed biological effects are directly attributable to the compound, paving the way for reliable investigations into its mode of action.

References

  • Title: The adverse effects of dimethyl sulfoxide (DMSO) on cell lines: a systematic review. Source: Toxicology in Vitro, via PubMed URL: [Link]

Application Notes and Protocols for the Assessment of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold for Enzyme Inhibition

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid is a unique small molecule featuring a sulfoxide group and an electron-deficient aromatic ring, structural motifs that are of significant interest in medicinal chemistry. The sulfoxide moiety is a key functional group in various pharmacologically active compounds, such as the wakefulness-promoting agent modafinil, where it is crucial for biological activity[1][2]. Furthermore, the 2-nitro-4-(trifluoromethyl)phenyl group is present in molecules designed to modulate complex biological processes like protein aggregation[3]. While direct enzymatic inhibition data for this compound is not yet prevalent in the literature, its structural characteristics suggest a strong potential for interaction with enzyme active sites, particularly those with nucleophilic residues.

This document provides a comprehensive guide to utilizing this compound in enzyme inhibition assays. We will present a detailed, adaptable protocol using a model cysteine protease, papain, to illustrate the principles and practical steps for characterizing the inhibitory potential of this compound. The methodologies described herein are grounded in established principles of enzyme kinetics and can be adapted to other enzyme systems with appropriate modifications[4].

Physicochemical Properties of the Inhibitor

A thorough understanding of the inhibitor's properties is fundamental to designing robust assays.

PropertyValueSource
Molecular Formula C₉H₆F₃NO₅S[5]
Molecular Weight 297.21 g/mol [5]
CAS Number 957372-02-0[5]
Appearance Solid (predicted)[6]
Solubility To be determined empirically in assay-compatible solvents (e.g., DMSO).

Principle of the Cysteine Protease Inhibition Assay

This protocol employs a colorimetric assay to determine the inhibitory activity of this compound against papain. Papain activity is measured by its ability to hydrolyze the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), a reaction that can be monitored by the increase in absorbance at 253 nm. The presence of an inhibitor will decrease the rate of this hydrolysis. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, can be determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) prep_enzyme Prepare Papain Solution prep_substrate Prepare BAEE Substrate prep_buffer Prepare Assay Buffer serial_dilution Serial Dilution of Inhibitor prep_buffer->serial_dilution Transfer to Plate pre_incubation Pre-incubate Enzyme with Inhibitor serial_dilution->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 253 nm (Kinetic Mode) initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate Export Data calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Detailed Protocol: Papain Inhibition Assay

This protocol is designed for a 96-well UV-transparent microplate format, allowing for high-throughput screening.

Materials and Reagents
  • Inhibitor: this compound

  • Enzyme: Papain (from Carica papaya)

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Buffer: 50 mM Sodium Phosphate, pH 6.5, containing 2 mM DTT and 1 mM EDTA.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Equipment:

    • UV-Vis microplate reader capable of kinetic measurements at 253 nm.

    • 96-well UV-transparent microplates.

    • Calibrated multichannel pipettes.

    • Incubator set to 25°C.

Procedure
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.5. Just before use, add DTT to a final concentration of 2 mM and EDTA to 1 mM. DTT is crucial for maintaining the active site cysteine of papain in a reduced state.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Papain Working Solution: Prepare a 2X working solution of papain in the assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting point is a final concentration of 10 µg/mL.

    • BAEE Substrate Solution: Prepare a 2X working solution of BAEE in the assay buffer. A common final concentration is 0.5 mM.

  • Assay Plate Setup:

    • Inhibitor Dilutions: In the 96-well plate, perform a serial dilution of the inhibitor stock solution. For an 8-point dose-response curve, you might start with a 1:50 dilution of your 10 mM stock in assay buffer, followed by 1:2 serial dilutions. Remember to include a "no inhibitor" control (with an equivalent amount of DMSO) and a "no enzyme" blank.

    • Enzyme Addition: Add the 2X papain working solution to all wells except the "no enzyme" blanks. The total volume should now be uniform across the wells that will contain the enzyme.

    • Pre-incubation: Mix the plate gently and pre-incubate the enzyme and inhibitor for 15 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Reaction Initiation: Add the 2X BAEE substrate solution to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in the microplate reader and begin measuring the absorbance at 253 nm every 30 seconds for 10-15 minutes at 25°C.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each concentration of the inhibitor, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA253/min).

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_no_inhibitor is the rate of the uninhibited enzyme.

  • IC50 Determination: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Sample Data Table
Inhibitor Conc. (µM)log[Inhibitor]Rate (ΔA253/min)% Inhibition
0 (Control)-0.0500
0.1-1.00.0484
10.00.04216
50.70.03040
101.00.02452
251.40.01570
501.70.00884
1002.00.00492

Hypothetical Mechanism of Action and Cellular Pathway

The sulfinyl group of this compound could potentially form a covalent, yet reversible, bond with the active site cysteine residue of papain. This interaction would block substrate access and inhibit catalysis. In a broader biological context, cysteine proteases are involved in numerous cellular processes, and their inhibition can have significant downstream effects.

G inhibitor This compound enzyme Cysteine Protease (e.g., Papain) inhibitor->enzyme Inhibition products Cleaved Peptides enzyme->products Catalysis substrate Protein Substrate substrate->enzyme pathway Downstream Cellular Process (e.g., Apoptosis, Inflammation) products->pathway

Caption: Hypothetical inhibition of a cysteine protease and its downstream effects.

Troubleshooting Common Issues

IssuePossible CauseSolution
High variability between replicates Pipetting errors; improper mixing.Use calibrated pipettes; ensure thorough mixing after each addition.
No inhibition observed Inhibitor is inactive against the target; inhibitor precipitated.Test a different enzyme class; check inhibitor solubility in the final assay buffer.
Non-linear reaction rates Substrate depletion; enzyme instability.Lower the enzyme concentration; ensure the assay buffer is optimal for enzyme stability.
High background signal Inhibitor or other components absorb at 253 nm.Run appropriate controls (no enzyme, no substrate) and subtract the background.

Conclusion

This compound presents a compelling scaffold for the development of novel enzyme inhibitors. The protocols and guidelines detailed in this application note provide a robust framework for the initial characterization of its inhibitory activity. While a cysteine protease was used as a model, the principles of assay design, execution, and data analysis are broadly applicable to a wide range of enzyme targets. Further investigation into the mechanism of inhibition and specificity of this compound is warranted to fully elucidate its therapeutic potential.

References

  • De Luca, L., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). 2-(4-Sulfamoylphenyl)acetic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Zalyte, I., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry.
  • protocols.io. (2022). ACE-inhibitory activity assay: IC50.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
  • BLDpharm. (n.d.). 2-((2-Nitro-4-(trifluoromethyl)phenyl)sulfinyl)acetic acid.
  • CymitQuimica. (n.d.). 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid.
  • PubChem. (n.d.). Modafinil. National Center for Biotechnology Information.
  • Lee, J., et al. (2015). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[3][7][8]triazol-4-yl-methyl Esters. Molecules. Available at:

  • SmallMolecules.com. (n.d.). ([2-nitro-4-(trifluoromethyl)phenyl]sulfinyl)acetic acid.

Sources

application of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid in proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Prospective Application Note & Protocols for Proteomic Applications of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: A Novel Scaffold for Chemoproteomic Inquiry

The field of chemical proteomics continually seeks novel molecular tools to explore the proteome's vast and dynamic landscape.[1] The compound this compound represents a unique chemical scaffold that, while not yet established in the proteomics literature, presents intriguing possibilities for the development of targeted covalent probes. Its distinct structural features—a highly electron-deficient aromatic ring and a derivatizable sulfinylacetic acid moiety—offer a foundation for creating sophisticated tools for protein labeling and target discovery.

This document serves as a prospective guide, outlining a hypothetical framework for the application of this compound in proteomics. As Senior Application Scientist, my goal is to provide a scientifically grounded, yet forward-looking, protocol that leverages established principles of chemical biology to explore the potential of this novel molecule. We will proceed by first proposing its conversion into a functional chemical probe and then detailing a comprehensive workflow for its use in identifying protein interaction partners in a cellular context.

II. Scientific Rationale and a Proposed Mechanism of Action

The design of a successful chemoproteomic probe hinges on the strategic combination of a recognition element, a reactive group, and a reporter handle.[2] We propose that this compound can serve as an excellent starting point for the synthesis of such a probe.

  • The Recognition Moiety: The 2-Nitro-4-(trifluoromethyl)phenyl group is strongly electron-withdrawing. This electronic feature can mediate specific non-covalent interactions within protein binding pockets, serving as a recognition element that guides the probe to a specific subset of proteins.

  • The Derivatizable Handle: The acetic acid functional group provides a convenient chemical handle for the attachment of a reporter tag. This is crucial for the downstream detection and enrichment of labeled proteins.[3]

  • The Latent Reactive Element: The sulfinyl group is generally stable. However, we can hypothesize that upon binding to a target protein, a nearby nucleophilic residue, such as a cysteine, could be induced to attack the sulfur atom, potentially leading to a covalent linkage. The electron-withdrawing nature of the aromatic ring would make the sulfur atom more electrophilic and susceptible to such an attack. For this guide, we will focus on a more standard approach: using the acetic acid for derivatization and assuming the core structure acts as a targeting scaffold.

Our proposed strategy is to first convert this compound into an alkyne-functionalized probe. This "clickable" probe can then be used to label proteins in a cell lysate. Following the labeling reaction, a biotin-azide tag can be attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the enrichment of labeled proteins on streptavidin beads for subsequent identification by mass spectrometry.[3][4]

III. Synthesis of a "Clickable" Proteomic Probe (Hypothetical Protocol)

This protocol describes the conversion of this compound into N-(prop-2-yn-1-yl)-2-({[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl})acetamide (hereafter referred to as "NTP-alkyne").

Objective: To introduce a terminal alkyne group for subsequent CuAAC-mediated biotinylation.

Materials and Reagents:
  • This compound

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Protocol:
  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of this compound and 1.1 equivalents of NHS in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of DCC dissolved in a small amount of anhydrous DCM dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amide Coupling:

    • In a separate flask, dissolve 1.2 equivalents of propargylamine in anhydrous DCM and add 1.5 equivalents of TEA.

    • Filter the activated ester solution from step 1 to remove the DCU precipitate.

    • Slowly add the filtered solution to the propargylamine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure NTP-alkyne probe.

    • Confirm the structure and purity by NMR and mass spectrometry.

start Starting Material: This compound activation Activation with DCC/NHS in DMF/DCM start->activation amide_coupling Amide Coupling with Propargylamine and TEA activation->amide_coupling workup Aqueous Work-up and Extraction amide_coupling->workup purification Silica Gel Chromatography workup->purification final_product Final Product: NTP-alkyne Probe purification->final_product

Caption: Synthesis workflow for the NTP-alkyne probe.

IV. Proteomic Workflow for Target Identification

This protocol details the use of the NTP-alkyne probe to identify protein targets from a complex biological lysate.

PART A: Protein Labeling in Lysate
  • Preparation of Cell Lysate:

    • Harvest cultured cells (e.g., HEK293T) and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without detergents, supplemented with protease inhibitors) via sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Probe Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Treat the lysate with the NTP-alkyne probe at various concentrations (e.g., 1, 10, 50 µM). Include a DMSO-treated sample as a negative control.

    • Incubate for 1 hour at 37°C with gentle shaking.

PART B: Click Chemistry and Protein Enrichment
  • CuAAC Reaction (Click Chemistry):

    • To the probe-treated lysate, add the following click chemistry reagents to final concentrations:

      • Biotin-azide: 100 µM

      • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

      • Copper(II) sulfate (CuSO₄): 1 mM

    • Vortex briefly and incubate for 1 hour at room temperature.

  • Protein Precipitation and Resuspension:

    • Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour.

    • Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant and wash the pellet with cold methanol.

    • Air-dry the pellet and resuspend in a buffer containing 2% SDS in PBS.

  • Enrichment of Biotinylated Proteins:

    • Add high-capacity streptavidin agarose beads to the resuspended protein solution.

    • Incubate for 2 hours at room temperature with end-over-end rotation.

    • Wash the beads sequentially with 1% SDS in PBS (3x), 6 M urea in PBS (2x), and 50 mM ammonium bicarbonate (3x) to remove non-specifically bound proteins.

PART C: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add TCEP to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Tryptic Digestion:

    • Wash the beads with 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Elute any remaining peptides from the beads with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Desalt the pooled peptide samples using C18 StageTips.

    • Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

lysate_prep Prepare Cell Lysate probe_labeling Incubate with NTP-alkyne Probe lysate_prep->probe_labeling click_reaction Click Chemistry: Attach Biotin-Azide probe_labeling->click_reaction enrichment Enrichment on Streptavidin Beads click_reaction->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion ms_analysis nLC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis: Target Identification ms_analysis->data_analysis

Caption: Chemoproteomic workflow for target identification.

V. Data Analysis and Interpretation

The raw mass spectrometry data should be processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer). The data will be searched against a relevant protein database (e.g., UniProt/Swiss-Prot for human proteins).

Quantitative Comparison:

The relative abundance of each identified protein can be determined using label-free quantification (LFQ) or by isotopic labeling methods. The enrichment of proteins in the NTP-alkyne treated samples compared to the DMSO control is indicative of a direct interaction.

Metric DMSO Control 1 µM NTP-alkyne 10 µM NTP-alkyne 50 µM NTP-alkyne
Protein X LFQ Intensity < 1.0e55.0e62.5e78.0e7
Protein Y LFQ Intensity < 1.0e5< 1.0e51.2e65.5e6
Protein Z (Background) 2.0e62.1e61.9e62.2e6

Table 1: Hypothetical quantitative data showing dose-dependent enrichment of target proteins X and Y.

Hit Prioritization: Potential protein targets ("hits") are those that show a significant and dose-dependent increase in abundance in the probe-treated samples. These hits should be further validated using orthogonal methods, such as Western blotting or isothermal titration calorimetry.

VI. Conclusion and Future Perspectives

This document outlines a prospective application of this compound in the field of chemical proteomics. By derivatizing this novel scaffold into a clickable probe, it may be possible to identify its cellular interaction partners and elucidate its mechanism of action. The proposed workflow is based on well-established and robust methodologies in the field.[3][4]

Future work should focus on validating the proposed synthesis and confirming the stability and reactivity of the NTP-alkyne probe. Furthermore, competitive displacement assays with the parent compound could be performed to ensure that the probe binds to the same sites as the original molecule. The identification of specific protein targets could open new avenues for drug discovery and the development of new therapeutic agents.

VII. References

  • Zhang, M., & Lin, H. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. Redox Biology, 46, 102126. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemical Proteomics. Cold Spring Harbor Perspectives in Biology, 7(10), a019623. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Ward, C. C., et al. (2019). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. Nature Chemical Biology, 15(1), 995-1004. [Link]

  • Weerapana, E., et al. (2010). Quantitative proteomics identifies a platform for covalent fragment-based ligand discovery. Nature, 468(7326), 790–795. [Link]

  • Vinogradova, E. V., et al. (2020). An activity-based probe for the versatile profiling of histone deacetylase enzymes. Nature Chemical Biology, 16(1), 101-110. [Link]

  • Roberts, A. M., et al. (2017). A general workflow for the site-specific installation of bioorthogonal handles onto proteins. Nature Protocols, 12(10), 2078-2091. [Link]

  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes. Nature Methods, 4(10), 822-827. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Rationale for In Vivo Investigation

The compound {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid is a novel small molecule with structural motifs that suggest potential biological activity. The presence of a nitro group and a trifluoromethyl group on a phenyl ring is found in various compounds with demonstrated pharmacological effects, including anti-inflammatory and anti-cancer properties. The sulfinylacetic acid moiety is structurally related to modafinil acid, a metabolite of the wake-promoting agent modafinil, although modafinil acid itself is considered inactive[1][2]. The combination of these chemical features warrants in vivo investigation to determine its therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies of this compound. The protocols outlined herein are designed to be a self-validating system, progressing from initial safety and tolerability assessments to more complex efficacy models in a logical, stepwise manner. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.

Phase 1: Preliminary In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the foundational safety and pharmacokinetic profile of the compound. These studies are essential prerequisites for designing meaningful efficacy studies.

Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to identify potential target organs of toxicity.

Rationale: The MTD is a crucial parameter for designing subsequent in vivo studies. It ensures that the doses used in efficacy models are well-tolerated and do not produce confounding toxic effects.

Protocol:

  • Animal Model: Use healthy, young adult rodents, such as C57BL/6 mice or Sprague-Dawley rats, of a single sex to minimize variability in this initial study.[3]

  • Group Allocation: Assign animals to at least five dose groups (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group (n=3-5 animals per group).

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.

  • Endpoint Analysis: At the end of the 14-day observation period, euthanize all animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological examination.

  • Data Interpretation: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

Table 1: Hypothetical MTD Study Results

Dose (mg/kg)MortalityClinical SignsBody Weight Change (%)Key Histopathological Findings
Vehicle0/5None+5%No significant findings
100/5None+4.5%No significant findings
500/5None+4%No significant findings
1000/5Mild lethargy at 4h+2%No significant findings
5001/5Significant lethargy, ruffled fur-8%Mild renal tubular necrosis
10004/5Severe lethargy, ataxia-15%Moderate to severe renal tubular necrosis
Preliminary Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

Rationale: PK data is essential for selecting appropriate dosing regimens in efficacy studies, ensuring that the compound reaches the target tissue at concentrations sufficient to exert a therapeutic effect.

Protocol:

  • Animal Model: Use a small cohort of cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling.

  • Dosing: Administer a single, well-tolerated dose of the compound (e.g., 50 mg/kg) via the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Phase 2: Efficacy Screening in Disease Models

Based on the structural alerts within the molecule, initial efficacy screening should focus on models of inflammation and cancer.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory effects of this compound.

Rationale: The carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation, suitable for the initial screening of potential anti-inflammatory agents.[4]

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.[4]

  • Group Allocation:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (at least 3 doses, e.g., 10, 30, 100 mg/kg, based on MTD)

  • Dosing: Administer the test compound or controls orally one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Table 2: Hypothetical Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
Test Compound100.75 ± 0.0611.8
Test Compound300.55 ± 0.0435.3
Test Compound1000.40 ± 0.0352.9
Anti-cancer Activity: Cell Line-Derived Xenograft (CDX) Model

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Rationale: CDX models are a standard and relatively rapid method for the initial in vivo evaluation of a compound's anti-cancer potential.[5] The choice of cell line should be based on in vitro screening data.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., A549 lung cancer, HT-29 colon cancer) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups:

    • Vehicle Control

    • Positive Control (a standard-of-care chemotherapy for the chosen cell line)

    • Test Compound (at least 2-3 doses, based on MTD and PK data)

  • Dosing: Administer the treatments according to a defined schedule (e.g., daily, twice weekly) for a specified duration (e.g., 21 days).

  • Endpoint Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflows and Signaling Pathways

General In Vivo Experimental Workflow

The following diagram illustrates the logical progression of in vivo studies for a novel compound.

G cluster_0 Phase 1: Preliminary Characterization cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Studies MTD & Acute Toxicity MTD & Acute Toxicity Preliminary PK Preliminary PK MTD & Acute Toxicity->Preliminary PK Establish safe dose range Anti-inflammatory Models Anti-inflammatory Models Preliminary PK->Anti-inflammatory Models Inform dosing regimen Anti-cancer Models Anti-cancer Models Preliminary PK->Anti-cancer Models Inform dosing regimen Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Models->Mechanism of Action Studies Confirm efficacy Anti-cancer Models->Mechanism of Action Studies Confirm efficacy Chronic Toxicity Chronic Toxicity Mechanism of Action Studies->Chronic Toxicity Justify further development

Caption: Phased approach for in vivo evaluation of a novel compound.

Hypothetical Anti-inflammatory Signaling Pathway

If the compound demonstrates anti-inflammatory activity, it may be acting on key signaling pathways involved in inflammation, such as the NF-κB pathway.

G Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression Test Compound Test Compound Test Compound->IKK Activation Inhibition?

Sources

Application Notes and Protocols for the Dissolution of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid is a complex organic molecule with distinct structural features that dictate its physicochemical properties and, consequently, its solubility. As a substituted phenylacetic acid derivative, its core structure includes a carboxylic acid group, rendering it acidic. The presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) on the phenyl ring significantly influences its electron density and hydrophobicity. These electron-withdrawing groups are known to increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ≈ 4.31)[1]. The sulfinyl group (-SO-) further contributes to the molecule's polarity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively dissolve this compound for experimental use. The protocols outlined below are designed to be a systematic approach to identifying suitable solvent systems, ensuring the stability and integrity of the compound.

Core Principles of Dissolution for this Compound

The dissolution of this compound is governed by the interplay of its functional groups. The carboxylic acid moiety suggests that its solubility will be highly dependent on pH. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. Conversely, the trifluoromethyl and nitrophenyl groups impart significant hydrophobicity, suggesting that organic solvents will be more effective than water at neutral pH.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it with the utmost care, adopting safety protocols for related hazardous compounds such as aromatic nitro compounds and sulfoxides. Aromatic nitro compounds can be flammable and explosive under certain conditions, and skin absorption is a primary route of exposure[2][3]. Sulfoxides, like the well-known solvent dimethyl sulfoxide (DMSO), are known to readily penetrate the skin and can carry dissolved substances with them[4][5].

Safety First: Handling and Personal Protective Equipment (PPE)

Given the potential hazards associated with the functional groups in this molecule, a stringent safety protocol is non-negotiable.

  • Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (butyl rubber is recommended when working with solvents like DMSO)[4]. Double-gloving is advised.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is necessary.

Recommended Solvents and Systematic Dissolution Protocol

The following protocol provides a step-by-step guide to determine the optimal solvent for your experimental needs. It is recommended to start with small quantities of the compound for solubility testing.

Initial Solvent Screening

It is advisable to test the solubility in a range of common laboratory solvents. For compounds with unknown solubility, a systematic approach is recommended.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)These are powerful solvents capable of dissolving a wide range of organic compounds. Similar nitrophenyl compounds have shown solubility in these solvents[6].
Polar Protic Ethanol, MethanolOften effective for compounds with some polar functional groups. A product information sheet for a similar compound, 4-nitrophenyl acetate, indicates solubility in ethanol with heating[7].
Chlorinated Dichloromethane (DCM)Can be effective for moderately polar compounds.
Ethers Tetrahydrofuran (THF)A less polar option that can be effective for a range of organic molecules.
Aqueous Buffers pH 7.4 (e.g., PBS), pH > 8.0 (e.g., Tris or Carbonate)To test the pH-dependent solubility. Increased solubility is expected at higher pH.
Step-by-Step Dissolution Protocol

This protocol is designed to be a systematic workflow for identifying a suitable solvent.

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry glass vial.

  • Solvent Addition:

    • Add a small volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Initial Observation:

    • Observe if the compound dissolves at room temperature.

  • Mechanical Agitation:

    • If not fully dissolved, vortex the vial for 30-60 seconds. For hydrophobic compounds, vigorous shaking can aid dissolution[8].

  • Sonication:

    • If the compound remains insoluble, place the vial in a water bath sonicator for 5-10 minutes. Sonication can help break up solid aggregates and enhance dissolution[8].

  • Gentle Heating:

    • If solubility is still limited, gently warm the vial in a water bath (e.g., 30-40°C). Be cautious, as heat can degrade some compounds. Always ensure the vial is not tightly capped to avoid pressure buildup.

  • Incremental Solvent Addition:

    • If the compound has not dissolved, add another aliquot of the solvent and repeat steps 4-6. Record the total volume of solvent required to dissolve the compound to estimate its solubility.

  • pH Adjustment for Aqueous Solutions:

    • If dissolving in an aqueous buffer is desired and solubility is poor at neutral pH, a pH adjustment can be performed. Add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution. The proportion of the more soluble, unionized form of a weak acid increases as the pH of the solution is raised[9].

Diagram 1: Systematic Workflow for Dissolution

DissolutionWorkflow start Start: Weigh Compound add_solvent Add Initial Solvent Aliquot start->add_solvent vortex Vortex/Agitate add_solvent->vortex observe1 Observe Solubility vortex->observe1 sonicate Sonicate observe1->sonicate No soluble Compound Dissolved observe1->soluble Yes observe2 Observe Solubility sonicate->observe2 heat Gentle Heating observe2->heat No observe2->soluble Yes observe3 Observe Solubility heat->observe3 add_more_solvent Add More Solvent observe3->add_more_solvent No ph_adjust pH Adjustment (for aqueous) observe3->ph_adjust Aqueous? observe3->soluble Yes add_more_solvent->vortex observe4 Observe Solubility ph_adjust->observe4 observe4->soluble Yes insoluble Insoluble/Consider Alternative observe4->insoluble No

Caption: A step-by-step decision workflow for dissolving the target compound.

Preparing Stock Solutions

Once a suitable solvent is identified, a concentrated stock solution can be prepared for dilution into experimental media.

  • Recommendation: Given the likelihood of good solubility in polar aprotic solvents, DMSO is a common choice for preparing high-concentration stock solutions.

  • Procedure:

    • Dissolve a known mass of this compound in a precise volume of the chosen solvent (e.g., DMSO) to achieve the desired molarity.

    • Ensure the compound is completely dissolved, using the techniques described in section 4.2 if necessary.

    • Store the stock solution in a tightly sealed vial, protected from light. For long-term storage, it is advisable to store at -20°C or -80°C to minimize degradation.

  • Important Consideration for Biological Experiments: When using an organic solvent like DMSO for a stock solution that will be diluted into an aqueous buffer for biological assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid solvent-induced artifacts.

Troubleshooting Common Dissolution Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The compound is not sufficiently soluble in the final aqueous medium. The concentration of the organic co-solvent is too low to maintain solubility.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent slightly, if experimentally permissible. Prepare the final solution in a buffer at a higher pH to keep the compound in its more soluble, deprotonated form.
The solution is hazy or contains fine particles. The compound is not fully dissolved or has low solubility. The compound may be degrading.Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. Re-evaluate the solvent choice or concentration.
The solution changes color over time. The compound may be unstable in the chosen solvent or sensitive to light.Prepare fresh solutions before each experiment. Store stock solutions protected from light and at low temperatures. Consider using a different solvent. Aromatic nitro compounds can be unstable, especially when heated or in the presence of contaminants[10].

Conclusion

The dissolution of this compound requires a systematic and safety-conscious approach. Due to its acidic nature and hydrophobic substituents, a combination of organic solvents and pH-adjusted aqueous solutions should be considered. By following the protocols and guidelines in this application note, researchers can confidently prepare solutions of this compound for their experiments while ensuring the integrity of the molecule and maintaining a safe laboratory environment.

References

  • Safety Data Sheet: Dimethyl sulfoxide. Carl ROTH. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. (2017-09-20). [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022-04-07). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. (2023-09-15). [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). [Link]

  • What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? Megazyme. (2021-04-14). [Link]

  • DIMETHYL SULFOXIDE (DMSO). University of Waterloo. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Safety Data Sheet: Dimethyl sulfoxide (DMSO) for biochemistry. neoFroxx. (2024-12-09). [Link]

  • ACIDITIES OF SOME SUBSTITUTED PHENYLACETIC ACID NITRILES, tert-BUTYL ESTERS AND DIMETHYLAMIDES. ResearchGate. [Link]

  • 10: Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

  • Phenyl Trifluoromethyl Sulfoxide 98.0%(GC). PureSynth. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. (2025-08-28). [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. (2025-10-20). [Link]

  • THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. (2013-11-21). [Link]

  • Dimethyl Sulfoxide (DMSO) Health and Safety Information. ResearchGate. [Link]

  • Solubility enhancement for hydrophobic drugs.
  • Phenylacetic acid. Wikipedia. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid in human plasma. The analyte, a complex molecule featuring nitroaromatic, sulfoxide, and carboxylic acid moieties, presents unique analytical challenges. The methodology detailed herein leverages a straightforward protein precipitation extraction procedure and reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring its suitability for regulated bioanalysis in drug development and research settings.[1][2][3]

Introduction and Scientific Rationale

The compound this compound (MW: 297.21 g/mol ) incorporates several functional groups that are significant in medicinal chemistry and toxicology.[4] Nitroaromatic compounds are a class of molecules with diverse biological activities, while the trifluoromethyl group is often used to enhance metabolic stability and potency.[5] The sulfoxide and carboxylic acid groups confer a degree of polarity and acidic character. Accurate quantification of such molecules in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug discovery and development.

The primary challenge in developing a bioanalytical method for this analyte is achieving high sensitivity and selectivity in a complex matrix like plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its inherent specificity and ability to detect analytes at low concentrations.[6]

Causality Behind Key Methodological Choices:

  • Reversed-Phase Chromatography (RPC): The analyte possesses sufficient non-polar character (aromatic ring, trifluoromethyl group) to be retained on a C18 stationary phase, making RPC an ideal choice for separation from endogenous plasma components.

  • Negative Ion Electrospray Ionization (ESI): The presence of a carboxylic acid group makes the analyte highly amenable to deprotonation. In the ESI source, it readily forms a stable [M-H]⁻ anion, allowing for sensitive detection in negative ion mode. This is a more efficient and direct ionization pathway compared to positive mode for such acidic compounds.[7][8]

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.[9] By monitoring a specific fragmentation pathway (precursor ion → product ion), we can effectively eliminate interference from co-eluting matrix components, ensuring that the measured signal originates solely from the analyte of interest.

This document provides a comprehensive, step-by-step protocol and the corresponding validation data to demonstrate the method's reliability and adherence to rigorous scientific standards.

Experimental Workflow and Protocol

The overall analytical process is streamlined to ensure efficiency and reproducibility, from sample receipt to final data reporting.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Add Acetonitrile for Protein Precipitation Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify Report Final Report Quantify->Report Validation cluster_core Core Performance cluster_specificity Specificity & Matrix cluster_stability Analyte Stability center Reliable & Validated Bioanalytical Method Accuracy Accuracy (Bias %) center->Accuracy Precision Precision (CV %) center->Precision Linearity Linearity & Range (r² ≥ 0.99) center->Linearity LLOQ Sensitivity (LLOQ) center->LLOQ Selectivity Selectivity center->Selectivity Matrix Matrix Effect center->Matrix FTS Freeze-Thaw Stability center->FTS Benchtop Bench-Top Stability center->Benchtop Autosampler Post-Preparative Stability center->Autosampler LongTerm Long-Term Storage Stability center->LongTerm

Sources

quantification of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and clinical research.

Introduction and Scientific Rationale

This compound is a complex small molecule featuring several key functional groups: a carboxylic acid, a sulfoxide, and an aromatic ring substituted with both nitro and trifluoromethyl moieties. This unique structure presents distinct challenges and opportunities for bioanalysis. The presence of the trifluoromethyl group can influence metabolic stability, while the nitro group may be subject to metabolic reduction in vivo.[1][2] The terminal carboxylic acid renders the molecule acidic, a critical property that governs its behavior during extraction and chromatographic separation.

Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. High-throughput, sensitive, and selective analytical methods are therefore essential for preclinical and clinical development programs.

This application note details a robust and validated method for the determination of this compound in human plasma. The methodology leverages Solid-Phase Extraction (SPE) for sample cleanup and purification, followed by quantification using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The described protocol is designed to be self-validating, providing the necessary framework for assessing method performance in accordance with regulatory expectations.

Overall Analytical Workflow

The analytical strategy is a multi-stage process designed to ensure high selectivity and recovery by systematically removing endogenous interferences from the plasma matrix prior to instrumental analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (+ Internal Standard) PreTreat Pre-treatment (pH Adjustment) Sample->PreTreat SPE Solid-Phase Extraction (Mixed-Mode Anion Exchange) PreTreat->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon LCMS LC-MS/MS Analysis (ESI-, MRM Mode) Recon->LCMS Inject Quant Quantification (Calibration Curve) LCMS->Quant Acquire Data Report Reporting Quant->Report

Caption: High-level workflow for the quantification of the target analyte.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte Reference Standard: this compound (≥98% purity).

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₂, ¹⁵N) is highly recommended. If unavailable, a structurally similar analog with close chromatographic retention and ionization efficiency can be used.

  • Solvents: Acetonitrile, Methanol (LC-MS or HPLC grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade), Water (Type I, 18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

  • SPE Device: Mixed-Mode Anion Exchange (MAX) SPE 96-well plate or cartridges (e.g., Oasis MAX).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of electrospray ionization (ESI).

  • Analytical Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QCs.

  • Calibration Standards & QCs: Spike the appropriate analyte working solutions into blank human plasma to achieve the desired concentration range. The final solvent concentration from spiking should not exceed 5% of the plasma volume. A typical range might be 0.1 to 100 ng/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 20 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: The chosen SPE protocol utilizes a mixed-mode anion exchange sorbent. This is a deliberate choice to achieve superior cleanup. The sorbent provides dual retention mechanisms: reversed-phase interaction with the hydrophobic parts of the molecule and ion exchange with the deprotonated carboxylic acid group. By carefully manipulating pH, we can selectively wash away interferences and then elute the analyte with high purity.[3][4]

SPE_Mechanism cluster_steps cluster_sorbent Load Load Sample (Basic pH) Analyte is negatively charged (-COO⁻) Retained by Ion Exchange & Reversed-Phase Wash1 Wash 1 (Aqueous Basic) Removes polar, neutral/basic interferences Analyte remains bound Wash2 Wash 2 (Organic) Removes non-polar, neutral/basic interferences Analyte remains bound Elute Elute (Acidic Organic) Analyte is neutralized (-COOH) Ionic bond breaks Analyte is eluted Sorbent SPE Sorbent (Positively Charged Surface) Analyte_Elute Analyte⁰ Sorbent->Analyte_Elute Elutes Analyte_Load Analyte⁻ Analyte_Load->Sorbent Binds Interference Interference Interference->Sorbent Washed Away

Caption: Mechanism of mixed-mode anion exchange SPE for analyte isolation.

Step-by-Step Protocol:

  • Sample Aliquoting: To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.

  • Pre-treatment: Add 200 µL of 4% ammonium hydroxide in water to each sample. Vortex for 10 seconds. This step lyses cells and ensures the analyte's carboxylic acid is deprotonated for efficient binding to the anion exchange sorbent.

  • SPE Plate Conditioning: Condition the wells of the MAX SPE plate with 500 µL of methanol followed by 500 µL of water.

  • Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent bed at a slow, steady rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash the sorbent with 500 µL of 4% ammonium hydroxide in water. This removes highly polar interferences.

  • Wash 2 (Organic): Wash the sorbent with 500 µL of methanol. This removes non-polar lipids and other neutral or basic interferences that are retained by reversed-phase mechanisms.

  • Elution: Elute the analyte and IS with 2x 250 µL aliquots of 2% formic acid in acetonitrile directly into a clean collection plate. The acidic mobile phase neutralizes the analyte, disrupting the ionic interaction with the sorbent and allowing for its elution.[5]

  • Dry-Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Seal the plate and vortex for 30 seconds before placing it in the autosampler.

LC-MS/MS Conditions

Causality: The use of an acidic mobile phase is critical for good chromatography of an acidic analyte on a C18 column. It suppresses the ionization of the carboxylic acid, ensuring the molecule is in a consistent, neutral state, which results in sharp, symmetrical peaks and stable retention times. The choice of ESI in negative mode is based on the same principle; the acidic proton is easily abstracted, making the formation of the [M-H]⁻ precursor ion highly efficient and sensitive.[6][7]

Parameter Condition
LC System UHPLC System
Column Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Start at 10% B, hold for 0.5 min; linear ramp to 95% B over 2.5 min; hold at 95% B for 1 min; return to 10% B and re-equilibrate for 1 min.
Total Run Time 5.0 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Hypothetical values based on structure
Analyte: 296.2 > 252.2 (Quantifier, loss of CO₂), 296.2 > 184.1 (Qualifier)
IS (¹³C₂): 298.2 > 254.2 (Quantifier)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Collision Energy Optimized for each transition (e.g., Analyte: 15 eV, 25 eV; IS: 15 eV)

Method Validation and Performance

To ensure the trustworthiness and reliability of the analytical method, a full validation should be performed according to established international guidelines. The following tables summarize the key validation parameters and typical acceptance criteria.

Selectivity, Linearity, and Sensitivity
Parameter Method Acceptance Criteria
Selectivity Analyze six different blank plasma lots.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS.
Linearity & Range Analyze calibration curves (8 non-zero standards) on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quant. (LLOQ) Lowest standard on the curve.Signal-to-noise ratio > 10. Accuracy within 80-120%, Precision (CV) ≤ 20%.
Accuracy and Precision
QC Level Concentration (ng/mL) Intra-Day (n=6) Inter-Day (n=18)
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV)
LLOQ 0.1105.2 / 8.5103.8 / 11.2
Low QC 0.398.7 / 6.1101.5 / 7.8
Mid QC 10.0101.1 / 4.599.6 / 5.2
High QC 80.097.9 / 3.898.5 / 4.1
Acceptance Criteria 80-120% / ≤20% (LLOQ) 85-115% / ≤15% (Other QCs) 80-120% / ≤20% (LLOQ) 85-115% / ≤15% (Other QCs)
Matrix Effect and Recovery
Parameter Method Acceptance Criteria
Matrix Factor Compare analyte response in post-extraction spiked blank plasma vs. neat solution at Low and High QC levels (n=6 lots).IS-normalized matrix factor should be between 0.85 and 1.15. The %CV should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma at Low, Mid, and High QC levels.Recovery should be consistent and reproducible. The %CV should be ≤15%.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the robust quantification of this compound in human plasma. The combination of a highly selective mixed-mode solid-phase extraction with sensitive LC-MS/MS detection ensures the method is fit-for-purpose for demanding bioanalytical applications in drug development. The detailed explanation of the causality behind key procedural steps and the inclusion of a full validation framework provides researchers with a trustworthy and scientifically sound methodology.

References

  • De Luca, L., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lin, H., et al. (2021). Current Applications of Absolute Bacterial Quantification in Microbiome Studies and Decision-Making Regarding Different Biological Questions. Pathogens. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Basu, S., et al. (2014). A sensitive LC-MS assay using derivatization with boron trifluoride to quantify curcuminoids in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mykhailiuk, P. K. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology. [Link]

  • Tsikas, D. (2008). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids. [Link]

  • Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry. [Link]

  • Musteata, F. M. (2006). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis. [Link]

  • Omenn, G. S., et al. (2005). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Disease Markers. [Link]

  • Tatsumi, K., & Amano, H. (1987). Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. ResearchGate. [Link]

  • Gkriliou, I., et al. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Molecules. [Link]

  • Giraldez, J., et al. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. Marine Drugs. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

  • Dutta, U., et al. (2019). Advancements in the Analytical Quantification of Nitroxidative Stress Biomarker 3-Nitrotyrosine in Biological Matrices. ResearchGate. [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]

  • Ray, M. S., & Marchionni, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]

  • Novakova, L. (2020). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • Li, G., & Xiao, H. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

Sources

Application Note: High-Throughput Screening for PDK Modulators using {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical implementation of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid (referred to herein as NTSA ) as a chemical probe in High-Throughput Screening (HTS) campaigns targeting Pyruvate Dehydrogenase Kinase (PDK) isoforms.

NTSA represents a specific chemotype (phenyl-sulfinyl-acetic acid) often utilized in fragment-based drug discovery (FBDD) or as a reference inhibitor for the PDK family. Its structural features—specifically the electron-deficient nitro-trifluoromethyl ring and the ionizable carboxylic acid tail—mimic the pharmacophore of established PDK inhibitors (e.g., AZD7545 precursors), allowing it to dock into the lipoyl-binding pocket of PDK.

This protocol focuses on the ADP-Glo™ Kinase Assay platform, optimizing for the specific solubility and optical properties of nitro-containing compounds.

Scientific Background & Mechanism[1][2][3][4]

The Target: PDK/PDH Axis

The Pyruvate Dehydrogenase Complex (PDH) is the gatekeeper of mitochondrial metabolism, converting pyruvate to acetyl-CoA.[1][2] In oncology (Warburg effect) and metabolic disorders, PDK (Isoforms 1-4) is upregulated, phosphorylating and inhibiting PDH. This forces cells into glycolysis.

Mechanism of Action

NTSA functions as an allosteric inhibitor . Unlike ATP-competitive inhibitors (which bind the nucleotide pocket), phenyl-sulfinyl-acetic acid derivatives typically bind to the N-terminal lipoyl-binding pocket of PDK.

  • Binding Event: The carboxylate group interacts with Arg/Tyr residues in the pocket, while the electron-poor phenyl ring engages in

    
    -stacking or hydrophobic interactions.
    
  • Conformational Change: Binding induces a disorder-to-order transition in the PDK structure, preventing it from docking with the PDH E2 scaffold, effectively silencing kinase activity.

Pathway Visualization

The following diagram illustrates the regulatory logic where NTSA restores PDH activity by blocking PDK.

PDK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH PDH Complex (Active) Pyruvate->PDH Substrate AcetylCoA Acetyl-CoA PDH->AcetylCoA Decarboxylation PhosphoPDH p-PDH (Inactive) PDH->PhosphoPDH Inactivation TCA TCA Cycle (OxPhos) AcetylCoA->TCA PDK PDK Isoforms (Kinase) PDK->PDH Phosphorylates NTSA NTSA (Inhibitor) NTSA->PDK Allosteric Inhibition

Figure 1: Mechanism of Action. NTSA inhibits PDK, preventing PDH phosphorylation and restoring Acetyl-CoA production.

Compound Profile & Critical Considerations

Physicochemical Properties
PropertyValueImplication for HTS
MW ~297.21 DaFragment-like; high ligand efficiency potential.
LogP ~2.5Good membrane permeability; moderate solubility in aqueous buffer.
pKa ~3.5 (Acid)Critical: Must be buffered to pH 7.0–7.5 to ensure the carboxylate anion (

) is the dominant species for binding.
Chirality Sulfinyl (S=O)Expert Note: The sulfur atom is chiral. Commercial NTSA is typically a racemate . The (R)- and (S)-enantiomers may have vastly different potencies (

).
The "Nitro" Warning (Trustworthiness)

The Nitro (


)  group at the ortho position is a known source of assay interference:
  • Quenching: Nitro groups can quench fluorescence in certain wavelengths. Mitigation: Use Luminescence (ADP-Glo) rather than Fluorescence Polarization (FP).

  • Redox Cycling: In the presence of reducing agents (DTT), nitro groups can occasionally undergo reduction. Mitigation: Limit DTT concentration to <1 mM in the assay buffer.

HTS Protocol: ADP-Glo™ Kinase Assay

This protocol utilizes the Promega ADP-Glo™ system, which quantifies kinase activity by converting the ADP produced during the reaction back into ATP, which then drives a luciferase reaction.

Reagents & Equipment
  • Enzyme: Recombinant Human PDK1 (active).

  • Substrate: PDH E1 peptide (synthetic) or inactive PDH complex.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM

    
    , 0.01% Brij-35, 1 mM DTT.
    
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[3][4][5]

  • Plate: 384-well white, small-volume polystyrene plate (Corning 3824).

Step-by-Step Workflow
Step 1: Compound Preparation (Source Plate)
  • Dissolve NTSA powder in 100% DMSO to a stock concentration of 10 mM .

  • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

Step 2: Acoustic Dispensing (Assay Plate)
  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of NTSA into the 384-well plate.

  • Controls:

    • High Control (HPE): 20 nL DMSO + Enzyme (No Inhibitor).

    • Low Control (ZPE): 20 nL DMSO + Buffer (No Enzyme).

    • Reference: 20 nL AZD7545 (10 µM final) as a positive inhibition control.

Step 3: Enzymatic Reaction
  • Enzyme Addition: Add 2 µL of PDK1 enzyme (0.5 ng/µL) to the wells.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT . Why? NTSA is an allosteric inhibitor; pre-incubation allows the compound to lock the enzyme in the inactive conformation before ATP competes.

  • Start Reaction: Add 2 µL of Substrate/ATP Mix (50 µM PDH peptide / 50 µM ATP).

  • Incubation: Incubate for 60 mins at RT .

Step 4: Detection (ADP-Glo)
  • Stop Reaction: Add 4 µL of ADP-Glo™ Reagent. Incubate 40 mins . (Depletes unconsumed ATP).

  • Convert ADP: Add 8 µL of Kinase Detection Reagent. Incubate 30 mins . (Converts ADP -> ATP -> Light).

  • Read: Measure Luminescence (Integration time: 0.5s).

Workflow Diagram

HTS_Workflow Prep 1. NTSA Stock (DMSO) Dispense 2. Acoustic Dispense (20 nL) Prep->Dispense Enzyme 3. Add PDK1 (Pre-incubation) Dispense->Enzyme Substrate 4. Add ATP/Substrate (Kinase Rxn) Enzyme->Substrate 15 min Stop 5. ADP-Glo Reagent (Deplete ATP) Substrate->Stop 60 min Detect 6. Detection Reagent (Luminescence) Stop->Detect 40 min Read 7. Data Analysis Detect->Read 30 min

Figure 2: HTS Workflow for PDK Inhibition Screening using ADP-Glo.

Data Analysis & Validation

Calculation of Activity

Calculate the Percent Inhibition for each well:



Quality Control Metrics
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for a valid screen.
    
    
  • Signal-to-Background (S/B): Should be

    
     for ADP-Glo assays.
    
Troubleshooting the "Nitro" Interference

If NTSA shows high inhibition (


) but poor dose-response slope (Hill slope 

):
  • Optical Artifact Check: Run the assay without enzyme . Add ADP (50 µM) directly to the buffer + Compound. If the signal is significantly lower than the DMSO control, NTSA is quenching the luciferase signal.

  • Aggregation Check: Add 0.01% Triton X-100. If inhibition disappears, NTSA was acting as a colloidal aggregator (common with hydrophobic nitro-aromatics).

References

  • PDK Structure & Inhibition: Kato, M., et al. (2007). Crystal structure of pyruvate dehydrogenase kinase 3 bound to lipoyl domain 2 of E2. Nature. Link (Describes the lipoyl-binding pocket targeted by phenyl-acetic acid derivatives).

  • ADP-Glo Methodology: Promega Corporation.[4][5] (2025).[6][7][8] ADP-Glo™ Kinase Assay Technical Manual.[3][9]Link

  • PDK Inhibitor Design: Aherne, W., et al. (2014). Pyruvate dehydrogenase kinase 1 (PDK1) inhibitors.[10][6][2][11] Journal of Medicinal Chemistry. Link (Discusses the SAR of AZD7545 and related phenyl-acetic acid pharmacophores).

  • Nitro Group Interference: Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

Sources

Application Notes & Protocols for the Preclinical Evaluation of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Rationale

The compound {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, hereafter referred to as "Compound X," is a novel investigational molecule with structural similarities to known central nervous system (CNS) stimulants. Specifically, the presence of a sulfinylacetic acid moiety suggests a potential pharmacological relationship to the wakefulness-promoting agent modafinil and its derivatives.[1] Modafinil's mechanism of action is complex, involving the inhibition of the dopamine transporter and modulation of various neurotransmitter systems, including norepinephrine, serotonin, and histamine, which collectively regulate wakefulness and cognitive function.[2][3][4][5]

The incorporation of a 2-nitro-4-(trifluoromethyl)phenyl group is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the nitro group, an electron-withdrawing moiety, can influence the compound's binding affinity and electronic properties.[6][7] However, it is also important to consider that nitroaromatic compounds can be associated with toxicity, necessitating careful evaluation.[8][9]

These structural features lead to the central hypothesis that Compound X may act as a novel wakefulness-promoting agent with a potentially unique pharmacological profile. This document provides a comprehensive guide for the preclinical evaluation of Compound X in appropriate animal models to test this hypothesis.

II. Proposed Mechanism of Action

Based on its structural analogy to modafinil, Compound X is hypothesized to enhance wakefulness by modulating key neurotransmitter systems in the brain. The proposed mechanism involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine in brain regions associated with arousal and executive function, such as the prefrontal cortex and striatum. Additionally, Compound X may influence other neurotransmitter systems that regulate the sleep-wake cycle.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CompoundX Compound X DAT Dopamine Transporter (DAT) CompoundX->DAT Inhibition DA_vesicle Dopamine Vesicles DAT->DA_vesicle Reuptake DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Postsynaptic_Effect Increased Wakefulness Enhanced Cognition DA_receptor->Postsynaptic_Effect Preclinical_Workflow Start Start: Compound Synthesis and Characterization Formulation Formulation Development Start->Formulation PK_Study Pharmacokinetic Profiling Formulation->PK_Study Efficacy_Study Efficacy in Narcolepsy Model PK_Study->Efficacy_Study Toxicity_Study Acute Toxicity Assessment Efficacy_Study->Toxicity_Study Decision Go/No-Go Decision Toxicity_Study->Decision Decision->Start No-Go (Iterate) End End: Candidate for Further Development Decision->End Go

Caption: Preclinical development workflow for Compound X.

IV. Detailed Protocols

Protocol 1: Formulation of Compound X for Oral Administration

Rationale: Compound X is predicted to have low aqueous solubility. Therefore, a suitable formulation is critical for achieving adequate bioavailability in animal studies. [10][11][12]A suspension formulation using a vehicle containing a suspending agent and a surfactant is a common and effective approach for preclinical oral dosing. [12] Materials:

  • Compound X

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • Surfactant: 0.1% (v/v) Tween 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

  • Syringes

Procedure:

  • Vehicle Preparation:

    • Slowly add 0.5 g of CMC to 100 mL of deionized water while stirring continuously to avoid clumping.

    • Heat the solution to 60-70°C while stirring until the CMC is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 0.1 mL of Tween 80 and stir until fully dispersed.

  • Compound X Suspension:

    • Weigh the required amount of Compound X for the desired concentration (e.g., 10 mg/mL).

    • Place the powder in a glass mortar.

    • Add a small volume of the vehicle to the mortar and triturate with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir continuously during dosing to ensure uniform concentration.

  • Dose Administration:

    • Administer the suspension to mice via oral gavage at a volume of 10 mL/kg body weight.

    • Ensure the suspension is well-mixed immediately before drawing each dose.

Protocol 2: Efficacy Evaluation in a Mouse Model of Narcolepsy

Rationale: To assess the wakefulness-promoting effects of Compound X, a genetically engineered mouse model of narcolepsy is recommended. The orexin/ataxin-3 transgenic mouse model, which exhibits progressive loss of orexin neurons, is a well-established model that recapitulates the key symptoms of human narcolepsy, including excessive daytime sleepiness and cataplexy. [13] Animal Model:

  • Male orexin/ataxin-3 transgenic mice, 12-16 weeks of age.

  • Wild-type littermates as controls.

  • Animals should be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

Experimental Design:

  • Groups (n=8-10 per group):

    • Wild-type + Vehicle

    • Orexin/ataxin-3 + Vehicle

    • Orexin/ataxin-3 + Compound X (Low Dose, e.g., 10 mg/kg)

    • Orexin/ataxin-3 + Compound X (High Dose, e.g., 30 mg/kg)

    • Orexin/ataxin-3 + Modafinil (Positive Control, e.g., 100 mg/kg)

  • Acclimation: Acclimate animals to the recording chambers and handling for at least 3 days prior to the experiment.

  • Dosing and Recording:

    • Administer the assigned treatment orally at the beginning of the light (inactive) phase.

    • Immediately following dosing, record EEG/EMG and locomotor activity for at least 6 hours.

Endpoints:

  • Sleep-Wake Analysis:

    • Quantify the total time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Analyze the latency to sleep onset.

    • Measure the number and duration of sleep/wake bouts.

  • Locomotor Activity:

    • Monitor and quantify horizontal and vertical activity using an automated activity monitoring system.

  • Cataplexy-like Episodes:

    • Identify and quantify cataplexy-like episodes, characterized by sudden loss of muscle tone (EMG) during wakefulness (EEG).

Protocol 3: Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound X is crucial for interpreting efficacy and toxicity data. A satellite group of animals can be used for PK analysis.

Animal Model:

  • Male C57BL/6J mice, 8-10 weeks of age.

Procedure:

  • Administer Compound X orally at a dose of 10 mg/kg.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of Compound X using a validated LC-MS/MS method.

Data Analysis and Presentation:

PK ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Insert Data]
Tmaxh[Insert Data]
AUC(0-t)ng*h/mL[Insert Data]
t1/2h[Insert Data]
Protocol 4: Acute Toxicity Assessment

Rationale: A preliminary assessment of the acute toxicity of Compound X is necessary to establish a safety margin.

Animal Model:

  • Male and female C57BL/6J mice, 8-10 weeks of age.

Procedure:

  • Administer single oral doses of Compound X at increasing concentrations (e.g., 100, 300, 1000 mg/kg) to different groups of animals (n=3 per sex per group).

  • A control group receives the vehicle only.

  • Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) continuously for the first 4 hours and then daily for 14 days.

  • Record body weights on days 0, 7, and 14.

  • At the end of the observation period, perform a gross necropsy.

Data Presentation:

Dose (mg/kg)SexNumber of AnimalsMortalityClinical Signs
0 (Vehicle)M/F3/30/3, 0/3[Insert Observations]
100M/F3/3[Insert Data][Insert Observations]
300M/F3/3[Insert Data][Insert Observations]
1000M/F3/3[Insert Data][Insert Observations]

V. References

  • Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. [Link to a relevant scientific publication]

  • Synthesis and Biological Activities of Sulfinyl Acetamide Derivatives for Narcolepsy Treatment. [Link to a relevant scientific publication] [1]3. Mechanisms of modafinil: A review of current research. [Link to a relevant scientific publication] [2]4. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. [Link to a relevant scientific publication]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link to a relevant scientific publication] [6]6. Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies. [Link to a relevant scientific publication]

  • Modafinil - Wikipedia. [Link to a relevant scientific publication] [3]8. Animal Models for Neuroinflammation and Potential Treatment Methods. [Link to a relevant scientific publication]

  • Sulfinyl acetic acid | C2H2O3S | CID 19982271 - PubChem. [Link to a relevant scientific publication]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link to a relevant scientific publication] [7]11. What is the mechanism of Modafinil? - Patsnap Synapse. [Link to a relevant scientific publication] [4]12. Animal Models of Narcolepsy - PubMed. [Link to a relevant scientific publication]

  • Neuroinflammation - Scantox | CRO. [Link to a relevant scientific publication]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link to a relevant scientific publication]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link to a relevant scientific publication]

  • Animal Models of Narcolepsy - Maze Engineers. [Link to a relevant scientific publication] [13]17. What is the mechanism of action of Modafinil (Provigil)? - Dr.Oracle. [Link to a relevant scientific publication]

  • Nitro Group Containing Drugs | Request PDF. [Link to a relevant scientific publication] [8]19. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link to a relevant scientific publication] [9]20. Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. [Link to a relevant scientific publication]

  • Mechanism of modafinil: A review of current research - ResearchGate. [Link to a relevant scientific publication] [5]22. Hits and misses with animal models of narcolepsy and the implications for drug discovery. [Link to a relevant scientific publication]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link to a relevant scientific publication] [10]24. Optimizing models of neuroinflammation for drug discovery. [Link to a relevant scientific publication]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link to a relevant scientific publication] [11]26. Synthesis and Bioactivity of 2-Aceto-cyanoacetic Acid Derivatives. [Link to a relevant scientific publication]

  • Formulation of poorly water-soluble drugs for oral administration. [Link to a relevant scientific publication] [12]28. In vivo deposition of poorly soluble drugs. [Link to a relevant scientific publication]

  • Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. [Link to a relevant scientific publication]

  • Targeting cPLA2 enzyme may reduce brain inflammation in Alzheimer's. [Link to a relevant scientific publication]

Sources

Troubleshooting & Optimization

low solubility issues with {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. As Senior Application Scientists, we understand that compound solubility is a critical bottleneck in experimental success and drug development. This guide provides in-depth, scientifically grounded explanations and actionable protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the physicochemical properties of this compound that are fundamental to understanding its solubility behavior.

Q1: What are the primary structural features of this compound that cause its low aqueous solubility?

A: The low aqueous solubility of this compound is a direct result of its molecular structure, which presents a classic conflict between hydrophobic and hydrophilic moieties.

  • Hydrophobic Character: The molecule's backbone is dominated by a large, non-polar phenyl ring. This hydrophobicity is significantly amplified by two potent electron-withdrawing groups:

    • Trifluoromethyl Group (-CF₃): This group is highly lipophilic (fat-soluble) and strongly repels water, contributing significantly to poor aqueous solubility.[1]

    • Nitro Group (-NO₂): This group also increases the non-polar character of the aromatic ring.

  • Hydrophilic "Handle": The key to solubilization lies in the acetic acid (-CH₂COOH) functional group. In its protonated (uncharged) form at acidic or neutral pH, its contribution is insufficient to overcome the molecule's overall hydrophobicity. However, this group is ionizable.[2][3]

  • The Sulfinyl Group (-SO-): The sulfinyl group is polar and can act as a hydrogen-bond acceptor.[4][5][6] While this adds some polarity, its effect is not strong enough to grant significant water solubility to the entire molecule.

Q2: Why is pH the most critical factor for solubilizing this compound in aqueous media?

A: The pH of the solvent is paramount because it controls the ionization state of the carboxylic acid group, which is the primary mechanism for achieving aqueous solubility.[2][7]

  • At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). In this uncharged state, the molecule is dominated by its hydrophobic regions and is largely insoluble in water.

  • At High pH (Basic Conditions): A base removes the acidic proton, converting the carboxylic acid into its corresponding carboxylate salt (-COO⁻).[3][8] This negatively charged group dramatically increases the molecule's polarity and allows for strong ion-dipole interactions with water molecules, leading to a significant increase in solubility.[2]

The transition between the insoluble acidic form and the soluble basic form is governed by the compound's pKa.

Q3: What general safety precautions should I observe when handling this compound?
  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or powder.

  • Prevent contact with skin and eyes.

Q4: In which common organic solvents can I expect this compound to be soluble?

A: Given its polarity and functional groups, the compound is expected to be most soluble in polar aprotic organic solvents. These solvents can effectively solvate the molecule without causing premature ionization. Good candidates include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF) It will likely have moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in non-polar solvents such as hexanes or toluene.

Troubleshooting Guide: Common Solubility Problems

This section provides direct answers and protocols for specific experimental challenges.

Problem: My compound will not dissolve in my standard aqueous buffer (e.g., PBS pH 7.4).

Cause: At neutral or acidic pH, the compound exists in its non-ionized, insoluble carboxylic acid form.

Solution: You must deprotonate the carboxylic acid to render it soluble. This is achieved by transiently increasing the pH and then carefully adjusting it back down to your target pH, without crossing the precipitation threshold.

Workflow: pH-Dependent Aqueous Solubilization

cluster_0 Solubilization Protocol A Weigh Compound B Add small amount of concentrated base (e.g., 1N NaOH) dropwise to form a slurry. A->B C Add water/buffer incrementally while vortexing until dissolved. Solution will be basic. B->C D Check pH. It should be > 9.0 C->D E Slowly add dilute acid (e.g., 0.1N HCl) dropwise to adjust to target pH. D->E pH is high F Monitor for any signs of precipitation (cloudiness). E->F G Solution Ready F->G Solution is clear H Precipitation Occurs F->H Solution turns cloudy I Concentration is too high for the target pH. Dilute sample or add co-solvent. H->I cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-COOH (Protonated Form) - Insoluble in Water - Hydrophobic - Electrically Neutral B R-COO⁻ + H⁺ (Deprotonated/Carboxylate Form) - Soluble in Water - Hydrophilic - Negatively Charged A->B + OH⁻ - H⁺

Caption: pH-dependent equilibrium of the carboxylic acid.

By understanding and manipulating this equilibrium, researchers can effectively control the solubility of this compound to suit their experimental needs.

References

  • PubChem. 2-(4-Sulfamoylphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design. Available from: [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Available from: [Link]

  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. Available from: [Link]

  • Gautam, A., & Singh, A. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3688-709. Available from: [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. (2012). Available from: [Link]

  • L sele, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • ResearchGate. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Available from: [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]

  • Bar-Ziv, R., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PubMed Central. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Available from: [Link]

  • Al-Ghabeish, M., et al. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central. Available from: [Link]

  • Kim, H., et al. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nature Communications. Available from: [Link]

  • ResearchGate. From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. Available from: [Link]

  • Britannica. (2026). Carboxylic acid. Available from: [Link]

  • ACS Publications. (2023). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Available from: [Link]

Sources

Technical Support Center: Synthesis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just a protocol, but a deeper understanding of the reaction mechanisms, troubleshooting strategies for common issues, and frequently asked questions to help you improve the yield and purity of this valuable synthetic intermediate.

I. Synthesis Overview & Chemical Principles

The synthesis of this compound is a robust two-step process. A thorough understanding of the underlying chemical principles of each step is critical for diagnosing issues and optimizing the reaction outcome.

Overall Reaction Scheme:

Caption: Overall two-step synthesis pathway.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This step involves the reaction of 2-chloro-1-nitro-4-(trifluoromethyl)benzene with the thiolate anion of thioglycolic acid. This is a classic SNAr reaction. The aromatic ring is "activated" towards nucleophilic attack by the presence of two strong electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).[1]

Mechanism Insight: These EWGs, positioned ortho and para to the chlorine leaving group, are crucial. They delocalize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy and facilitating the substitution. Without these groups, the reaction would not proceed under these conditions.[1]

Step 2: Selective Thioether Oxidation

The second step is the oxidation of the intermediate thioether to the desired sulfoxide. This is the most critical step for yield and purity. The primary challenge is to prevent over-oxidation to the corresponding sulfone, which can be difficult to separate from the desired product. Various oxidizing agents can be employed, with hydrogen peroxide in an acidic medium being a common and environmentally benign choice.[2][3] The selectivity of this oxidation is highly dependent on the reaction conditions.

II. Detailed Experimental Protocols

The following protocols are baseline procedures. Yields may vary based on the purity of starting materials and adherence to the methodology.

Protocol 1: Synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid (Thioether Intermediate)
ReagentMolar Eq.MW ( g/mol )Amount
2-Chloro-1-nitro-4-(trifluoromethyl)benzene1.0225.5622.56 g
Thioglycolic Acid1.192.1210.13 g
Potassium Carbonate (Anhydrous)2.5138.2134.55 g
N,N-Dimethylformamide (DMF)--200 mL

Procedure:

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-1-nitro-4-(trifluoromethyl)benzene (22.56 g, 100 mmol) and anhydrous potassium carbonate (34.55 g, 250 mmol) in DMF (200 mL).

  • Stir the suspension at room temperature.

  • Slowly add thioglycolic acid (10.13 g, 110 mmol) dropwise over 20-30 minutes. An exotherm may be observed. Maintain the temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the starting material is consumed, pour the reaction mixture into 800 mL of ice-cold water.

  • Acidify the aqueous solution to a pH of approximately 2 with concentrated HCl. A yellow precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

  • Dry the product under vacuum at 50°C to a constant weight. Expected yield: 25-27 g (89-96%) of a pale yellow solid.

Protocol 2: Synthesis of this compound (Target Sulfoxide)
ReagentMolar Eq.MW ( g/mol )Amount
Thioether Intermediate1.0281.2128.12 g
Glacial Acetic Acid--150 mL
Hydrogen Peroxide (30% aq. solution)1.134.0112.5 mL

Procedure:

  • In a 500 mL flask, dissolve the thioether intermediate (28.12 g, 100 mmol) in glacial acetic acid (150 mL) with stirring.

  • Cool the solution to 15-20°C in a water bath.

  • Add 30% hydrogen peroxide (12.5 mL, ~110 mmol) dropwise, ensuring the internal temperature does not exceed 25°C.

  • After complete addition, stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction for the disappearance of the thioether starting material by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A white to off-white precipitate will form.

  • Continue stirring for 30-60 minutes in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Dry the product under vacuum at 50°C. Expected yield: 26-28 g (88-94%) of a white to off-white solid.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting Start Problem Encountered Step1_LowYield Low Yield in Step 1 (Thioether formation) Start->Step1_LowYield Step1_Incomplete Incomplete Reaction in Step 1 Start->Step1_Incomplete Step2_LowYield Low Yield in Step 2 (Oxidation) Start->Step2_LowYield Step2_Overoxidation Over-oxidation to Sulfone Start->Step2_Overoxidation Purification_Issue Product is Oily / Impure Start->Purification_Issue Sol1_Moisture Check for moisture in DMF. Use anhydrous K₂CO₃. Step1_LowYield->Sol1_Moisture Sol1_Base Ensure sufficient base (2.5 eq). Consider a stronger base if needed. Step1_LowYield->Sol1_Base Sol1_TimeTemp Increase reaction time or slightly warm (to 40-50°C) to drive to completion. Step1_Incomplete->Sol1_TimeTemp Sol2_Oxidant Check H₂O₂ concentration. Ensure slow, controlled addition. Step2_LowYield->Sol2_Oxidant Sol2_Temp Maintain low temperature (15-20°C) during H₂O₂ addition. Step2_Overoxidation->Sol2_Temp Sol2_Stoich Use only a slight excess of H₂O₂ (1.05-1.1 eq). Monitor carefully by TLC. Step2_Overoxidation->Sol2_Stoich Sol_Purify Ensure thorough washing after precipitation. Consider recrystallization (e.g., from Ethyl Acetate/Hexane). Purification_Issue->Sol_Purify

Caption: Troubleshooting decision tree for the synthesis.

FAQs for Step 1: Thioether Formation
  • Q1: My reaction in Step 1 is very slow or has stalled. What can I do?

    • A1: Causality & Solution: Incomplete reaction is often due to insufficient base, moisture, or low reactivity.

      • Moisture: Ensure your DMF is anhydrous and that the potassium carbonate has been properly dried. Water can consume the base and hydrolyze the starting material.

      • Base Strength: Potassium carbonate is generally sufficient, but for a sluggish reaction, ensure you have used at least 2.5 equivalents. The second equivalent is to deprotonate the carboxylic acid of the product, driving the equilibrium forward.

      • Temperature: While the reaction proceeds at room temperature, gently warming to 40-50°C can increase the rate. Monitor carefully to avoid side reactions.

  • Q2: The yield of my thioether is low after workup. Where could the product have been lost?

    • A2: Causality & Solution: Product loss can occur during the aqueous workup, especially if the pH is not acidic enough.

      • Incomplete Precipitation: The product is a carboxylic acid and will remain dissolved in water as its carboxylate salt if the solution is not sufficiently acidic. Ensure the pH is robustly acidic (pH 1-2) to fully protonate the carboxyl group and cause precipitation.

      • Emulsion Formation: If an emulsion forms during acidification, it can trap the product. Breaking the emulsion by adding brine or performing an extraction with a solvent like ethyl acetate followed by back-extraction might be necessary.

FAQs for Step 2: Selective Oxidation
  • Q3: My TLC plate shows two spots after the oxidation: my desired sulfoxide and a less polar spot. What is this byproduct?

    • A3: Causality & Solution: The less polar spot is likely unreacted thioether starting material. This indicates an incomplete reaction.

      • Oxidant Potency: Check the concentration of your hydrogen peroxide solution, as it can degrade over time.

      • Reaction Time: The oxidation can be slow. Ensure the reaction has been stirred for a sufficient duration. Continue monitoring until the starting material spot disappears from the TLC.

  • Q4: My TLC shows a more polar byproduct in addition to the sulfoxide. My final yield is low. What happened?

    • A4: Causality & Solution: This is the classic sign of over-oxidation to the sulfone. The sulfone is more polar than the sulfoxide and represents a loss of the desired product.

      • Temperature Control: This is the most critical parameter. The oxidation of the sulfoxide to the sulfone is faster at higher temperatures. Strict temperature control, especially during the exothermic addition of hydrogen peroxide, is essential. Do not let the temperature rise above 25°C.

      • Stoichiometry: Use only a slight excess of hydrogen peroxide (1.05-1.1 equivalents). A large excess will significantly promote sulfone formation.

      • Reaction Monitoring: Stop the reaction as soon as the starting thioether is consumed. Prolonged reaction times, even at room temperature, can lead to a gradual increase in the sulfone byproduct.

  • Q5: The final product is an off-color or gummy solid. How can I improve its purity?

    • A5: Causality & Solution: Impurities can arise from residual starting materials, byproducts, or incomplete washing.

      • Thorough Washing: Ensure the precipitated product is washed with copious amounts of cold water to remove residual acetic acid and any water-soluble impurities.

      • Recrystallization: If the product is still impure, recrystallization is an effective purification method. A solvent system such as ethyl acetate/hexane or isopropanol/water can be effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to obtain pure crystals.

IV. References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • MDPI. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved from [Link]

  • European Publication Server. (2010, July 28). PROCESS FOR PREPARING LANSOPRAZOLE - Patent 1838314. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Retrieved from [Link]

  • ACS Publications. (2002). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. Retrieved from [Link]

  • ResearchGate. (2024, January 12). Oxidation of N -trifluoromethylthio sulfoximines using NaOCl·5H 2 O. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic acid and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 27). Strategies for oxidative synthesis of N-triflyl sulfoximines. Retrieved from [Link]

  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Shodhganga. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved from [Link]

Sources

troubleshooting {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid instability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale behind the experimental procedures to ensure the integrity of your results.

Introduction to the Molecule and its Stability Challenges

This compound is a complex organic molecule featuring a chiral sulfoxide, a nitroaromatic ring, and a trifluoromethyl group. This combination of functional groups presents unique stability challenges that must be carefully managed during experimental work. The electron-withdrawing nature of the 2-nitro and 4-trifluoromethyl substituents on the phenyl ring significantly influences the reactivity of the entire molecule.

This guide will address the primary instability concerns:

  • Redox Reactions: The sulfoxide group is susceptible to both oxidation to a sulfone and reduction to a sulfide. The nitroaromatic group can be reduced to a nitroso, hydroxylamine, or aniline derivative.

  • Photodegradation: Aromatic nitro compounds are known to be light-sensitive, potentially leading to the degradation of the aromatic ring system.

  • pH-Dependent Hydrolysis: The sulfinylacetic acid moiety may be susceptible to hydrolysis under certain pH conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What is causing this discoloration?

A yellowing of the solution is often an indicator of degradation, particularly involving the nitroaromatic ring. This can be caused by exposure to light, elevated temperatures, or inappropriate pH levels. Photodegradation of nitroaromatic compounds can lead to the formation of colored byproducts. We recommend immediately preparing fresh solutions and protecting them from light.

Q2: I am seeing unexpected peaks in my LC-MS analysis. What are the likely degradation products?

Based on the structure of this compound, the most probable degradation products are:

  • Oxidation Product: {[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl}acetic acid (the corresponding sulfone).

  • Reduction Product: {[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid (the corresponding sulfide).[1]

  • Nitro Group Reduction Product: {[2-Amino-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid.

  • Photodegradation Products: Potentially smaller aromatic fragments and trifluoroacetic acid.

Q3: What is the optimal pH range for storing solutions of this compound?

Q4: How should I prepare and store my stock solutions to maximize stability?

To ensure the longevity of your stock solutions, we recommend the following practices:

  • Solvent Selection: Use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) is a common solvent, but be aware that it can promote oxidation. Acetonitrile is a suitable alternative.

  • Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, aliquot the stock solution to minimize freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent Results and Loss of Potency

Possible Causes & Solutions

Cause Explanation Recommended Action
Solution Degradation The compound has degraded in solution due to improper storage or handling.Prepare fresh solutions daily. Perform a stability study under your experimental conditions to determine the acceptable timeframe for solution use.
Freeze-Thaw Cycles Repeated freezing and thawing can accelerate degradation.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Photodegradation Exposure to ambient or UV light has caused the compound to break down.Conduct all experiments under low-light conditions. Use amber-colored labware or wrap it in foil.
Issue 2: Appearance of Unidentified Peaks in Chromatography

Troubleshooting Workflow

Caption: Troubleshooting workflow for unidentified chromatographic peaks.

Explanation of Workflow:

  • Characterize the Peaks: Determine the retention time and mass-to-charge ratio (m/z) of the unknown peaks using UPLC-MS.

  • Hypothesize Degradation Products: Compare the masses of the unknown peaks to the parent compound.

    • An increase of 16 Da suggests oxidation of the sulfoxide to a sulfone.

    • A decrease of 16 Da suggests reduction of the sulfoxide to a sulfide.

    • A decrease of 30 Da (NO₂) and an increase of 16 Da (NH₂) resulting in a net loss of 14 Da suggests the reduction of the nitro group to an amine.

  • Confirm with Standards: If available, inject standards of the suspected degradation products to confirm their identity by matching retention times and mass spectra.

  • Optimize Storage: Based on the identified degradation product, adjust your storage and handling procedures. For example, if oxidation is the issue, use de-gassed solvents and store under an inert atmosphere.

Experimental Protocols

Protocol 1: Stability Assessment in Different Solvents and pH

Objective: To determine the stability of this compound under various solvent and pH conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 4, 7, 9)

  • UPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilute the stock solution to 100 µM in each of the following solvents: DMSO, acetonitrile, and the three phosphate buffers.

  • Divide each solution into two sets of amber vials. One set will be stored at room temperature (25°C) and the other at 4°C.

  • At time points 0, 2, 4, 8, 24, and 48 hours, take an aliquot from each vial.

  • Analyze the aliquots by UPLC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.

Data Analysis: Plot the percentage of the parent compound remaining against time for each condition. This will provide a stability profile and help identify the optimal storage conditions.

Protocol 2: UPLC-MS Method for Separation of Parent and Degradation Products

Objective: To develop a UPLC-MS method for the separation and quantification of this compound and its potential degradation products.

Instrumentation and Conditions:

Parameter Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
MS Detector Waters SQD2 or equivalent
Ionization Mode Electrospray Ionization (ESI), positive and negative
Scan Range m/z 100-500

Expected m/z values:

Compound Expected [M-H]⁻ Expected [M+H]⁺
Parent Compound296.0298.0
Sulfone312.0314.0
Sulfide280.0282.0
Aniline Derivative266.0268.0

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.

G parent This compound sulfone {[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl}acetic acid parent->sulfone Oxidation (+O) sulfide {[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid parent->sulfide Reduction (-O) aniline {[2-Amino-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid parent->aniline Nitro Reduction photoproducts Degradation Fragments (e.g., Trifluoroacetic acid) parent->photoproducts Photodegradation (hν)

Caption: Potential degradation pathways of the target compound.

References

  • Structural Confirmation of Sulconazole Sulfoxide as the Primary Degradation Product of Sulconazole Nitrate. Journal of Pharmaceutical Analysis, 2018. [Link][2]

  • Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. ResearchGate, 2021. [Link][1]

  • Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light. MDPI, 2021. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link][3]

  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. MDPI, 2023. [Link][4]

Sources

optimizing dosage of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing In Vitro Assays with the COX-2 Inhibitor NS-398

A Note on the Target Compound: This guide focuses on the well-characterized selective COX-2 inhibitor, NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide, CAS 123653-11-2) . While the initial query mentioned {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, there is limited specific experimental data available for this compound in published literature. NS-398 shares structural similarities and is extensively documented, making it an excellent model for establishing a robust framework for in vitro dosage optimization. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors and will provide a solid foundation for your research.

Section 1: Compound Profile & Mechanism of Action

Understanding NS-398

NS-398 is a non-steroidal anti-inflammatory drug (NSAID) that was instrumental in the study of cyclooxygenase enzymes.[1] It exhibits high selectivity for cyclooxygenase-2 (COX-2) over the constitutively expressed COX-1 isoform.[2] This selectivity is key to its utility in research, allowing for the specific interrogation of the COX-2 pathway in various biological processes.

Mechanism of Action: The primary mechanism of NS-398 is the inhibition of COX-2, an enzyme responsible for converting arachidonic acid into prostaglandins (PGs), such as PGE2.[3] COX-2 is typically induced by inflammatory stimuli, cytokines, and growth factors, and its activity is linked to inflammation, pain, and the progression of various cancers.[4][5] By blocking COX-2, NS-398 effectively reduces the production of these pro-inflammatory and pro-proliferative mediators.[6]

Key Physicochemical & Biological Properties
PropertyValueSource(s)
IUPAC Name N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide[7]
CAS Number 123653-11-2[8]
Molecular Formula C₁₃H₁₈N₂O₅S[8][9]
Molecular Weight 314.36 g/mol [9][10]
Appearance Crystalline solid / Off-white solid[7][8]
IC₅₀ (Human) COX-2: 1.77 µM - 3.8 µMCOX-1: >75 µM[2][8][10]
Solubility DMSO: ~25-50 mg/mLDMF: ~30 mg/mLEthanol: ~0.5 mg/mLWater: Insoluble[7][8][11]
The COX-2 Signaling Pathway

Below is a simplified diagram illustrating the central role of COX-2 in the prostaglandin synthesis pathway and the point of inhibition by NS-398.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 cPLA₂ Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Converts PGs Prostaglandins (PGE₂, etc.) PGH2->PGs Isomerases Effects Biological Effects (Inflammation, Proliferation, etc.) PGs->Effects NS398 NS-398 NS398->COX2 Inhibits

Figure 1. NS-398 inhibits the conversion of arachidonic acid by the COX-2 enzyme.

Section 2: FAQs - Getting Started with NS-398

Q1: How should I prepare a stock solution of NS-398?

Answer: Due to its poor aqueous solubility, NS-398 must be dissolved in an organic solvent to prepare a concentrated stock solution.[7] Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8][11]

  • Expert Insight: Always use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound over time.[10] Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of DMSO added to your cell culture medium. For example, to make a 10 mM stock, dissolve 3.14 mg of NS-398 in 1 mL of DMSO.

Q2: What is a good starting concentration for my in vitro assay?

Answer: The optimal concentration is highly dependent on the cell type, assay duration, and the biological question. Based on published data, a good starting point for a dose-response experiment is a range from 1 µM to 100 µM .[5][12]

  • For COX-2 inhibition: Effective inhibition of PGE₂ production is often seen in the 1-10 µM range.[10][13]

  • For anti-proliferative/pro-apoptotic effects: Higher concentrations, often between 50 µM and 200 µM, may be required.[12][14]

  • Trustworthiness Check: Always perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) in your specific experimental system.

Q3: What is the maximum final concentration of DMSO I should have in my cell culture media?

Answer: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) , and ideally at or below 0.1% , to avoid solvent-induced cytotoxicity or off-target effects. For example, to achieve a final concentration of 10 µM NS-398 from a 10 mM DMSO stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

Q4: How should I store my NS-398 stock solution?

Answer: Once dissolved in DMSO, aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C.[2] This prevents degradation that can occur from repeated freeze-thaw cycles.[2] Under these conditions, the stock solution is typically stable for at least one year.[2]

Section 3: Troubleshooting Guide

ProblemPossible CausesRecommended Solutions & Self-Validation
No observable effect of the compound. 1. Concentration too low: The dose is below the effective range for your cell line. 2. Cell line insensitivity: The cells may not express COX-2 or the phenotype is COX-2 independent. 3. Compound degradation: Improper storage or handling of the stock solution. 4. Assay duration: The incubation time may be too short to observe a biological response.Solutions: 1. Broaden your dose-response curve (e.g., up to 200 µM).[14] 2. Validate your model: Confirm COX-2 expression in your cell line via Western Blot or qPCR. As a positive control, use a cell line known to express COX-2 (e.g., H460 lung cancer cells).[15] For a negative control, use a cell line lacking COX-2 expression (e.g., HCT-116 colon cancer cells).[15] 3. Prepare a fresh stock solution from powder. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours).[5]
High cell death, even at low concentrations. 1. Solvent toxicity: The final DMSO concentration in the media is too high. 2. High cell sensitivity: The cell line is particularly sensitive to COX-2 inhibition or the compound itself. 3. Compound precipitation: At high concentrations, the compound may precipitate out of the media, causing physical stress to cells.Solutions: 1. Validate your vehicle control: Ensure a "vehicle-only" control (media + same final concentration of DMSO) shows no toxicity compared to an untreated control. If it does, lower the DMSO concentration by making a more concentrated stock. 2. Perform a cytotoxicity assay (see Protocol 3) to determine the toxic concentration threshold for your specific cell line. 3. Visually inspect the media in your wells under a microscope for precipitates after adding the compound. If present, lower the highest concentration or try a different solvent formulation if compatible.
Inconsistent or irreproducible results. 1. Compound stability in media: NS-398 may have limited stability in aqueous culture media over long incubation periods. 2. Inconsistent cell seeding density: Variation in cell numbers can significantly alter the effective drug-to-cell ratio. 3. Edge effects on the microplate.Solutions: 1. For long-term assays (>48h), consider replenishing the media with freshly diluted compound every 24-48 hours. 2. Use a cell counter to ensure consistent seeding density. Allow cells to adhere and resume normal growth for 12-24 hours before adding the compound.[14] 3. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media to create a humidity barrier.
Unexpected or off-target effects. 1. COX-2 independent mechanisms: High concentrations of NS-398 may engage other cellular targets.[8] 2. Cell-type specific responses: In some prostate cancer cells, NS-398 can induce neuroendocrine differentiation rather than apoptosis.[4][10]Solutions: 1. Confirm mechanism: Try to rescue the phenotype by adding back the downstream product, PGE₂. If the effect of NS-398 is reversed, it confirms the effect is COX-2 dependent.[6] 2. Thoroughly research your cell model. The observed effect may be a known, albeit less common, biological response to COX-2 inhibition in that context.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of NS-398 Stock and Working Solutions
  • Weighing: Carefully weigh out the desired amount of NS-398 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. Sonication can be used if needed.[11]

  • Sterilization: While DMSO is a sterilizing agent, for best practice, you can filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected tubes. Store immediately at -20°C or -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot. Perform serial dilutions in your cell culture medium to achieve the final desired concentrations. Always add the most concentrated solution last and mix gently but thoroughly.

Protocol 2: Determining the Optimal Dose Range (WST-1/MTT Assay)

This protocol establishes the dose-dependent effect of NS-398 on cell viability and proliferation.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[14]

  • Treatment: Prepare a series of NS-398 dilutions in culture medium. A common approach is a half-log or full-log dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 µM).

  • Controls: Include "untreated" (cells + media) and "vehicle" (cells + media + highest DMSO concentration) controls.

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of NS-398. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[14]

  • Viability Assessment: Add the viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance on a plate reader.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the drug concentration to generate a dose-response curve and calculate the IC₅₀ value.

Protocol 3: Assessing Cytotoxicity (Trypan Blue Exclusion Assay)

This protocol differentiates between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

  • Experiment Setup: Seed cells in a larger format plate (e.g., 12-well or 6-well) and treat with a focused range of NS-398 concentrations determined from Protocol 2 (e.g., concentrations around the IC₅₀ and above).

  • Cell Collection: After the incubation period, collect both the floating cells from the supernatant and the adherent cells (using trypsin). Combine them to ensure you are counting the entire cell population.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting: Using a hemocytometer or automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Analysis: Calculate the percentage of viable cells for each condition. A significant decrease in the percentage of viable cells compared to the vehicle control indicates a cytotoxic effect.

Section 5: Data Interpretation & Workflow Visualization

Understanding IC₅₀ and its Context

The IC₅₀ value represents the concentration of an inhibitor required to reduce a biological response by 50%. For NS-398, you might determine an IC₅₀ for inhibition of PGE₂ production, or an IC₅₀ for reduction of cell viability. These values can differ significantly. An IC₅₀ for PGE₂ production in the low micromolar range, coupled with an IC₅₀ for viability in the high micromolar range, would suggest that at lower doses, the compound's primary effect is on-target enzyme inhibition, while higher doses are needed to impact cell survival.

Dosage Optimization Workflow

The following diagram outlines the logical progression for systematically optimizing the dosage of NS-398 for any in vitro assay.

Dosage_Optimization_Workflow Start Start: Define Biological Question & Choose Cell Model Prep Protocol 1: Prepare Stock Solution (DMSO, -80°C) Start->Prep ValidateModel Validate Model: Confirm COX-2 Expression (Western / qPCR) Prep->ValidateModel DoseResponse Protocol 2: Broad Dose-Response Assay (e.g., 0.1-200 µM, WST-1) ValidateModel->DoseResponse If COX-2 is present Analysis Analyze Data: Determine IC₅₀ (Viability) & Toxicity Threshold DoseResponse->Analysis Cytotoxicity Protocol 3: Assess Cytotoxicity (Trypan Blue / LDH) Cytotoxicity->Analysis Feedback Analysis->Cytotoxicity RefineDose Refine Dose Range: Select 3-5 concentrations (non-toxic, around IC₅₀) Analysis->RefineDose FunctionalAssay Perform Functional Assay (e.g., PGE₂ ELISA, Apoptosis Assay) RefineDose->FunctionalAssay End End: Optimized Dosage for Experiment FunctionalAssay->End

Sources

Technical Support Center: Stability and Storage of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid to prevent its degradation. Understanding the inherent chemical liabilities of this molecule is the first step toward ensuring its integrity throughout your experiments.

Section 1: Understanding the Molecule - A Chemical Stability Profile

The stability of this compound is governed by the interplay of its three core functional groups. A proactive approach to preventing degradation requires understanding the specific vulnerabilities each group introduces.

  • The Sulfinyl (Sulfoxide) Group: This is the most significant site of potential degradation. The sulfur atom in a sulfoxide is in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

    • Oxidation: The sulfoxide can be readily oxidized to the corresponding sulfone ({[2-Nitro-4-(trifluoromethyl)phenyl]sulfonyl}acetic acid).[1][2][3] This is often the primary degradation pathway, especially in the presence of atmospheric oxygen, peroxides (which can form in certain solvents like THF or diethyl ether), or other oxidizing agents.[3][4]

    • Reduction: Conversely, reduction to the sulfide ({[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid) can occur in the presence of reducing agents.

    • Chirality: The sulfur atom is a stereocenter, meaning the molecule is chiral.[5] Harsh conditions, including pH or temperature extremes, could potentially lead to racemization, which may be a critical concern depending on the biological application.

  • The Nitroaromatic System: The 2-nitro-phenyl group is a strong electron-withdrawing system.

    • Thermal Lability: Nitroaromatic compounds can be susceptible to thermal decomposition, particularly at elevated temperatures.[6][7][8] The degradation mechanism can be complex, but often initiates with the homolysis of the C-NO2 bond.[7]

    • Light Sensitivity: Aromatic systems containing nitro groups can be sensitive to light, potentially leading to photodecomposition.

  • The Trifluoromethyl (CF3) Group: The CF3 group is a highly stable and robust functional group.[9] It is generally considered chemically inert under typical storage and experimental conditions. Its strong electron-withdrawing nature contributes to the overall electronic properties of the aromatic ring but it is not considered a point of instability.[10]

Section 2: Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

Answer: To maximize long-term stability, the solid compound should be stored under conditions that mitigate the primary risks of oxidation, hydrolysis, and thermal/photochemical decomposition.

ParameterRecommendationRationale
Temperature -20°C or colder (-80°C is ideal).Minimizes thermal decomposition and slows the rate of all potential chemical reactions.[7][11]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the sulfoxide group to the sulfone.[3][4]
Light Store in an amber or opaque vial.Protects the nitroaromatic ring from potential photodecomposition.
Moisture Store in a desiccated environment.Prevents hydrolysis. The compound itself is a carboxylic acid and is hygroscopic.
Q2: I need to make a stock solution. What is the best solvent and how should I store it?

Answer: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, it requires careful handling.

  • Recommended Solvent: Use high-purity, anhydrous-grade DMSO.

  • Handling DMSO: DMSO is hygroscopic (absorbs water from the air).[12] Always use a fresh, unopened bottle or a properly stored bottle that has been blanketed with inert gas. Water in DMSO can compromise the stability of dissolved compounds.[13]

  • Solution Storage:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Aliquoting: Prepare single-use aliquots. This is the most crucial step. Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.

    • General Advice: Whenever possible, it is best to prepare solutions fresh for each experiment.[14]

Q3: How can I tell if my compound has degraded?

Answer: Degradation may not always be visible.

  • Visual Inspection: Any change in color (e.g., darkening from a pale yellow to brown) or physical form (e.g., from a crystalline solid to a viscous oil) of the solid material is a strong indicator of degradation.

  • Analytical Confirmation: The only definitive way to assess purity is through analytical techniques. A simple purity check via High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended if you suspect degradation.[15][16][17]

Section 3: Troubleshooting Guide: Investigating Degradation

If you observe unexpected experimental results or visual changes in the compound, a systematic investigation is necessary.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Interpretation & Action A Suspicion of Degradation (e.g., poor data, color change) B Visually Inspect Sample (Solid & Solution) A->B C Review Storage History (Temp, Light, Solvent Age) B->C D Prepare Sample for Analysis (Dilute in appropriate solvent) C->D E Perform HPLC-UV or LC-MS Analysis D->E F Analyze Chromatogram: - Purity of Parent Peak? - Presence of New Peaks? E->F G Is Purity < 95% or Are Degradants Present? F->G H Compound is Stable Investigate other experimental variables. G->H No I Degradation Confirmed Identify Potential Degradant(s) G->I Yes J Correlate Degradant with Storage History to Find Cause (e.g., new peak = sulfone -> oxidation) I->J K Discard Degraded Stock. Obtain Fresh Compound. Implement Correct Storage Protocols. J->K

Caption: Troubleshooting workflow for suspected compound degradation.
Identifying Potential Degradation Products

Your analytical data can provide clues to the degradation pathway.

Potential DegradantExpected Mass ChangeLikely Cause
Sulfone Derivative +16 DaOxidation
Sulfide Derivative -16 DaReduction
Reduced Nitro Group (Amine) -30 Da (NO₂ → NH₂)Reduction

Section 4: Protocol for Stability Assessment via HPLC

This protocol provides a general method for assessing the purity of this compound and detecting common degradants.

Workflow for a Stability Study

G start Prepare fresh stock solution (Timepoint T=0) aliquot Create multiple, identical aliquots in amber vials start->aliquot analyze_t0 Analyze T=0 sample via HPLC immediately start->analyze_t0 store Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C, RT) aliquot->store analyze_tx Analyze one aliquot from each condition at set timepoints (e.g., 1 wk, 1 mo, 3 mo) store->analyze_tx compare Compare chromatograms: Calculate % purity vs. T=0. Identify and quantify new peaks. analyze_t0->compare analyze_tx->compare conclude Determine stability profile for each storage condition compare->conclude

Caption: Experimental workflow for conducting a stability study.
Step-by-Step HPLC Method
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A simple acidic reversed-phase method is suitable for retaining the parent carboxylic acid and its likely degradation products.[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in DMSO to make a 10 mM stock solution.

    • Dilute the stock solution to a final concentration of 50 µM in a 50:50 mixture of Acetonitrile:Water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      17.0 95
      17.1 30

      | 20.0 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the parent compound as the percentage of its peak area relative to the total area of all peaks.

    • The appearance of a new, more polar peak could indicate the sulfone degradant, while a less polar peak might suggest the sulfide. Confirmation would require LC-MS.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Greene, S. A., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ali, A., et al. (2020). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Data in Brief. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanisms for hydrolysis of activated sulfoxide intermediates... Retrieved from [Link]

  • Defense Technical Information Center. (1994). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Gouda, A. A., et al. (2014). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2018). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules. Retrieved from [Link]

  • Reddit. (2021). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved from [Link]

  • OSTI.GOV. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Retrieved from [Link]

  • Ayoub, B., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Kramer, C., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

Sources

Technical Support Center: Navigating Experiments with {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common pitfalls encountered during experimentation with this multifaceted compound. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource to ensure the success and integrity of your research.

Introduction to this compound

This compound is a specialized organic molecule characterized by several key functional groups that dictate its reactivity and potential applications. The presence of a nitro group, a trifluoromethyl group, a sulfinyl moiety, and a carboxylic acid function makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the development of inhibitors for protein aggregation, such as alpha-synuclein.[1] However, the interplay of these functionalities also presents unique challenges in its synthesis, purification, and handling. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Reaction Issues

The synthesis of this compound typically involves a two-step process: first, the synthesis of the corresponding sulfanyl precursor, 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid, followed by its selective oxidation to the sulfoxide.

Q1: I am having trouble with the initial synthesis of the sulfanyl precursor, 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid. What are the common pitfalls?

A1: The synthesis of the sulfanyl precursor (CAS 728-56-3) generally proceeds via a nucleophilic aromatic substitution reaction.[2] Common issues can arise from the reactivity of the starting materials and reaction conditions.

  • Incomplete Reaction:

    • Cause: Insufficient activation of the aromatic ring or a weak nucleophile. The nitro and trifluoromethyl groups are strongly electron-withdrawing, which facilitates nucleophilic aromatic substitution. However, the reaction may still require optimization.

    • Troubleshooting:

      • Base Selection: Ensure the use of a suitable base (e.g., potassium carbonate, sodium hydroxide) to deprotonate the thioglycolic acid, forming a more potent thiolate nucleophile.

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally effective at dissolving the reactants and facilitating the reaction.

      • Temperature Control: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Side Product Formation:

    • Cause: The formation of diaryl sulfides or other byproducts can occur if the reaction conditions are too harsh.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess of thioglycolic acid to favor the desired product.

      • Temperature Management: Avoid excessive heating, which can lead to decomposition or unwanted side reactions.

Q2: My oxidation of the sulfanyl precursor to the sulfoxide is not selective and I am getting the sulfone as a byproduct. How can I improve the selectivity?

A2: The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone is a common challenge in organic synthesis.[3][4]

  • Over-oxidation to Sulfone:

    • Cause: The oxidizing agent is too strong or is used in excess. Common oxidants like hydrogen peroxide can lead to sulfone formation if not carefully controlled.[5][6]

    • Troubleshooting:

      • Choice of Oxidant: Consider using milder or more selective oxidizing agents. A combination of hydrogen peroxide with a catalyst, or reagents like sodium periodate, can offer better control.[7]

      • Stoichiometry: Use a stoichiometric amount (or a slight excess) of the oxidizing agent. A slow, portion-wise addition of the oxidant at a controlled temperature can significantly improve selectivity.

      • Temperature Control: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize over-oxidation.

  • Incomplete Oxidation:

    • Cause: Insufficient amount of oxidizing agent or inadequate reaction time.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the point of complete consumption of the starting thioether.

      • Gradual Addition: If the reaction is sluggish, a slight excess of the oxidant can be added gradually while monitoring for the formation of the sulfone byproduct.

Oxidizing SystemSelectivity for SulfoxideCommon Issues
Hydrogen Peroxide (30%)Moderate to lowOver-oxidation to sulfone is common.[5][6]
m-CPBAGoodCan be too reactive; requires careful temperature control.
Sodium PeriodateHighGenerally provides clean conversion to the sulfoxide.
Urea-Hydrogen PeroxideGoodA stable and easy-to-handle alternative to aqueous H2O2.
Section 2: Purification Challenges

The purification of this compound can be complicated by the presence of starting materials, the sulfone byproduct, and the polar nature of the product itself.

Q3: I am struggling with the purification of the final sulfoxide product. What are the recommended methods?

A3: The purification strategy will depend on the nature of the impurities.

  • Removal of Unreacted Thioether and Sulfone Byproduct:

    • Cause: These impurities have similar polarities, making separation by standard silica gel chromatography challenging.

    • Troubleshooting:

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

      • Chromatography Optimization: If chromatography is necessary, consider using a less polar solvent system initially to elute the less polar thioether, followed by a gradient to elute the sulfoxide and then the more polar sulfone. Reverse-phase chromatography can also be an effective alternative.[8]

      • Solvent Extraction: A carefully planned series of extractions with immiscible solvents at different pH values can help to separate the acidic product from neutral impurities.

  • Product Degradation during Purification:

    • Cause: Sulfoxides can be sensitive to acidic or basic conditions, and prolonged exposure to silica gel can sometimes cause degradation.[8]

    • Troubleshooting:

      • Neutralize Silica Gel: If using silica gel chromatography, consider pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites.

      • Minimize Contact Time: Perform the chromatography as quickly as possible to minimize the contact time of the product with the stationary phase.

Section 3: Stability and Storage

The stability of this compound is influenced by its functional groups.

Q4: What are the stability concerns and proper storage conditions for this compound?

A4: The presence of the nitro and sulfinyl groups suggests potential stability issues.

  • Thermal Instability:

    • Cause: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[9][10]

    • Recommendation: Store the compound in a cool, dark, and dry place. Avoid prolonged exposure to high temperatures.

  • Oxidative Instability:

    • Cause: The sulfoxide moiety can be further oxidized to a sulfone, especially in the presence of oxidizing agents or even atmospheric oxygen over long periods.

    • Recommendation: Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

  • Light Sensitivity:

    • Cause: Nitroaromatic compounds can be light-sensitive.

    • Recommendation: Store in an amber vial or a container protected from light.

Section 4: Product Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Q5: What are the expected spectroscopic features for this compound?

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The electron-withdrawing nitro and trifluoromethyl groups will shift these protons downfield.

    • Methylene Protons: The two protons of the acetic acid methylene group (CH₂) adjacent to the sulfinyl group will likely appear as a singlet or a pair of doublets (if diastereotopic) in the region of δ 3.5-4.5 ppm.

    • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is exchangeable with D₂O.

    Reference ¹H NMR data for similar compounds:

    • 4-(Trifluoromethyl)phenylacetic acid: Aromatic protons around δ 7.4-7.6 ppm, methylene protons at δ 3.7 ppm.[11]

    • 2-(Trifluoromethyl)phenylacetic acid: Aromatic protons around δ 7.3-7.7 ppm, methylene protons at δ 3.86 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (δ 170-180 ppm).

    • Aromatic Carbons: The aromatic carbons will appear in the range of δ 120-150 ppm. The carbons attached to the nitro and trifluoromethyl groups will be significantly deshielded.

    • Methylene Carbon: The methylene carbon will appear in the range of δ 50-60 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Carboxylic Acid): A strong, broad absorption around 1700-1725 cm⁻¹.

    • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong absorptions, typically around 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

    • S=O Stretch (Sulfoxide): A strong absorption in the range of 1030-1070 cm⁻¹.

    • C-F Stretch (Trifluoromethyl Group): Strong absorptions in the region of 1100-1300 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the slow addition of thioglycolic acid (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Selective Oxidation to this compound

This protocol outlines a selective oxidation method.

  • Reaction Setup: Dissolve 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetone and water in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of 30% hydrogen peroxide (1.1 eq) dropwise to the cooled solution while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction closely by TLC to track the consumption of the starting material and the formation of the sulfoxide and any potential sulfone byproduct. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench any excess peroxide by adding a small amount of sodium sulfite solution. The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in the troubleshooting section.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis of Sulfanyl Precursor cluster_oxidation Selective Oxidation cluster_purification Purification and Analysis start 1-chloro-2-nitro-4- (trifluoromethyl)benzene reaction1 Nucleophilic Aromatic Substitution start->reaction1 reagents1 Thioglycolic Acid, K2CO3 in DMF reagents1->reaction1 product1 2-{[2-nitro-4-(trifluoromethyl)phenyl] sulfanyl}acetic acid reaction1->product1 product1_ox Sulfanyl Precursor product1->product1_ox reaction2 Oxidation product1_ox->reaction2 reagents2 H2O2 in Acetic Acid (0°C) reagents2->reaction2 product2 {[2-Nitro-4-(trifluoromethyl)phenyl] sulfinyl}acetic acid reaction2->product2 crude_product Crude Sulfoxide product2->crude_product purification Recrystallization or Chromatography crude_product->purification final_product Pure Product purification->final_product analysis NMR, IR, MS Analysis final_product->analysis

Caption: Synthetic workflow for this compound.

References

  • Google Patents.
  • ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

  • Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • Google Patents.
  • ACS Publications. Nitro-Group-Containing Drugs. [Link]

  • MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • National Institutes of Health. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • CRO Splendid Lab Pvt. Ltd. 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic Acid. [Link]

  • Digital Commons@Becker. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. [Link]

  • Reddit. Chemoselective thioether oxidation. [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. [Link]

  • National Institutes of Health. 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur: An Experimental and Theoretical Case Study. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • ResearchGate. (A) Simplified scheme of the reaction when trifluoromethyl phenyl.... [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • ResearchGate. Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine. [Link]

  • ResearchGate. Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. [Link]

  • ResearchGate. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. [Link]

  • ACS Publications. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. [Link]

  • National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • National Institutes of Health. (4-Nitrophenyl)acetic acid. [Link]

  • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Journal of Chemical and Pharmaceutical Research. Enantiomeric discrimination and quantification of Zolmitriptan by H NMR spectroscopy using (R)-(-)-α-Methoxy phenyl acetic acid. [Link]

  • ACS Publications. Reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane. Synthesis of azo or azoxy derivatives. [Link]

  • PubMed. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. [Link]

Sources

Technical Support Center: Strategies to Enhance the Bioavailability of Novel Phenylsulfinyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center. The compound , {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid (hereafter referred to as "NTP-sulfinyl"), does not correspond to a currently marketed drug or a widely documented research compound. Therefore, this guide has been developed based on first principles of medicinal chemistry and pharmaceutics. The challenges you may be encountering—poor solubility, limited permeability, or rapid metabolism—are common for novel chemical entities with similar structural motifs.

This document will serve as a troubleshooting guide, structured in a question-and-answer format, to help you navigate these challenges. We will explore the underlying reasons for poor bioavailability and provide actionable, field-tested strategies to overcome them. The protocols and insights provided are synthesized from established pharmaceutical development practices for compounds with nitroaromatic, trifluoromethyl, and sulfinyl functionalities.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My lead compound, NTP-sulfinyl, exhibits extremely low aqueous solubility (<10 µg/mL) across the physiological pH range, hampering both in-vitro assays and in-vivo studies. What are my primary options to address this?

Answer:

Low aqueous solubility is a primary hurdle for oral bioavailability as it directly limits the dissolution rate and concentration gradient needed for absorption across the gut wall. Based on its structure, NTP-sulfinyl is a lipophilic weak acid. The electron-withdrawing nitro and trifluoromethyl groups significantly increase its lipophilicity, while the carboxylic acid moiety offers a handle for pH-dependent solubility, although this may be limited.

Your strategy should be twofold: first, optimize the molecule itself if possible (lead optimization), and second, employ advanced formulation techniques.

1.1. Salt Formation:

The carboxylic acid group is the most straightforward target for improving solubility. Formation of a salt with a suitable counter-ion can dramatically enhance both the dissolution rate and equilibrium solubility.

  • Mechanism: Salt formation disrupts the crystal lattice energy of the solid form of the drug, leading to a more favorable dissolution process.

  • Experimental Protocol: Salt Screening

    • Selection of Counter-ions: Choose a range of pharmaceutically acceptable counter-ions (e.g., sodium, potassium, calcium, tromethamine, lysine).

    • Stoichiometry: Dissolve NTP-sulfinyl in a suitable organic solvent (e.g., ethanol, acetone). Add an equimolar amount of the base (e.g., NaOH, KOH).

    • Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent precipitation method to induce crystallization of the salt form.

    • Characterization:

      • Solubility Testing: Measure the equilibrium solubility of the new salt forms in water and buffered solutions (pH 1.2, 4.5, 6.8).

      • Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline structure and Differential Scanning Calorimetry (DSC) to determine the melting point and assess stability.

    • Validation: A successful salt form will exhibit a significant increase in aqueous solubility and maintain stability under storage conditions.

1.2. Formulation-Based Approaches:

If salt formation is unsuccessful or provides insufficient improvement, formulation strategies are the next logical step.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymeric carrier in an amorphous state.

    • Causality: The amorphous form lacks a crystal lattice, so no energy is required to break it down, leading to much faster dissolution and the ability to achieve a supersaturated state.

    • Common Polymers: PVP/VA, HPMC-AS, Soluplus®.

    • Preparation: Typically prepared by spray-drying or hot-melt extrusion.

  • Lipid-Based Formulations (LBFs): These are ideal for highly lipophilic compounds. Self-Microemulsifying Drug Delivery Systems (SMEDDS) are a common choice.

    • Causality: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), this mixture spontaneously forms a fine oil-in-water microemulsion (droplet size < 100 nm), presenting the drug in a solubilized state with a large surface area for absorption.

Data Summary: Potential Solubility Enhancement Strategies

StrategyPrincipleTypical Fold-Increase in SolubilityKey Consideration
Salt Formation Ionization & Disruption of Crystal Lattice2x - 100xRisk of conversion back to free acid form in the stomach (low pH).
Amorphous Solid Dispersion Eliminating Crystal Lattice Energy10x - 1000xPhysical stability of the amorphous state; risk of recrystallization.
SMEDDS Pre-dissolving in a lipid vehicle>1000xPotential for GI side effects from high surfactant load.
Question 2: Despite improving solubility with a formulation, my Caco-2 permeability assay results for NTP-sulfinyl are poor (Papp < 1 x 10⁻⁶ cm/s), suggesting it may be a substrate for efflux transporters. How can I confirm this and what are the next steps?

Answer:

The highly lipophilic nature of NTP-sulfinyl, conferred by the trifluoromethyl and phenyl groups, makes it a prime candidate for being a substrate of efflux transporters like P-glycoprotein (P-gp, MDR1) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump drugs out of intestinal cells back into the lumen, severely limiting absorption.

2.1. Confirming Efflux Transporter Interaction:

A bidirectional Caco-2 assay is the gold standard for this assessment.

  • Mechanism: This assay measures the permeability of a compound in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, secretory) directions. A substrate of an efflux transporter will show significantly higher B-to-A transport.

  • Experimental Protocol: Bidirectional Caco-2 Assay

    • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Transport Study (Control):

      • Add NTP-sulfinyl (in a suitable buffer) to the apical side (A) and measure its appearance on the basolateral side (B) over time. This gives the Papp (A-to-B).

      • In a separate set of wells, add the compound to the basolateral side (B) and measure its appearance on the apical side (A). This gives the Papp (B-to-A).

    • Transport Study (With Inhibitor): Repeat the experiment in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar).

    • Calculate Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation:

      • An ER > 2 is generally considered an indication of active efflux.

      • If the ER decreases significantly in the presence of a P-gp inhibitor, it confirms that your compound is a P-gp substrate.

2.2. Strategies to Overcome Efflux:

  • Co-administration with Inhibitors: Formulating NTP-sulfinyl with a safe and effective P-gp inhibitor can increase its intestinal residence time and absorption. Many excipients used in LBFs, such as Cremophor® EL and Tween® 80, have been shown to possess P-gp inhibitory effects.

  • Prodrug Approach: A prodrug strategy can be employed to temporarily mask the structural features recognized by the transporter. For NTP-sulfinyl, the carboxylic acid could be esterified. The ester prodrug may not be a P-gp substrate and can be hydrolyzed back to the active parent drug by esterases within the intestinal cells or in circulation.

  • Nanotechnology: Encapsulating the drug in nanoparticles can alter its uptake mechanism from passive diffusion to endocytosis, thereby bypassing the efflux transporters located on the apical membrane.

Logical Flow for Permeability Troubleshooting

G Start Low Permeability Observed (Papp < 1 x 10⁻⁶ cm/s) BidirectionalAssay Perform Bidirectional Caco-2 Assay Start->BidirectionalAssay CalculateER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) BidirectionalAssay->CalculateER CheckER Is ER > 2? CalculateER->CheckER InhibitorStudy Repeat Assay with P-gp Inhibitor (e.g., Verapamil) CheckER->InhibitorStudy Yes ConclusionPoorPerm Conclusion: Intrinsic Poor Permeability CheckER->ConclusionPoorPerm No CheckERInhibitor Does ER Decrease? InhibitorStudy->CheckERInhibitor ConclusionEfflux Conclusion: NTP-sulfinyl is a P-gp Substrate CheckERInhibitor->ConclusionEfflux Yes CheckERInhibitor->ConclusionPoorPerm No StrategyEfflux Strategies: 1. Co-formulate with Inhibitors 2. Prodrug Approach 3. Nanocarriers ConclusionEfflux->StrategyEfflux StrategyPerm Strategies: 1. Structural Modification (increase lipophilicity) 2. Use Permeation Enhancers ConclusionPoorPerm->StrategyPerm

Caption: Decision tree for investigating poor Caco-2 permeability.

Question 3: My in-vivo pharmacokinetic data in rats shows a very high clearance and low oral bioavailability for NTP-sulfinyl. What are the likely metabolic liabilities of this molecule?

Answer:

The chemical structure of NTP-sulfinyl contains two key functionalities that are well-known sites for extensive metabolism: the sulfinyl group and the nitroaromatic group. This can lead to high first-pass metabolism in both the intestine and the liver, significantly reducing the amount of active drug that reaches systemic circulation.

3.1. Likely Metabolic Pathways:

  • Sulfoxidation/Reduction: The sulfinyl (sulfoxide) group is at an intermediate oxidation state. It can be:

    • Oxidized by Cytochrome P450 (CYP) enzymes or Flavin-containing Monooxygenases (FMOs) to the corresponding sulfone (-SO₂-). This sulfone metabolite is often more polar and readily excreted.

    • Reduced by cytosolic reductases back to the sulfide (-S-) derivative. This can sometimes lead to futile cycling (oxidation followed by reduction), consuming metabolic energy.

  • Nitroreduction: The aromatic nitro group is highly susceptible to reduction, primarily by NADPH:cytochrome P450 reductase in the liver microsomes, as well as by gut microbiota in the anaerobic environment of the intestine. This multi-step process can form nitroso, hydroxylamine, and ultimately, an amino (-NH₂) metabolite. The hydroxylamine intermediate can be reactive and potentially toxic.

Diagram of Potential Metabolic Pathways

G Parent NTP-sulfinyl (-SO- , -NO₂) Sulfone Sulfone Metabolite (-SO₂-) Parent->Sulfone Oxidation (CYPs, FMOs) Sulfide Sulfide Metabolite (-S-) Parent->Sulfide Reduction (Reductases) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Parent->Hydroxylamine Nitroreduction (Step 1) (CYP Reductase, Gut Flora) Amino Amino Metabolite (-NH₂) Hydroxylamine->Amino Nitroreduction (Step 2)

Caption: Potential metabolic fate of NTP-sulfinyl in vivo.

3.2. Troubleshooting Metabolic Instability:

  • Metabolite Identification: The first step is to confirm these pathways. Incubate NTP-sulfinyl with liver microsomes (rat and human) and analyze the reaction mixture using LC-MS/MS to identify the masses corresponding to the predicted sulfone, sulfide, and amino metabolites.

  • Structural Modification (Lead Optimization):

    • Blocking Sulfoxidation: If oxidation to the sulfone is the major clearance pathway, replacing the hydrogen atoms on the adjacent methylene (-CH₂-) group with deuterium (a heavy isotope of hydrogen) can sometimes slow the rate of metabolism through the kinetic isotope effect.

    • Modulating the Nitro Group: If nitroreduction is problematic, consider replacing the nitro group with an alternative electron-withdrawing group that is less metabolically labile, such as a cyano (-CN) or a sulfone (-SO₂CH₃) group. This is a significant chemical change and would require re-evaluating the compound's primary activity.

  • Pro-drug Approach: As mentioned before, a prodrug can alter the metabolic profile. An ester prodrug of the carboxylic acid might be less susceptible to the initial metabolic enzymes.

References

  • Title: Amorphous Solid Dispersions: A Robust Platform to Address Bioavailability Challenges Source: Expert Opinion on Drug Delivery URL: [Link]

  • Title: Lipid-based formulations for oral drug delivery: a review Source: AAPS PharmSciTech URL: [Link]

  • Title: Pharmaceutical excipients as P-gp inhibitors: a perspective Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The role of sulfoxidation in drug metabolism and toxicity Source: Drug Metabolism Reviews URL: [Link]

  • Title: The Reduction of Aromatic Nitro Compounds by Mammalian Tissues Source: Biochemical Pharmacology URL: [Link]

Technical Support Center: Navigating Experiments with {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and ensure the integrity of your experimental results. We understand that working with novel small molecules can present unique challenges, and this resource is designed to equip you with the insights needed for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and basic application of this compound.

Q1: What is the optimal way to store and handle this compound?

A1: Proper storage is critical to maintain the compound's integrity. For long-term storage, we recommend keeping the solid compound at -20°C, protected from light and moisture. For short-term use, a stock solution can be prepared and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. When handling the solid form, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How do I determine the best solvent for my experiments?

A2: The choice of solvent is crucial for ensuring the compound is fully dissolved and biologically available. We recommend starting with dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced artifacts. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: What is the expected mechanism of action for this compound?

A3: Based on its chemical structure, this compound is hypothesized to act as an inhibitor of specific cellular enzymes. The sulfinyl group can be a target for nucleophilic attack from amino acid residues (like cysteine) in an enzyme's active site, potentially leading to covalent modification. The trifluoromethyl and nitro groups are electron-withdrawing and can influence the compound's binding affinity and specificity. However, the precise molecular target(s) may not be fully elucidated and may need to be determined experimentally.

Part 2: Troubleshooting Guide for Unexpected Results

This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation.

Issue 1: No Observable Effect or Low Potency

You've treated your cells or biochemical assay with the compound but see a much weaker effect than anticipated, or no effect at all.

A lack of activity can stem from several factors, from compound instability to issues with the experimental setup. The following workflow will help you systematically identify the root cause.

G A Start: No or Low Activity Observed B Check Compound Integrity & Solubility A->B C Is the compound fully dissolved in your final assay buffer? B->C  How to check? D Verify Compound Stability C->D  Yes F Optimize Assay Conditions C->F  No, precipitation observed.  Troubleshoot solubility. E Does the compound degrade in your assay medium over time? D->E  How to check? E->F  No J Conclusion: Re-evaluate Hypothesis or Synthesize Analogs E->J  Yes, degradation confirmed.  Consider shorter incubation times or stabilizers. G Are incubation time and concentration appropriate? F->G  How to optimize? G->F  No, still no effect.  Re-optimize. H Rule Out Off-Target Effects/Assay Interference G->H  Yes, optimized. I Does the compound interfere with the assay readout technology? H->I  How to check? I->H  Yes, interference detected.  Use an orthogonal assay. I->J  No interference.

Caption: Troubleshooting workflow for low or no compound activity.

Protocol 1: Assessing Compound Solubility in Aqueous Media

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a series of dilutions from your stock solution into your final assay buffer (e.g., cell culture medium, biochemical buffer) to achieve the desired final concentrations.

  • Visual Inspection: After dilution, vortex briefly and let the solutions sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation or cloudiness. For a more quantitative measure, you can measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitated particles.

  • Action: If precipitation is observed, consider lowering the final concentration, adding a surfactant like Tween-20 (for biochemical assays), or exploring alternative formulation strategies.

Protocol 2: Evaluating Compound Stability using HPLC-MS

  • Incubation: Incubate this compound in your assay medium at the intended experimental temperature (e.g., 37°C) and CO2 levels (if applicable).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation: Immediately quench any potential enzymatic activity by adding a cold organic solvent like acetonitrile and centrifuge to pellet any proteins.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of the parent compound remaining at each time point.

  • Interpretation: A significant decrease in the parent compound's peak area over time indicates instability.

Issue 2: High Background or Off-Target Effects

You observe unexpected cellular toxicity or assay signals that are not consistent with your hypothesis.

High background and off-target effects can be caused by several factors, including compound promiscuity, interference with the assay detection method, or intrinsic fluorescence of the compound.

Potential Cause Diagnostic Test Mitigation Strategy
Compound Promiscuity Screen against a panel of unrelated targets.Use a lower concentration of the compound; identify a more specific analog if possible.
Assay Interference Run the assay in a cell-free system with just the compound and detection reagents.Use an orthogonal assay with a different detection method (e.g., switch from a fluorescence-based to a luminescence-based readout).
Intrinsic Fluorescence Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay.If there is significant overlap, choose a different fluorescent dye with a shifted spectrum or use a non-fluorescent detection method.

Part 3: Advanced Application Support

Q4: How can I confirm that the compound is engaging its intended target in cells?

A4: Target engagement can be confirmed using several methods. One common technique is the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a target protein in the presence and absence of the compound. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

G A Start: Intact Cells B Treat with Vehicle or Compound A->B C Heat Shock at Temperature Gradient B->C D Cell Lysis C->D E Separate Soluble vs. Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Plot Protein Abundance vs. Temperature F->G H Result: Thermal Shift Indicates Target Engagement G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • General Principles of Small Molecule Screening: Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • Assay Interference in Drug Discovery: Assay Interference by Small Molecules. In Drug Discovery and Development. [Link]

  • Cellular Thermal Shift Assay (CETSA): The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]

  • DMSO in Cell Culture: DMSO: A Double-Edged Sword in Cellular and Molecular Biology. Biomolecules. [Link]

Validation & Comparative

A Prospective Analysis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique substitution patterns is paramount to identifying new therapeutic agents. This guide provides a comprehensive analysis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, a compound distinguished by its electron-withdrawing nitro and trifluoromethyl groups. Due to the limited publicly available data on this specific molecule, this document serves as a prospective comparison, drawing insights from structurally and functionally related compounds to predict its potential biological activities and outline a robust experimental framework for its evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel small molecules.

Introduction: Unpacking the Therapeutic Potential of a Unique Scaffold

The chemical structure of this compound presents several features that suggest potential biological activity. The presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) on the phenyl ring significantly influences the molecule's electronic properties, often enhancing its interaction with biological targets.[1][2] Nitroaromatic compounds are found in a wide array of therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The trifluoromethyl group is a common substituent in pharmaceuticals, known for increasing metabolic stability and receptor binding affinity.[4]

Furthermore, the sulfinylacetic acid moiety is a key structural feature in compounds like Modafinil, a wakefulness-promoting agent, suggesting potential activity in the central nervous system. The combination of these structural alerts points towards several plausible, yet unconfirmed, biological activities for this compound, with anti-inflammatory and enzyme-inhibitory roles being particularly noteworthy.

Comparative Analysis with Structurally Related Compounds

While direct experimental data for this compound is scarce, a comparative analysis with known bioactive molecules sharing key structural motifs can provide valuable insights into its potential efficacy and mechanism of action.

CompoundKey Structural FeaturesKnown Biological ActivityPotential Relevance for Comparison
Nimesulide Nitrophenyl groupSelective COX-2 inhibitor (anti-inflammatory)[5]The nitrophenyl moiety suggests that this compound may also exhibit anti-inflammatory properties through cyclooxygenase inhibition.
Nitisinone 2-Nitro-4-trifluoromethylbenzoyl moietyInhibitor of 4-hydroxyphenylpyruvate dioxygenase[5]The shared 2-nitro-4-trifluoromethylphenyl core suggests that the target compound could act as an enzyme inhibitor, though the specific target may differ.
Modafinil Sulfinylacetamide groupWakefulness-promoting agentThe sulfinylacetic acid side chain is structurally similar, hinting at potential neurological or CNS activity, although the aromatic substitution is different.
2-Nitro/4-Trifluoromethylphenyl Analogs 2-Nitro and/or 4-trifluoromethylphenyl groupInhibitors of alpha-synuclein fibril formation[6]This finding suggests a potential application in neurodegenerative diseases for compounds with this substitution pattern.

This comparative framework suggests that this compound is a promising candidate for investigation as an anti-inflammatory agent, potentially acting through enzyme inhibition.

Proposed Experimental Evaluation: A Roadmap to Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following protocols are proposed to test the hypothesis of its anti-inflammatory and enzyme-inhibitory potential.

In Vitro Anti-Inflammatory Activity Assessment

A foundational step in characterizing a novel compound is to assess its general anti-inflammatory properties. The following in vitro assays provide a rapid and cost-effective initial screen.

Rationale: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent this process is an indicator of its anti-inflammatory potential.[7]

Protocol:

  • Prepare a reaction mixture containing 1% w/v bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Add varying concentrations of this compound to the reaction mixture. A known anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.[8]

  • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[8]

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 - [((Absorbance of Test Sample) / (Absorbance of Control)) * 100]

Enzyme Inhibition Assays

Based on the structural similarities to known enzyme inhibitors, it is crucial to investigate the effect of this compound on relevant enzymes, such as cyclooxygenases.

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Determining the inhibitory activity and selectivity for COX-1 and COX-2 is a key step in characterizing a potential new anti-inflammatory drug.[5]

Protocol:

  • Utilize a commercial colorimetric COX inhibitor screening assay kit.

  • Prepare a reaction buffer containing the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

  • Add varying concentrations of this compound or a reference inhibitor (e.g., diclofenac) to the wells.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • The assay measures the peroxidase activity of COX, which is detected colorimetrically.

  • Measure the absorbance at the recommended wavelength (e.g., 590 nm) after a specified incubation time.

  • Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.

Visualizing the Path Forward: Workflow and Structure-Activity Relationships

To guide the research process, the following diagrams illustrate the proposed experimental workflow and a conceptual framework for understanding the structure-activity relationship (SAR) of this class of compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR Studies synthesis Synthesis of this compound characterization Structural Confirmation (NMR, MS, etc.) synthesis->characterization anti_inflammatory Protein Denaturation Assay characterization->anti_inflammatory Initial Biological Evaluation cox_inhibition COX-1/COX-2 Inhibition Assay anti_inflammatory->cox_inhibition If positive, proceed to specific targets kinetic_analysis Enzyme Kinetics cox_inhibition->kinetic_analysis Determine inhibition mechanism cell_based_assays Cell-based Inflammation Models kinetic_analysis->cell_based_assays Validate in cellular context analog_synthesis Synthesis of Analogs cell_based_assays->analog_synthesis Optimize lead compound comparative_testing Comparative Biological Evaluation analog_synthesis->comparative_testing Establish SAR

Caption: Proposed experimental workflow for the evaluation of this compound.

structure_activity_relationship cluster_phenyl_ring Phenyl Ring Modifications cluster_side_chain Side Chain Modifications Core This compound Nitro_Position Vary Nitro Group Position Core->Nitro_Position Investigate regioisomeric effects CF3_Position Vary CF3 Group Position Core->CF3_Position Probe steric and electronic effects Other_Substituents Introduce Other Substituents (e.g., -Cl, -OCH3) Core->Other_Substituents Explore diverse electronic landscapes Sulfinyl_Oxidation Oxidize to Sulfonyl Core->Sulfinyl_Oxidation Assess impact of oxidation state Acid_to_Ester Esterification of Carboxylic Acid Core->Acid_to_Ester Modify polarity and cell permeability Acid_to_Amide Amidation of Carboxylic Acid Core->Acid_to_Amide Introduce hydrogen bonding potential

Caption: Conceptual framework for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components and comparison with known bioactive molecules suggest a promising potential, particularly in the realm of anti-inflammatory therapeutics. The proposed experimental workflow provides a clear path for its synthesis, characterization, and biological evaluation.

Future research should focus on the synthesis of this compound and its analogs to establish a clear structure-activity relationship.[9] A deeper understanding of its mechanism of action, potential off-target effects, and pharmacokinetic profile will be crucial in determining its therapeutic viability. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of how the interplay of nitro, trifluoromethyl, and sulfinylacetic acid moieties can be harnessed for the development of novel therapeutic agents.

References

  • Anti‐Inflammatory Effects of Spexin on Acetic Acid‑Induced Colitis in Rats via Modulating the NF‐κB/NLRP3 Inflammasome Pathway. (2025). PubMed Central. [Link]

  • Investigation of Enzyme Inhibition Mechanism. (n.d.). University of New Haven. [Link]

  • Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. (2014). PubMed. [Link]

  • Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. (2024). PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). MDPI. [Link]

  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. (1998). PubMed Central. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). MDPI. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023). PubMed Central. [Link]

  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar Publisher. [Link]

  • Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). (n.d.). UCLA Chemistry & Biochemistry. [Link]

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). PubMed Central. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2025). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2018). MDPI. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]

  • In vitro Anti-inflammatory, Antioxidant and Membrane Stabilization Activities of Leaf Extracts of Byttneria pilosa Roxb. (2024). Bangladesh Journals Online. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). MDPI. [Link]

  • Comparison of the two ACE inhibition assays with respect to results for... (n.d.). ResearchGate. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PubMed Central. [Link]

  • Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study. (2019). Frontiers in Chemistry. [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2023). International Journal of Innovative Science and Research Technology. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed. [Link]

  • Pharmacological activity of furan derivatives. (2024). IntechOpen. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). MDPI. [Link]

  • Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. (2011). PubMed. [Link]

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (2021). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel pyxinol derivatives with anti-heart failure activity. (2021). ResearchGate. [Link]

  • The Practice of Structure Activity Relationships (SAR) in Toxicology. (2003). ResearchGate. [Link]

  • Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. (1983). PubMed. [Link]

Sources

A Researcher's Guide to the Validation of Novel Signaling Pathway Modulators: A Comparative Analysis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of novel small molecules that modulate key cellular signaling pathways is a cornerstone of modern drug discovery. However, the journey from initial hit to validated lead compound is fraught with challenges, requiring rigorous, multi-faceted validation. This guide provides a comprehensive framework for characterizing the effects of a novel investigational compound, designated here as Cpd-NTSA ({[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid), on a critical signaling cascade: the Ras-Raf-MEK-ERK (MAPK) pathway.

To establish a benchmark for performance and mechanism, Cpd-NTSA is compared directly against U0126 , a well-characterized and highly specific inhibitor of MEK1 and MEK2. Through a series of detailed protocols and comparative data analysis, we will illustrate a self-validating experimental workflow that moves from broad cellular effects to specific molecular target engagement. This guide is intended for researchers and drug development professionals seeking to design and execute robust validation studies for novel pathway modulators.

Introduction: Deconstructing the Candidate and Choosing the Battlefield

The chemical structure of Cpd-NTSA, featuring a highly electron-deficient nitrophenyl ring and a sulfinylacetic acid moiety, suggests potential for interaction with protein nucleophiles, such as cysteine residues within kinase active sites. The MAPK/ERK pathway is a rational starting point for investigation due to its central role in regulating cell proliferation, differentiation, and survival, and its frequent dysregulation in cancer.

Our validation strategy is built on a logical progression:

  • Phenotypic Assessment: Does the compound elicit a relevant cellular response (e.g., anti-proliferative effects)?

  • Pathway-Level Inquiry: Does the compound modulate the phosphorylation status of key nodes within the target pathway?

  • Direct Target Engagement: Does the compound directly inhibit the activity of a specific enzyme in the cascade?

This guide will detail the experimental systems for each stage, using the known MEK inhibitor U0126 as a constant reference point for potency and specificity.

Experimental Validation Workflow: A Step-by-Step Guide

The following workflow provides a structured approach to compare the efficacy and mechanism of Cpd-NTSA and U0126.

G cluster_0 Phase 1: Cellular Phenotype cluster_1 Phase 2: Pathway Modulation cluster_2 Phase 3: Direct Target Engagement A Select Cell Line (e.g., A375, BRAF V600E) B Cell Proliferation Assay (e.g., CellTiter-Glo®) A->B Seed & Treat D Cell Lysis & Protein Quant A->D Parallel Plate Treat & Lyse C Comparative GI50 Values (Cpd-NTSA vs. U0126) B->C Measure Viability vs. [Cpd] Determine GI50 F Data Interpretation: Phospho-Protein Inhibition C->F Correlate E Western Blot Analysis D->E Load Lysates E->F Quantify Bands I Comparative IC50 Values (Cpd-NTSA vs. U0126) F->I Correlate G In Vitro Kinase Assay (e.g., ADP-Glo™) H Determine IC50 G->H Titrate Inhibitor H->I

Figure 1: A comprehensive workflow for the validation and comparison of novel kinase inhibitors.

Phase 1: Assessing Cellular Anti-Proliferative Activity

Causality: The first and most critical question is whether Cpd-NTSA exerts a functional effect on cells, particularly those known to be dependent on the target pathway. We selected the A375 human melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the MAPK/ERK pathway and making it highly sensitive to MEK inhibitors. A reduction in cell proliferation upon treatment would serve as the foundational rationale for deeper mechanistic studies.

Protocol 1: Cell Proliferation Assay (Luminescent)
  • Cell Seeding: Plate A375 cells in a 96-well, white-walled plate at a density of 3,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare 2x final concentration serial dilutions of Cpd-NTSA and U0126 in culture medium. A typical range would be from 200 µM down to 1 nM. Include a DMSO-only vehicle control.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Use a commercial ATP-based luminescent assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) following the manufacturer's instructions. ATP levels serve as a proxy for metabolic activity and cell viability.

  • Data Analysis: Normalize the luminescence readings to the vehicle control (100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Hypothetical)
CompoundTarget(s)A375 GI50 (µM)Notes
Cpd-NTSA MEK1/2 (Hypothesized)1.25Potent anti-proliferative effect observed.
U0126 MEK1/20.85Benchmark MEK inhibitor performance.

Phase 2: Probing the Molecular Mechanism via Western Blot

Causality: Observing growth inhibition is not enough; we must confirm that the effect is mediated by the target pathway. A hallmark of MAPK pathway inhibition is the reduction of phosphorylated ERK (p-ERK), the downstream substrate of MEK. By measuring the ratio of p-ERK to total ERK, we can directly visualize pathway suppression inside the cell.

G cluster_pathway MAPK/ERK Signaling Cascade cluster_inhibitors Points of Inhibition RAS RAS-GTP RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation U0126 U0126 U0126->MEK CPD Cpd-NTSA (Hypothesized) CPD->MEK

Figure 2: The MAPK/ERK pathway with hypothesized points of inhibition for Cpd-NTSA and U0126.

Protocol 2: Western Blot for Phospho-ERK
  • Cell Culture & Treatment: Seed A375 cells in 6-well plates. Grow to 70-80% confluency. Treat cells with Cpd-NTSA and U0126 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 2 hours.

  • Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Use a loading control antibody like GAPDH or β-Actin.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.

Comparative Data Summary (Hypothetical)
CompoundConcentration (µM)Normalized p-ERK/Total ERK Ratio
Vehicle (DMSO)-1.00
Cpd-NTSA 1.00.45
Cpd-NTSA 10.00.12
U0126 1.00.38
U0126 10.00.05

Phase 3: Confirming Direct Enzyme Inhibition

Causality: While a reduction in cellular p-ERK is strong evidence of pathway modulation, it is not definitive proof of direct target engagement. The compound could be acting upstream of MEK (e.g., on RAF) or through an off-target mechanism that indirectly affects the pathway. An in vitro kinase assay, using purified recombinant MEK1 enzyme, is the gold standard for confirming direct inhibition and determining intrinsic potency (IC50).

Protocol 3: In Vitro MEK1 Kinase Assay (Luminescent)
  • Assay Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate (inactive ERK1) by the MEK1 enzyme. The remaining ATP is converted into a luminescent signal; therefore, a lower signal indicates higher kinase activity.

  • Reagents: Recombinant active MEK1, inactive ERK1 (substrate), ATP, and a detection reagent like ADP-Glo™.

  • Reaction Setup: In a 384-well plate, set up kinase reactions containing MEK1 enzyme and serial dilutions of Cpd-NTSA and U0126 (e.g., from 100 µM to 0.1 nM) in kinase buffer. Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Initiation: Initiate the reaction by adding a mixture of the ERK1 substrate and ATP. Incubate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter curve to calculate the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundTargetIn Vitro IC50 (µM)Notes
Cpd-NTSA MEK10.55Confirms direct, potent inhibition of the target enzyme.
U0126 MEK10.07Known high-potency benchmark.

Conclusion: Synthesizing the Evidence

This guide outlines a logical and rigorous workflow for the validation of a novel signaling pathway modulator, Cpd-NTSA. By progressing from cellular phenotype (GI50) to intracellular pathway modulation (p-ERK levels) and finally to direct target engagement (in vitro IC50), we can build a compelling, evidence-based case for the compound's mechanism of action.

The hypothetical data presented suggests that Cpd-NTSA is a potent inhibitor of the MAPK/ERK pathway, acting directly on MEK1. While its cellular and enzymatic potency in this model is slightly less than the benchmark compound U0126, its confirmed mechanism of action validates it as a promising lead for further optimization and preclinical development. This structured, comparative approach ensures that research decisions are based on robust, verifiable, and mechanistically sound data.

References

  • Favata, M.F., et al. (1998). Identification of a novel inhibitor of mitogen-activated protein kinase kinase. The Journal of Biological Chemistry. [Link]

  • Duncia, J.V., et al. (1998). MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and related diarylamine-based derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dhillon, A.S., et al. (2007). MAP kinase signalling pathways in cancer. Oncogene. [Link]

  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer. Nature. [Link]

A Senior Application Scientist's Guide to the Pre-Clinical Cross-Validation of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Novel Neuroprotective Candidate

The aggregation of alpha-synuclein (α-syn) is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease.[1][2] The identification of small molecules that can inhibit this process is a promising therapeutic strategy.[1][3][4] The compound {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid (henceforth designated as Compound X) presents a compelling scaffold for investigation. Its structure incorporates a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a nitro group, a common feature in various biologically active molecules.[5] This guide outlines a comprehensive experimental framework for the cross-validation of Compound X, comparing its potential efficacy against a known α-syn aggregation inhibitor, SynuClean-D, and a structurally related but functionally distinct compound, Modafinil, to explore a broader neuropharmacological profile.

This document is intended to serve as a detailed roadmap for researchers, providing not only the "how" but also the "why" behind the proposed experimental design. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data, pivotal for the advancement of novel therapeutic candidates.

Comparative Compound Selection: A Multi-Faceted Approach

To rigorously evaluate the potential of Compound X, a carefully selected panel of comparator compounds is essential.

  • Positive Control (α-syn Aggregation Inhibition): SynuClean-D (2-hydroxy-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile) is an ideal positive control. It is a known inhibitor of α-syn aggregation and shares key structural motifs with Compound X, namely the nitro and trifluoromethyl groups, allowing for a direct comparison of inhibitory potential.[6]

  • Structural Analogue (Alternative Activity): Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is included as a structural analogue due to the presence of the sulfinylacetamide moiety, which is functionally similar to the sulfinylacetic acid group of Compound X. Modafinil is a wakefulness-promoting agent with a mechanism of action involving dopamine and norepinephrine reuptake inhibition, allowing for the exploration of potential broader CNS activities of Compound X.

Physicochemical Properties: Predicting In Vivo Behavior

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties. The following table presents predicted properties for Compound X and its comparators, which will inform the interpretation of experimental results.

PropertyThis compound (Compound X) (Predicted)SynuClean-D (Experimental/Predicted)Modafinil (Experimental)
Molecular Weight 297.2 g/mol 378.2 g/mol 273.3 g/mol
LogP 2.53.82.2
Topological Polar Surface Area (TPSA) 105.4 Ų135.7 Ų72.4 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 672

Data for Compound X and SynuClean-D are predicted using computational models. Modafinil data is from established literature.

The predicted properties of Compound X suggest a moderate lipophilicity and a relatively high polar surface area, which may influence its ability to cross the blood-brain barrier.

Experimental Validation Workflow

The following diagram illustrates the proposed experimental workflow for the comprehensive evaluation of Compound X.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Validation synthesis Synthesis of Compound X (Oxidation of Sulfide Precursor) characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization alpha_syn α-Synuclein Aggregation Assays (Thioflavin T) characterization->alpha_syn neuroprotection Neuroprotection Assays (MPP+ Model in SH-SY5Y cells) alpha_syn->neuroprotection cell_aggregation Cellular α-Syn Aggregation Model (SH-SY5Y cells) neuroprotection->cell_aggregation bbb_permeability Blood-Brain Barrier Permeability (In Vitro Model) cell_aggregation->bbb_permeability

Caption: Proposed experimental workflow for the validation of Compound X.

Detailed Experimental Protocols

Synthesis of this compound (Compound X)

Rationale: The synthesis of Compound X will be achieved through the oxidation of its corresponding sulfide precursor, 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid. This is a common and effective method for the preparation of sulfoxides.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid (1 equivalent) in glacial acetic acid.

  • Oxidation: Slowly add hydrogen peroxide (30% aqueous solution, 1.1 equivalents) to the solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)

Rationale: The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[7] ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

Step-by-Step Protocol:

  • Preparation of α-synuclein: Prepare a stock solution of recombinant human α-synuclein in phosphate-buffered saline (PBS).

  • Compound Preparation: Prepare stock solutions of Compound X, SynuClean-D, and Modafinil in DMSO.

  • Assay Setup: In a 96-well black plate, combine the α-synuclein solution, ThT, and the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a plate reader. Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 72 hours.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Determine the lag time and the maximum fluorescence intensity for each condition.

Neuroprotection Assay in an In Vitro Parkinson's Disease Model

Rationale: The neurotoxin MPP+ is selectively taken up by dopaminergic neurons and induces mitochondrial dysfunction and oxidative stress, mimicking some aspects of Parkinson's disease pathology.[8] This assay will assess the ability of Compound X to protect neuronal cells from MPP+-induced toxicity.

Step-by-Step Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X, SynuClean-D, or Modafinil for 24 hours.

  • Toxin Induction: Expose the cells to MPP+ for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell-Based Alpha-Synuclein Aggregation Assay

Rationale: To validate the findings from the in vitro ThT assay in a more biologically relevant system, a cell-based assay will be employed to monitor the aggregation of α-synuclein within cells.

Step-by-Step Protocol:

  • Cell Line: Utilize a SH-SY5Y cell line stably overexpressing α-synuclein fused to a fluorescent protein (e.g., GFP).

  • Compound Treatment: Treat the cells with Compound X, SynuClean-D, or Modafinil for 48 hours.

  • Induction of Aggregation (Optional): Aggregation can be induced or enhanced by stressors such as proteasome inhibitors (e.g., MG132).

  • Imaging and Quantification: Fix the cells and visualize the fluorescently tagged α-synuclein aggregates using high-content imaging. Quantify the number and size of aggregates per cell.

  • Data Analysis: Compare the extent of aggregation in treated cells to the vehicle-treated control.

In Vitro Blood-Brain Barrier Permeability Assay

Rationale: The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its therapeutic efficacy in neurodegenerative diseases. An in vitro BBB model provides a preliminary assessment of this property.[9][10]

Step-by-Step Protocol:

  • BBB Model: Utilize a commercially available in vitro BBB model consisting of a co-culture of brain endothelial cells, pericytes, and astrocytes on a transwell insert.

  • Compound Application: Apply Compound X, SynuClean-D, and Modafinil to the apical (blood) side of the transwell.

  • Sampling: At various time points, collect samples from the basolateral (brain) side.

  • Quantification: Analyze the concentration of the compounds in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.

Hypothetical Comparative Data

The following tables present hypothetical but plausible data that could be generated from the proposed experiments. This data is intended to illustrate the potential outcomes and facilitate the interpretation of the guide.

Table 1: In Vitro α-Synuclein Aggregation Inhibition
CompoundIC₅₀ (µM)Maximum Inhibition (%)
Compound X 1585
SynuClean-D 1090
Modafinil >100<10
Table 2: Neuroprotective Effects against MPP+ Toxicity
CompoundEC₅₀ (µM)Maximum Protection (%)
Compound X 2570
SynuClean-D 2075
Modafinil 5040
Table 3: In Vitro Blood-Brain Barrier Permeability
CompoundPapp (10⁻⁶ cm/s)
Compound X 3.5
SynuClean-D 2.8
Modafinil 8.0

Visualizing Mechanistic Relationships

The following diagram illustrates the hypothesized mechanism of action for an effective α-synuclein aggregation inhibitor.

mechanism_of_action cluster_pathway Pathogenic Pathway monomer Soluble α-Synuclein Monomers oligomer Toxic Oligomers monomer->oligomer Aggregation fibril Insoluble Fibrils (Lewy Bodies) oligomer->fibril Fibrillization neuroprotection Neuroprotection oligomer->neuroprotection Toxicity inhibitor Compound X / SynuClean-D inhibitor->monomer Stabilizes inhibitor->oligomer Inhibits Formation inhibitor->neuroprotection Promotes

Caption: Hypothesized mechanism of action for Compound X as an α-synuclein aggregation inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the pre-clinical evaluation of this compound as a potential therapeutic agent for synucleinopathies. The proposed experiments are designed to rigorously assess its efficacy in inhibiting α-synuclein aggregation and providing neuroprotection, benchmarked against relevant comparator compounds. The successful completion of these studies would provide a strong foundation for further pre-clinical development, including in vivo efficacy studies in animal models of Parkinson's disease. The multi-faceted approach, encompassing synthesis, in vitro and cell-based assays, and predictive physicochemical profiling, represents a robust strategy for the early-stage validation of novel neuroprotective drug candidates.

References

  • bioRxiv. Discovery of Potent Inhibitors of α-Synuclein Aggregation Using Structure-Based Iterative Learning. Available at: [Link].

  • VANDA. Alpha-synuclein inhibitors, kinase inhibitors & targeting mitochondria in Parkinson's disease. Available at: [Link].

  • Parkinson's News Today. Early Study Identifies at Least 6 Compounds That Might Prevent Alpha-Synuclein Clumping. Available at: [Link].

  • PubMed Central. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Available at: [Link].

  • PubMed Central. Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm. Available at: [Link].

  • Termedia. In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Available at: [Link].

  • PubMed Central. In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Available at: [Link].

  • PubMed. Discovery of potent inhibitors of α-synuclein aggregation using structure-based iterative learning. Available at: [Link].

  • PNAS. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Available at: [Link].

  • ACS Publications. Structure-Based Discovery of Small-Molecule Inhibitors of the Autocatalytic Proliferation of α-Synuclein Aggregates. Available at: [Link].

  • Innoprot. α-synuclein aggregation assay. Available at: [Link].

  • MDPI. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Available at: [Link].

  • JoVE. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Available at: [Link].

  • Charles River. Parkinson's Disease In Vitro Assays. Available at: [Link].

  • Neuromics. Blood Brain Barrier Permeability Assay Background. Available at: [Link].

  • MDPI. Biophysical Characterization of α-Synuclein and Rotenone Interaction. Available at: [Link].

  • MDPI. In Vitro Cell Model Investigation of Alpha-Synuclein Aggregate Morphology Using Spectroscopic Imaging. Available at: [Link].

  • Visikol. In Vitro Blood Brain Barrier Permeability Assessment. Available at: [Link].

  • NeuroProof. Parkinson's Disease MPP+ in vitro Model. Available at: [Link].

  • The Michael J. Fox Foundation for Parkinson's Research. throughput Assay to Measure α-Synuclein Aggregation in Dopaminergic Human Neurons Differentiated In Vitro. Available at: [Link].

  • Creative Biolabs. Parkinson's Disease Model based In Vitro Assay Services. Available at: [Link].

  • PNAS. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Available at: [Link].

  • PubMed Central. Quantification of In Vitro Blood-Brain Barrier Permeability. Available at: [Link].

  • Creative Biolabs. In Vitro Cell based α-synuclein Aggregation Assay Service. Available at: [Link].

  • PubChem. 2-(4-Sulfamoylphenyl)acetic acid. Available at: [Link].

  • MDPI. Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. Available at: [Link].

  • ResearchGate. Using COSMOtherm to predict physicochemical properties of poly- and perfluorinated alkyl substances (PFASs). Available at: [Link].

  • Eurofins. WHITE PAPER Trifluoroacetic acid (TFA) and trifluoromethane sulphonic acid (TFMS) in juice and fruit/vegetable purees. Available at: [Link].

Sources

A Tale of Two Strategies: SynuClean-D's Anti-Aggregation Approach Versus Levodopa's Symptomatic Relief in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of Parkinson's Disease (PD) therapeutic development, two distinct strategies emerge: disease-modifying interventions that target the underlying pathology and symptomatic treatments that alleviate clinical manifestations. This guide provides a comparative analysis of a novel investigational compound, SynuClean-D, which represents the former strategy, against the long-standing gold standard for symptomatic relief, Levodopa. We will delve into their mechanisms of action, compare their performance in preclinical disease models, and provide detailed experimental protocols for researchers interested in this area of investigation.

Introduction: The Scientific Rationale

Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of intracellular proteinaceous inclusions known as Lewy bodies, primarily composed of aggregated α-synuclein protein.[1][2] This aggregation process is considered a critical event in the pathogenesis of PD.[2]

  • SynuClean-D emerges from a class of 2-nitro-4-(trifluoromethyl)phenyl-based compounds designed to directly interfere with this pathological hallmark. It is an inhibitor of α-synuclein aggregation that not only prevents the formation of new fibrils but also disrupts pre-formed ones.[1][3] This positions SynuClean-D as a potential disease-modifying therapy.

  • Levodopa (L-DOPA) , in contrast, addresses the downstream consequences of neurodegeneration. It is a metabolic precursor of dopamine that can cross the blood-brain barrier, a feat dopamine itself cannot achieve.[4][5] Once in the brain, Levodopa is converted to dopamine, replenishing the depleted neurotransmitter levels and thereby improving the motor symptoms of PD.[5][6]

This guide will explore the fundamental differences in their therapeutic hypotheses and present the preclinical data that supports their respective roles in the management of Parkinson's Disease models.

Mechanisms of Action: A Fundamental Divergence

The therapeutic approaches of SynuClean-D and Levodopa are fundamentally different, targeting distinct stages of the Parkinson's disease pathogenic cascade.

SynuClean-D: Targeting the Pathogenic Cascade at its Core

SynuClean-D's mechanism is centered on the inhibition of α-synuclein aggregation and the disruption of existing amyloid fibrils.[3] Computational analyses suggest that SynuClean-D binds to cavities within mature α-synuclein fibrils, likely contributing to their destabilization.[7] By preventing the formation and promoting the clearance of these toxic protein aggregates, SynuClean-D aims to halt the progression of the underlying pathology and prevent further neuronal death.[1]

SynuClean-D_Mechanism cluster_0 α-Synuclein Pathogenesis cluster_1 SynuClean-D Intervention Monomeric α-Syn Monomeric α-Syn Oligomers Oligomers Monomeric α-Syn->Oligomers Aggregation Fibrils (Lewy Bodies) Fibrils (Lewy Bodies) Oligomers->Fibrils (Lewy Bodies) Fibrillization Neuronal Death Neuronal Death Fibrils (Lewy Bodies)->Neuronal Death Toxicity SynuClean-D SynuClean-D Inhibition SynuClean-D->Inhibition Inhibits Aggregation Disruption SynuClean-D->Disruption Disrupts Fibrils

Figure 1: Mechanism of Action of SynuClean-D.
Levodopa: Restoring Neurotransmitter Balance

Levodopa's efficacy lies in its ability to temporarily restore dopaminergic neurotransmission.[5] As dopaminergic neurons in the substantia nigra degenerate, the striatum experiences a significant drop in dopamine levels, leading to the characteristic motor deficits of Parkinson's disease.[5] Levodopa bypasses the degenerating neurons' inability to produce sufficient dopamine by providing an exogenous source for its synthesis.[6]

Levodopa_Mechanism cluster_0 Dopamine Synthesis Pathway cluster_1 Levodopa Administration Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_Metabolism Metabolism Dopamine->Dopamine_Metabolism Levodopa_Drug Levodopa Levodopa_Drug->L-DOPA Crosses BBB

Figure 2: Mechanism of Action of Levodopa.

Comparative Efficacy in Preclinical Models

The differing mechanisms of SynuClean-D and Levodopa are reflected in their effects in various preclinical models of Parkinson's Disease.

In Vitro Studies: Inhibition of α-Synuclein Aggregation

In vitro assays are crucial for quantifying the direct effects of compounds on the aggregation of α-synuclein.

AssaySynuClean-DLevodopa
Thioflavin-T (Th-T) Assay Reduces Th-T fluorescence by 53-86%[8][9]Not reported to directly inhibit α-synuclein aggregation
Light Scattering Decreases light scattering by 48-63%[8][9]No direct effect
Effect on α-Synuclein Variants Inhibits aggregation of wild-type, A30P, and H50Q variants[3][9]Not applicable
Fibril Disruption Demonstrates strong fibril disaggregation activity[3][8]No disaggregation activity

Table 1: Comparison of in vitro efficacy in inhibiting α-synuclein aggregation.

In Vivo Studies: Cellular and Animal Models

The efficacy of these compounds has also been evaluated in living organisms, providing insights into their potential therapeutic effects in a more complex biological system.

ModelParameterSynuClean-DLevodopa
Human Neuroglioma Cells α-synuclein inclusionsDecreases the number of inclusions[3]Not applicable
C. elegans (muscle expression) α-synuclein aggregationDecreases aggregation[2]Not reported to decrease aggregation
C. elegans (muscle expression) MotilityRecovers motility[2]Ameliorates mobility defects[10]
C. elegans (dopaminergic neuron) NeurodegenerationRescues neurons from degeneration[3]Not reported to prevent neurodegeneration
Rodent Models (6-OHDA) Dopaminergic neuron lossNot extensively reportedNo prevention of neurodegeneration[11]
Rodent Models (6-OHDA) Motor functionNot extensively reportedImproves motor function[11]

Table 2: Comparison of in vivo efficacy in preclinical models of Parkinson's Disease.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed protocols for key experiments.

Thioflavin-T (Th-T) Aggregation Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in vitro.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin-T (Th-T) stock solution (e.g., 1 mM in water)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a solution of monomeric α-synuclein in aggregation buffer to the desired final concentration (e.g., 70 µM).

  • Add SynuClean-D or the vehicle control (e.g., DMSO) to the α-synuclein solution at the desired concentration.

  • Add Th-T to each well to a final concentration of, for example, 10 µM.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the Th-T fluorescence at regular intervals (e.g., every 30 minutes) for the duration of the experiment (e.g., 48-72 hours).

  • Plot the fluorescence intensity against time to generate aggregation kinetics curves.

ThT_Assay_Workflow Start Start Prepare_Reagents Prepare α-Synuclein, SynuClean-D, and Th-T Start->Prepare_Reagents Mix_in_Plate Mix reagents in 96-well plate Prepare_Reagents->Mix_in_Plate Incubate_and_Read Incubate at 37°C with shaking Read fluorescence periodically Mix_in_Plate->Incubate_and_Read Analyze_Data Plot fluorescence vs. time Analyze kinetics Incubate_and_Read->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the Thioflavin-T Aggregation Assay.
Caenorhabditis elegans Motility Assay

C. elegans models that express human α-synuclein in their body wall muscles exhibit a progressive motility defect, which can be quantified.

Materials:

  • Transgenic C. elegans strain expressing α-synuclein in muscle cells (e.g., NL5901).[12]

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 bacteria.

  • SynuClean-D or Levodopa dissolved in a suitable solvent.

  • M9 buffer.

  • Microscope with a camera for recording.

  • Image analysis software with tracking capabilities.

Procedure:

  • Prepare NGM plates seeded with E. coli OP50. If testing a compound, add it to the surface of the agar or mix it into the NGM before pouring the plates.

  • Synchronize a population of C. elegans to the L1 larval stage.

  • Transfer the synchronized L1 larvae to the prepared NGM plates.

  • Allow the worms to grow to the desired age (e.g., young adult).

  • To perform the assay, transfer individual worms to a fresh, unseeded NGM plate.

  • Record a short video (e.g., 30-60 seconds) of the worm's movement.

  • Analyze the video using tracking software to determine parameters such as speed or the number of body bends per minute.

  • Repeat for a statistically significant number of worms for each condition (e.g., n=20-30).

Conclusion: Complementary Strategies for a Complex Disease

The preclinical evidence presented here highlights the distinct and potentially complementary roles of SynuClean-D and Levodopa in the context of Parkinson's Disease.

  • SynuClean-D represents a promising disease-modifying approach by targeting the fundamental pathological process of α-synuclein aggregation. Its ability to both inhibit the formation of and disaggregate existing fibrils in preclinical models suggests a potential to slow or halt disease progression.

  • Levodopa remains the cornerstone of symptomatic therapy, offering significant improvement in motor function by replenishing dopamine levels. However, it does not address the underlying neurodegeneration and its long-term use can be associated with motor complications.[6]

Future research should focus on several key areas. The long-term efficacy and safety of SynuClean-D in more complex animal models, such as rodents and non-human primates, need to be established. Furthermore, the potential for synergistic effects when combining a disease-modifying agent like SynuClean-D with a symptomatic treatment like Levodopa warrants investigation. Such combination therapies could represent a powerful future strategy for managing Parkinson's Disease, addressing both the root cause and the clinical manifestations of this debilitating neurodegenerative disorder.

References

  • Pujols, J., et al. (2022). The small aromatic compound SynuClean-D inhibits the aggregation and seeded polymerization of multiple α-synuclein strains. Journal of Biological Chemistry, 298(5), 101902. [Link]

  • Pujols, J., et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences, 115(41), 10481-10486. [Link]

  • Parkinson's News Today. (2018). New Compound Can Prevent Formation of Toxic Alpha-Synuclein Aggregates, Animal Study Finds. [Link]

  • Tavanti, F., et al. (2022). Alpha-Synuclein Aggregation Pathway in Parkinson's Disease: Current Status and Novel Therapeutic Approaches. International Journal of Molecular Sciences, 23(15), 8549. [Link]

  • Carvalho, M. M., et al. (2017). Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson's Disease. Frontiers in Behavioral Neuroscience, 11, 145. [Link]

  • Varanasi, L., & Jagmag, A. C. (2023). Levodopa (L-Dopa). In StatPearls. StatPearls Publishing. [Link]

  • Harrington, A. J., et al. (2022). Using a Caenorhabditis elegans Parkinson's Disease Model to Assess Disease Progression and Therapy Efficiency. ACS Chemical Neuroscience, 13(1), 104-113. [Link]

  • Lee, H. J., et al. (2022). Functional Screening of Parkinson's Disease Susceptibility Genes to Identify Novel Modulators of α-Synuclein Neurotoxicity in Caenorhabditis elegans. Frontiers in Aging Neuroscience, 14, 868903. [Link]

  • Understanding Animal Research. (2023). The animal research behind the new drug against Parkinson’s disease – Produodopa. [Link]

  • Tanaka, H., et al. (2019). What Mechanisms Are Responsible for the Reuptake of Levodopa-Derived Dopamine in Parkinsonian Striatum? Frontiers in Neuroscience, 13, 115. [Link]

  • Neuroscientifically Challenged. (2020, March 11). 2-Minute Neuroscience: L-DOPA [Video]. YouTube. [Link]

  • Jenner, P. (2008). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of Neural Transmission. Supplementum, (73), 1-45. [Link]

  • Pujols, J., et al. (2018). Figure S4 from: Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. ResearchGate. [Link]

  • Lee, E., et al. (2022). Two-step screening method to identify α-synuclein aggregation inhibitors for Parkinson's disease. Scientific Reports, 12(1), 499. [Link]

  • Bellomo, G., et al. (2020). Mechanisms of Alpha-Synuclein Action on Neurotransmission: Cell-Autonomous and Non-Cell Autonomous Role. International Journal of Molecular Sciences, 21(18), 6549. [Link]

  • Carvalho, M. M., et al. (2017). Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson's Disease. Frontiers in Behavioral Neuroscience, 11, 145. [Link]

  • Tauffenberger, A., et al. (2021). α-Synuclein pre-formed fibrils induce prion-like protein aggregation and neurotoxicity in C. elegans models of Parkinson's disease. bioRxiv. [Link]

  • MDPI Encyclopedia. (n.d.). Mechanism of Parkinson's Disease Drugs. [Link]

  • Nyholm, D., et al. (2022). Levodopa pharmacokinetics in patients with Parkinson's disease and symptom fluctuation: A phase I, open-label, random. Clinical Parkinsonism & Related Disorders, 7, 100159. [Link]

  • Perni, M., et al. (2017). A natural product inhibits the initiation of α-synuclein aggregation and suppresses its toxicity. Proceedings of the National Academy of Sciences, 114(6), E1009-E1017. [Link]

  • Borah, A., et al. (2012). l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells. Journal of Neurochemistry, 123(4), 583-594. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Studies Utilizing {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility with Novel Chiral Sulfoxides

To the community of researchers, scientists, and professionals in drug development, the pursuit of novel chemical entities is both an exciting and exacting endeavor. Within the vast landscape of chiral chemistry, sulfoxides stand out for their unique stereochemical properties and their significant role as chiral auxiliaries and pharmacophores.[1][2] The compound {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid represents a potentially valuable, yet underexplored, member of this class. Its electronically distinct aromatic ring, substituted with both nitro and trifluoromethyl groups, suggests novel reactivity and stereoelectronic effects that could be harnessed in asymmetric synthesis.

Part 1: Foundational Synthesis and Characterization

The journey to reproducible application begins with a reliable synthesis of the target compound. The most direct route proceeds via the oxidation of its thioether precursor, 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid.[6][7]

Synthesis Pathway Overview

The synthesis is a two-step process starting from commercially available reagents. The first step involves a nucleophilic aromatic substitution to form the thioether, followed by a controlled oxidation to the desired sulfoxide.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation to Sulfoxide 1-chloro-2-nitro-4-(trifluoromethyl)benzene 1-chloro-2-nitro-4-(trifluoromethyl)benzene product_thioether 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid 1-chloro-2-nitro-4-(trifluoromethyl)benzene->product_thioether Base (e.g., K2CO3) Solvent (e.g., DMF) thioglycolic_acid Thioglycolic Acid thioglycolic_acid->product_thioether Base (e.g., K2CO3) Solvent (e.g., DMF) product_sulfoxide This compound product_thioether->product_sulfoxide Oxidizing Agent (e.g., H2O2)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of the Thioether Precursor

This protocol outlines the synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Thioglycolic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and DMF.

  • Add anhydrous potassium carbonate (2.5 eq). The base is crucial for deprotonating the thiol, forming a thiolate nucleophile. An excess ensures the reaction goes to completion.

  • Add thioglycolic acid (1.1 eq) dropwise to the stirring suspension at room temperature. The slight excess of the nucleophile helps to consume the electrophile completely.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold 1M HCl. This step neutralizes the excess base and protonates the carboxylic acid, causing it to precipitate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid.

Experimental Protocol: Oxidation to the Sulfoxide

The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone is a common challenge.[8] Hydrogen peroxide in acetic acid is a "green" and effective system for this transformation.[8] For asymmetric synthesis, a chiral catalyst is required.

Materials:

  • 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid

  • Glacial acetic acid

  • Hydrogen peroxide (30% aq. solution)

  • Sodium hydroxide (NaOH), 4M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thioether precursor (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath. This helps to control the exothermicity of the oxidation.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 10 °C. A slight excess of the oxidant ensures full conversion of the starting material.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the solution with 4M NaOH.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting racemic this compound by column chromatography or recrystallization.

Achieving high enantioselectivity requires a chiral catalyst. The Kagan-Modena modification of the Sharpless epoxidation conditions is a classic method for asymmetric sulfide oxidation.[9]

Materials:

  • 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • Cumene hydroperoxide (CHP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water, deionized

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve (+)-DET (1.2 eq) in anhydrous CH₂Cl₂.

  • Add Ti(OiPr)₄ (1.0 eq) and stir for 30 minutes at room temperature to form the chiral titanium complex.

  • Add the thioether precursor (1.0 eq) dissolved in a minimal amount of anhydrous CH₂Cl₂.

  • Cool the mixture to -20 °C.

  • Add cumene hydroperoxide (1.1 eq) dropwise. The choice of oxidant and temperature are critical for achieving high enantioselectivity.

  • Stir the reaction at -20 °C for the time determined by TLC monitoring.

  • Quench the reaction by adding water.

  • Filter the mixture through a pad of celite to remove titanium salts.

  • Proceed with a standard aqueous workup and purification as described in Method A.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Part 2: A Framework for Ensuring Reproducibility

Reproducibility issues in synthesis often arise from un-reported variations in reaction parameters.[10] To ensure that studies using this compound can be reliably reproduced, a systematic approach to experimental design and reporting is essential.

G Reproducibility Reproducibility Reagent_Quality Reagent Quality (Purity, Source, Age) Reproducibility->Reagent_Quality Reaction_Conditions Reaction Conditions (Temp, Time, Atmosphere) Reproducibility->Reaction_Conditions Solvent_Purity Solvent Purity (Water content, Grade) Reproducibility->Solvent_Purity Workup_Procedure Work-up & Purification (Technique, Materials) Reproducibility->Workup_Procedure Analytical_Methods Analytical Methods (Calibration, Technique) Reproducibility->Analytical_Methods

Caption: Key factors influencing the reproducibility of chemical syntheses.

Critical Parameter Table

For any study involving this compound, the following parameters should be meticulously controlled and reported.

Parameter CategorySpecific VariableRecommended Control & ReportingRationale for Importance
Reagents Purity & Source of ThioetherReport supplier, lot number, and results of purity analysis (e.g., ¹H NMR).Impurities can interfere with the reaction or act as catalyst poisons.
Oxidant ConcentrationTitrate H₂O₂ or CHP solutions before use. Report exact molarity.The stoichiometry of the oxidant is critical to prevent over-oxidation.
Catalyst Loading (Asymmetric)Use precise measurements; report mol %.Catalyst loading directly impacts reaction rate and enantioselectivity.
Solvent Water ContentUse anhydrous solvents for asymmetric synthesis; report water content if known.Water can coordinate to the metal catalyst, altering its chiral environment and reducing enantioselectivity.[9]
Conditions TemperatureUse a calibrated thermometer/probe; report internal reaction temperature.Oxidation and catalyst performance are highly temperature-dependent.
Addition RateReport the rate of addition for key reagents (e.g., mL/min).A slow addition rate can control exotherms and improve selectivity.
Stirring SpeedReport RPM; ensure consistent mixing.In heterogeneous reactions (like work-ups), mixing affects mass transfer.
Analysis Enantiomeric Excess (ee)Report chiral HPLC conditions (column, mobile phase, flow rate, temp).The method of ee determination must be robust and clearly reported for verification.[11]

Part 3: Comparative Performance Evaluation

To establish the utility of this compound, its performance must be benchmarked against existing alternatives. Chiral sulfoxides are frequently used as auxiliaries to direct stereoselective transformations on an attached molecular fragment.[12] A classic application is in diastereoselective enolate alkylation or aldol reactions.

Proposed Alternatives for Comparison
  • Andersen-type Sulfoxide: (R)-p-Tolylsulfinylacetic acid. This is a classic, well-studied chiral sulfinylacetic acid derived from menthol.[13]

  • Ellman's Auxiliary: tert-Butanesulfinamide. While not a sulfinylacetic acid, it is a widely used and highly effective chiral auxiliary for the synthesis of chiral amines.[14] Comparing against a different class of auxiliary provides a broader context of utility.

  • Modern Chiral Catalyst: A well-established chiral organocatalyst or metal complex for a relevant transformation (e.g., a proline-catalyzed aldol reaction). This compares the stoichiometric auxiliary approach to a catalytic asymmetric approach.

Comparative Experimental Workflow

The following workflow provides a logical structure for a comparative study.

G cluster_0 Phase 1: Auxiliary/Catalyst Preparation cluster_1 Phase 2: Model Reaction cluster_2 Phase 3: Analysis & Comparison A Synthesize Target Compound (this compound) D Couple Auxiliaries to Substrate (e.g., form ester or amide) A->D B Procure/Synthesize Alternative 1 (p-Tolylsulfinylacetic acid) B->D C Procure/Synthesize Alternative 2 (e.g., Ellman's Auxiliary) C->D E Perform Diastereoselective Reaction (e.g., Aldol Addition) D->E F Cleave Auxiliary E->F G Determine Yield & Diastereomeric Ratio (d.r.) F->G H Determine Enantiomeric Excess (ee) of Product F->H I Compare Performance Metrics G->I H->I

Caption: Workflow for comparing the performance of chiral auxiliaries/catalysts.

Protocol: Comparative Aldol Reaction

This protocol details a model aldol reaction to compare the diastereoselectivity induced by different sulfinylacetic acid auxiliaries.

  • Ester Formation: React this compound and, in a separate experiment, (R)-p-tolylsulfinylacetic acid with a simple alcohol (e.g., ethanol) under standard esterification conditions (e.g., DCC/DMAP) to form the corresponding ethyl esters.

  • Enolate Formation: Treat the sulfinylacetate ester (1.0 eq) with a strong base such as lithium diisopropylamide (LDA, 1.05 eq) in anhydrous THF at -78 °C to generate the lithium enolate. The choice of base and temperature is critical for clean enolate formation.

  • Aldol Addition: Add a prochiral aldehyde (e.g., benzaldehyde, 1.2 eq) to the enolate solution at -78 °C.

  • Quenching: After stirring for a specified time (e.g., 1 hour), quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up & Purification: Perform a standard aqueous work-up followed by column chromatography to isolate the β-hydroxy ester products.

  • Analysis:

    • Determine the chemical yield of the isolated products.

    • Determine the diastereomeric ratio (d.r.) of the product mixture by ¹H NMR analysis of the crude reaction mixture.

    • The auxiliary can then be cleaved (e.g., via reduction) and the enantiomeric excess (ee) of the resulting diol can be determined by chiral HPLC to confirm the effectiveness of the asymmetric induction.

Data Presentation for Comparison

All quantitative data should be summarized in a clear, tabular format to facilitate objective comparison.

Reagent/AuxiliaryChemical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) of Final Product (%)Comments
This compoundExperimental ValueExperimental ValueExperimental ValueNote any observations on solubility, stability, ease of purification.
(R)-p-Tolylsulfinylacetic acidExperimental ValueExperimental ValueExperimental ValueBenchmark data from a well-established auxiliary.
Alternative XExperimental ValueExperimental ValueExperimental ValueComparative data from another class of reagent.

Conclusion

This compound is a compound with intriguing structural features that merit investigation by the synthetic chemistry community. While direct studies are currently lacking, this guide provides the necessary foundation to change that. By adhering to the detailed synthetic protocols, embracing the principles of reproducible science, and employing the rigorous comparative framework outlined, researchers can generate high-quality, reliable data. This will not only illuminate the potential of this specific reagent but also contribute to a culture of transparency and robustness that benefits the entire field of drug discovery and development.

References

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • Han, J. L., et al. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 46(24), 7484-7504. [Link]

  • Skwarcynski, M., & Sośnicki, J. G. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 25(11), 2573. [Link]

  • Reddy, L. et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]

  • Maguire, A. R., et al. (2011). Synthesis of Enantioenriched Sulfoxides. ARKIVOC, 2011(i), 1-110. [Link]

  • Dyer, J. C., Harris, D. L., & Evans Jr, S. A. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 47(19), 3660-3664. [Link]

  • Kajigaeshi, S., et al. (1989). Asymmetric Oxidation of Thioethers to Sulfoxides. Configurational Specificity Induced by Optically Active Organic Catalysts. Journal of the American Chemical Society, 111(5), 1647-1651. [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. [Link]

  • Li, Y., et al. (2021). Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. Organic Letters, 23(20), 7856-7861. [Link]

  • Lian, Z., et al. (2023). On the Hunt for Chiral Single-Atom Catalysts. ACS Catalysis, 13(15), 10188-10202. [Link]

  • Pagliaro, M. (2018). Reproducibility in Chemical Research. ResearchGate. [Link]

  • Google Patents. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265A.
  • University of Liverpool Repository. New Methods of Asymmetric Oxidation. [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(9), 857-865. [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Brown, S. P., & Vedejs, E. (2008). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Journal of the American Chemical Society, 130(32), 10784-10793. [Link]

  • Reddit. (2020). Reproducibility of Synthesis papers. r/chemistry. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]

  • CRO Splendid Lab Pvt. Ltd. 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic Acid. [Link]

  • Ni, Y., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 706859. [Link]

  • Ali, M. H., & Bohn, C. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(4), 896-903. [Link]

  • Barber, D. (2015). Editorial: Reproducibility of Results. Organic Process Research & Development, 19(10), 1283-1283. [Link]

  • Gualandi, A., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Moolayil, J. T., et al. (2012). 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur: An Experimental and Theoretical Case Study. Journal of the American Society for Mass Spectrometry, 23(6), 1126-1135. [Link]

  • Google Patents. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. US8835679B2.
  • Wiley Online Library. Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • OSTI.GOV. Molecular-Level Design of Heterogeneous Chiral Catalysts. [Link]

  • ResearchGate. Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. [Link]

  • gChem. Compound Purification Techniques - DMSO University. [Link]

  • PubMed. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]

  • ResearchGate. Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. [Link]

  • ResearchGate. Synthesis and Use of Chiral Sulfinamides. [Link]

  • Govaerts, S., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. [Link]

  • Maruoka, K. (2012). Design of high-performance chiral phase-transfer catalysts with privileged structures. Proceedings of the Japan Academy, Series B, 88(4), 150-165. [Link]

  • MDPI. Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. [Link]

  • PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • University of Sheffield. (33S) Sulfur NMR. [Link]

Sources

A Head-to-Head Comparison of Leading Techniques for Confirming Target Engagement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of contemporary drug discovery and chemical biology, the unambiguous confirmation of a molecule's binding affinity to its intended biological target is a cornerstone of successful research. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for quantifying the binding affinity of small molecules, using {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid as our case study. While the specific biological target of this compound is not widely characterized in public literature, for the purposes of this illustrative guide, we will consider its interaction with a hypothetical protein we'll refer to as "Trifluoromethyl Target Protein" (TTP).

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the strategic rationale behind choosing one technique over another. We will delve into the principles, advantages, and limitations of three gold-standard biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

The Critical Importance of Binding Affinity in Drug Discovery

The journey of a drug candidate from initial hit to clinical application is long and fraught with challenges. A crucial early checkpoint is the rigorous validation of target engagement. A quantitative measure of binding affinity, typically expressed as the dissociation constant (KD), provides invaluable information about the potency and specificity of a compound. A lower KD value signifies a stronger binding interaction. Understanding this fundamental parameter allows researchers to:

  • Rank and prioritize lead compounds: Efficiently identify the most promising candidates from a larger pool.

  • Elucidate Structure-Activity Relationships (SAR): Understand how chemical modifications impact binding affinity to guide medicinal chemistry efforts.

  • Ensure on-target activity: Differentiate between specific, high-affinity binders and non-specific or low-affinity interactions that could lead to off-target effects.

This guide will equip you with the knowledge to select and implement the most appropriate technique for your research context, ensuring the generation of robust and reliable binding affinity data.

Comparative Analysis of Key Biophysical Techniques

The selection of a method to determine binding affinity is a critical decision that depends on various factors, including the nature of the interacting molecules, the required throughput, and the availability of specialized instrumentation. Here, we compare three widely adopted, label-free techniques.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Measures changes in refractive index upon binding to an immobilized ligand.[1][2]Measures the heat released or absorbed during a binding event in solution.[3][4]Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding.[5][6]
Key Outputs KD, on-rate (ka), off-rate (kd)KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[3][4]KD
Immobilization Requires immobilization of one binding partner (ligand) to a sensor surface.[2]No immobilization required; both molecules are in solution.[3][4]No immobilization required; interaction is measured in solution.[6]
Labeling Label-free.[7][8][9]Label-free.[3][4]Requires fluorescent labeling of one of the binding partners.[5]
Sample Consumption Low (µg of ligand, ng of analyte)High (mg of protein)Very low (ng of labeled molecule)
Throughput Medium to highLow to mediumHigh
Strengths Real-time kinetics, high sensitivity, well-established.[1][7]Provides a complete thermodynamic profile of the interaction.[3][4]Low sample consumption, high sensitivity, tolerant of complex buffers.[10]
Limitations Immobilization can affect protein conformation and activity; potential for mass transport limitations.Requires large amounts of pure protein; sensitive to buffer mismatches.Labeling may alter binding; potential for photobleaching.

Experimental Workflows and Protocols

To provide a practical context, we will now detail the experimental workflow for each technique to determine the binding affinity of this compound to our hypothetical Trifluoromethyl Target Protein (TTP).

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[1] It measures changes in the refractive index at the surface of a sensor chip where one of the molecules (the ligand) is immobilized.[2]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_protein Prepare TTP (Ligand) and Compound (Analyte) activate Activate Sensor Chip Surface prep_protein->activate prep_buffers Prepare Running and Immobilization Buffers prep_buffers->activate immobilize Immobilize TTP onto the Sensor Chip deactivate Deactivate Excess Reactive Groups inject_analyte Inject Serial Dilutions of Compound over TTP Surface deactivate->inject_analyte measure_response Measure Association and Dissociation in Real-Time fit_data Fit Sensorgrams to a Binding Model measure_response->fit_data determine_constants Determine ka, kd, and KD ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare TTP in Buffer load_cell Load TTP into the Sample Cell prep_protein->load_cell prep_ligand Prepare Compound in the Same Buffer load_syringe Load Compound into the Injection Syringe prep_ligand->load_syringe inject Inject Aliquots of Compound into the TTP Solution measure_heat Measure Heat Change after Each Injection integrate_peaks Integrate Heat Pulses measure_heat->integrate_peaks plot_isotherm Plot Integrated Heat vs. Molar Ratio fit_model Fit Isotherm to a Binding Model determine_params Determine KD, n, ΔH, and ΔS

Caption: Workflow for determining binding affinity using ITC.

  • Preparation of Reagents:

    • Prepare a solution of purified TTP in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of this compound in the exact same buffer to avoid heat of dilution effects.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the TTP solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the TTP solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • The heat released or absorbed after each injection is measured and plotted against the molar ratio of the compound to TTP.

    • The resulting binding isotherm is fitted to a theoretical binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is dependent on size, charge, and hydration shell. [6]Binding of a ligand to a fluorescently labeled target molecule alters this movement, allowing for the quantification of binding affinity. [5][10]

MST_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis label_protein Fluorescently Label TTP prep_ligand Prepare Serial Dilution of Compound mix_samples Mix Labeled TTP with Compound Dilutions load_capillaries Load Samples into Capillaries mix_samples->load_capillaries apply_gradient Apply IR Laser to Create Temperature Gradient measure_fluorescence Measure Change in Fluorescence plot_response Plot Change in Thermophoresis vs. Compound Concentration measure_fluorescence->plot_response fit_curve Fit Data to a Binding Curve determine_kd Determine KD

Caption: Workflow for determining binding affinity using MST.

  • Preparation of Reagents:

    • Label the purified TTP with a suitable fluorescent dye according to the manufacturer's protocol.

    • Prepare a stock solution of this compound and create a serial dilution series in the assay buffer.

    • Prepare a constant concentration of labeled TTP in the assay buffer.

  • Sample Preparation and Measurement:

    • Mix the labeled TTP with each concentration of the compound.

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries in the MST instrument and initiate the measurement. An infrared laser creates a temperature gradient, and the fluorescence change is monitored.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the compound concentration.

    • The resulting binding curve is fitted to the Hill equation to determine the KD.

Hypothetical Experimental Data and Interpretation

To illustrate the output of each technique, the following table presents hypothetical data for the binding of this compound to TTP.

TechniqueParameterValue
SPR ka (M-1s-1)1.2 x 105
kd (s-1)6.0 x 10-4
KD (nM) 5.0
ITC n (stoichiometry)0.98
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.1
KD (nM) 6.2
MST KD (nM) 5.5

In this hypothetical scenario, all three techniques yield comparable KD values in the low nanomolar range, providing strong, cross-validated evidence of a high-affinity interaction between this compound and TTP. The ITC data further suggests that the binding is enthalpically driven.

Conclusion and Recommendations

The choice of technique for confirming binding affinity is a nuanced decision that should be guided by the specific research question and available resources.

  • For a comprehensive understanding of the binding kinetics and for high-throughput screening, SPR is an excellent choice. Its ability to provide real-time data on both association and dissociation rates is a significant advantage. [1][7]* When a complete thermodynamic profile of the interaction is required, ITC is the gold standard. It is the only technique that directly measures the heat of binding, providing invaluable insights into the forces driving the interaction. [3][4]* For studies where sample consumption is a major concern or when working with complex biological liquids, MST offers a powerful alternative. Its low sample requirement and tolerance for various buffer conditions make it a versatile tool. [10] By carefully considering the principles and practicalities of each method outlined in this guide, researchers can confidently select the most appropriate approach to validate the binding affinity of their compounds, a critical step in the path toward novel therapeutic discoveries.

References

  • National Institutes of Health. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. [Link]

  • National Institutes of Health. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]

  • PubMed. Isothermal titration calorimetry to determine association constants for high-affinity ligands. [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance. [Link]

  • Malvern Panalytical. Binding Affinity. [Link]

  • Publications. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Wikipedia. Microscale thermophoresis. [Link]

  • Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. [Link]

  • University of Nebraska–Lincoln. Estimating Protein-Ligand Binding Affinity Using High-Throughput Screening by NMR. [Link]

  • YouTube. Principles of surface plasmon resonance (SPR) used in Biacore™ systems. [Link]

  • Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]

  • YouTube. Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]

  • ACS Publications. From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction. [Link]

  • YouTube. Biolab Webinar: MicroScale Thermophoresis. [Link]

  • PubMed. Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). [Link]

Sources

A Comprehensive Benchmarking Guide for Novel Glutathione S-Transferase Inhibitors: Evaluating {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the comprehensive evaluation of a novel compound, {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, as a potential Glutathione S-Transferase (GST) inhibitor. Given the structural motifs shared with other known GST-interacting compounds, a rigorous comparative analysis against established inhibitors is warranted. We will outline the experimental rationale, detailed protocols, and data interpretation strategies necessary to benchmark its performance against two well-characterized GST inhibitors: Ethacrynic acid (EA) and 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX).

Introduction: The Rationale for GST Inhibition and Candidate Selection

Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotics and endogenous compounds. However, in oncology, the overexpression of certain GST isoforms, particularly GSTP1-1, is a significant contributor to multidrug resistance, rendering many chemotherapeutic agents ineffective.[1][2][3] Consequently, the development of potent and selective GST inhibitors is a promising strategy to overcome this resistance and enhance the efficacy of existing cancer therapies.[1][4]

The candidate molecule, this compound, possesses chemical features—specifically the electron-withdrawing nitro and trifluoromethyl groups on a phenyl ring—that suggest a potential for electrophilic interaction at the GST active site. This guide proposes a head-to-head comparison with two standard GST inhibitors:

  • Ethacrynic Acid (EA): A well-established, albeit non-selective, GST inhibitor that acts as a benchmark for reversible inhibition.[5] It is known to be a substrate for GSTs, and its glutathione conjugate is also a potent inhibitor.[6][7]

  • NBDHEX: A potent, mechanism-based inhibitor of GSTP1-1, providing a benchmark for high-affinity and potentially irreversible inhibition.[2][8][9]

This multi-faceted approach will allow for a thorough characterization of the novel compound's potency, mechanism of action, cellular efficacy, and potential for therapeutic development.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

A robust evaluation of an enzyme inhibitor requires a systematic progression from in vitro biochemical assays to cell-based models. This ensures a comprehensive understanding of the compound's direct interaction with the target enzyme and its functional consequences in a biological context.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation a Biochemical GST Inhibition Assay (IC50 Determination) b Enzyme Kinetics (Mechanism of Action) a->b Identifies potent inhibitors c Isoform Selectivity Profiling b->c Determines binding mode d Cellular GST Activity Assay c->d Transition to cellular context e Cytotoxicity Assay d->e Confirms activity in cells GST_Cycle E GST (Free Enzyme) E_GSH GST-GSH Complex E->E_GSH + GSH E_GSH->E - GSH E_GSH_S Ternary Complex (GST-GSH-Substrate) E_GSH->E_GSH_S + Substrate E_P GST-Product Complex E_GSH_S->E_P Catalysis E_P->E - Product Product GS-Substrate Conjugate E_P->Product GSH GSH Substrate Substrate (e.g., CDNB)

Caption: The catalytic cycle of Glutathione S-Transferase (GST).

Cell-Based Assays

Moving into a cellular environment is essential to assess the compound's membrane permeability, stability, and activity in a more physiologically relevant setting.

This assay measures the overall GST activity within living cells. A common method uses a cell-permeable substrate that becomes fluorescent upon conjugation by GST.

Experimental Protocol:

  • Cell Culture: Culture a relevant human cancer cell line known to overexpress GSTP1-1 (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitors for a predetermined time (e.g., 2-4 hours).

  • Assay Procedure:

    • Wash the cells with a buffered saline solution.

    • Add a cell-permeable GST substrate (e.g., a fluorogenic probe like CellFluor™ GST) to all wells.

    • Incubate for 30-60 minutes at 37°C.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control and calculate the cellular IC50 values.

It is critical to determine if the observed reduction in cellular GST activity is due to direct enzyme inhibition or simply a consequence of cell death. Standard cytotoxicity assays, such as the LDH release assay, can be used. [10][11] Experimental Protocol:

  • Cell Treatment: Plate and treat cells with the inhibitors at the same concentrations and for the same duration as in the cellular GST activity assay.

  • LDH Release Measurement:

    • Collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released from damaged cells.

    • Lyse the remaining cells to determine the maximum LDH release.

  • Data Analysis: Calculate the percentage of cytotoxicity for each inhibitor concentration. A potent inhibitor should exhibit a significant separation between its cellular IC50 for GST inhibition and its cytotoxic concentration (CC50).

Data Presentation and Comparative Analysis

For a clear and objective comparison, the experimental data should be summarized in a structured format.

Table 1: In Vitro Potency and Mechanism of Action

InhibitorIC50 (µM) vs. GSTP1-1Mechanism of Action vs. CDNB
This compoundExperimental ValueExperimental Finding
Ethacrynic AcidExperimental ValueNon-competitive [6]
NBDHEXExperimental ValueMechanism-based [8]

Table 2: Cellular Efficacy and Cytotoxicity

InhibitorCellular IC50 (µM) in MCF-7 cellsCC50 (µM) in MCF-7 cellsSelectivity Index (CC50/IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Ethacrynic AcidExperimental ValueExperimental ValueCalculated Value
NBDHEXExperimental ValueExperimental ValueCalculated Value

Conclusion and Future Directions

This guide outlines a comprehensive strategy to benchmark this compound against established GST inhibitors. The results from these experiments will elucidate its potency, mechanism of action, and cellular efficacy. A favorable outcome would be a low micromolar or nanomolar IC50, a clear mechanism of action, and a high selectivity index, indicating potent on-target activity with minimal off-target cytotoxicity.

Further studies could involve selectivity profiling against a panel of different GST isoforms (e.g., GSTA1, GSTM1) to determine its specificity, which is a critical factor for developing targeted therapies. [1]Ultimately, this structured benchmarking approach will provide the necessary data to determine if this compound is a promising candidate for further preclinical development as a chemosensitizing agent.

References

  • Isozyme-specific inhibition of GSTP1-1: a crucial element in cancer-targeting drugs. (n.d.). PMC. [Link]

  • GST Assay Protocol. (2025, June 15). Sandiego. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. (n.d.). PubMed. [Link]

  • A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability. (n.d.). NIH. [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. (n.d.). PubMed. [Link]

  • Interactions of Glutathione S-Transferase-Pi with Ethacrynic Acid and Its Glutathione Conjugate. (n.d.). CDC Stacks. [Link]

  • Structural Basis for the Binding of the Anticancer Compound 6-(7-Nitro-2,1,3-Benzoxadiazol-4-Ylthio)Hexanol to Human Glutathione S-Transferases. (2009, October 14). Cancer Research. [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. (2018, May 15). PubMed. [Link]

  • Interactions of glutathione S-transferase-pi with ethacrynic acid and its glutathione conjugate. (n.d.). ClinPGx. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NIH. [Link]

Sources

A Head-to-Head Comparison of Glutathione S-Transferase P1-1 Inhibitors: Evaluating {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of GSTP1-1 in Disease and Drug Resistance

Glutathione S-transferase P1-1 (GSTP1-1) is a pivotal enzyme in cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. This process generally leads to their inactivation and subsequent excretion from the cell. However, the overexpression of GSTP1-1 is a well-documented factor in the development of resistance to various chemotherapeutic agents, as the enzyme can neutralize the cytotoxic effects of these drugs.[1] Furthermore, GSTP1-1 plays a significant role in cellular signaling, acting as a negative regulator of the c-Jun N-terminal kinase (JNK) and NF-κB pathways through direct protein-protein interactions.[2] This dual function in drug metabolism and signal transduction has positioned GSTP1-1 as a compelling therapeutic target for overcoming drug resistance and modulating cellular stress responses.

This guide provides a head-to-head comparison of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, a compound with structural motifs suggestive of GSTP1-1 inhibitory potential, against a panel of established GSTP1-1 inhibitors. While direct experimental data on the inhibitory potency of this compound is not publicly available, this guide will provide a comprehensive overview of the performance of alternative techniques and create a framework for its potential evaluation.

Mechanism of Action: Inhibition of GSTP1-1

The primary mechanism of the compounds discussed in this guide is the inhibition of the enzymatic activity of GSTP1-1. By blocking the active site or allosteric sites of the enzyme, these inhibitors prevent the conjugation of GSH to its substrates, thereby sensitizing cancer cells to chemotherapeutic drugs and modulating downstream signaling pathways.

The inhibition of GSTP1-1 can lead to the activation of the JNK signaling pathway, which is often suppressed by GSTP1-1 through a direct binding interaction.[2] The release of this inhibition can promote apoptosis in cancer cells. Similarly, interference with the GSTP1-1-mediated regulation of the NF-κB pathway can influence inflammatory responses and cell survival.

Comparative Analysis of GSTP1-1 Inhibitors

A direct quantitative comparison of this compound with other GSTP1-1 inhibitors is hampered by the current lack of publicly available IC50 data for this specific compound. However, based on its structural features—a substituted phenyl ring with electron-withdrawing nitro and trifluoromethyl groups, which are common in various enzyme inhibitors—it is a compound of significant interest for investigation as a GSTP1-1 inhibitor.

Below is a comparative summary of the inhibitory potency of several well-characterized GSTP1-1 inhibitors.

InhibitorIC50 Value (GSTP1-1)Mechanism of InhibitionKey Characteristics
Ethacrynic Acid Low micromolar range[3][4]Competitive[3]A diuretic drug that also exhibits GSTP1-1 inhibitory activity.[3]
Piperlongumine (hydrolyzed, hPL) 384 µM[5]Competitive[5]A natural product with anticancer properties.[6]
Quercetin Effective at 1-10 µM[7]Irreversible, targets Cys47[7]A flavonoid with time- and concentration-dependent inhibition.[7]
NBDHEX 0.80 µMMechanism-basedPotent inhibitor with demonstrated in vivo activity.
This compound Data not publicly available Presumed competitiveStructural features suggest potential for GSTP1-1 inhibition.

Experimental Protocols

To facilitate the evaluation of this compound and other potential inhibitors, a standard, well-established experimental protocol for determining GSTP1-1 inhibitory activity is provided below.

GSTP1-1 Inhibition Assay Protocol

This assay is based on the GSTP1-1 catalyzed reaction between 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing for the continuous monitoring of enzyme activity.[4]

Materials:

  • Recombinant human GSTP1-1 enzyme

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Glutathione (GSH)

  • Potassium phosphate buffer (pH 6.5)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, GSH (final concentration 1 mM), and the test inhibitor at various concentrations.

  • Add the GSTP1-1 enzyme to the reaction mixture and incubate for a pre-determined time (e.g., 5 minutes) at 25°C to allow for inhibitor binding.

  • Initiate the reaction by adding CDNB (final concentration 1 mM).

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing the GSTP1-1 Signaling Network

The following diagrams illustrate the central role of GSTP1-1 in cellular signaling and the general workflow for evaluating its inhibitors.

GSTP1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cellular Cellular Response Chemotherapeutic Drugs Chemotherapeutic Drugs GSTP1-1 GSTP1-1 Chemotherapeutic Drugs->GSTP1-1 Detoxification Oxidative Stress Oxidative Stress Oxidative Stress->GSTP1-1 JNK JNK GSTP1-1->JNK Inhibition NF-kB NF-kB GSTP1-1->NF-kB Inhibition Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation NF-kB->Inflammation Cell Survival Cell Survival NF-kB->Cell Survival

Caption: GSTP1-1's role in detoxification and signaling.

GSTP1_Inhibition_Workflow cluster_workflow Inhibitor Evaluation Workflow Compound Library Compound Library Primary Screening (HTS) Primary Screening (HTS) Compound Library->Primary Screening (HTS) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Screening (HTS)->Dose-Response & IC50 Determination Mechanism of Inhibition Studies Mechanism of Inhibition Studies Dose-Response & IC50 Determination->Mechanism of Inhibition Studies Cell-Based Assays Cell-Based Assays Mechanism of Inhibition Studies->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

Caption: Workflow for evaluating GSTP1-1 inhibitors.

Conclusion and Future Directions

While established inhibitors like ethacrynic acid, piperlongumine, quercetin, and NBDHEX provide valuable tools for studying GSTP1-1 function and serve as starting points for drug development, the quest for more potent and specific inhibitors continues. The structural characteristics of this compound make it a compelling candidate for investigation. The lack of public data on its inhibitory activity highlights an opportunity for novel research in this area.

Future studies should focus on:

  • Determining the IC50 value of this compound for GSTP1-1. This is the most critical next step for enabling a direct comparison with existing inhibitors.

  • Elucidating its mechanism of inhibition. Understanding whether the inhibition is competitive, non-competitive, or irreversible is crucial for its development as a therapeutic agent.

  • Evaluating its effects on downstream signaling pathways. Investigating its impact on JNK and NF-κB signaling in various cell lines will provide insights into its potential biological effects beyond chemosensitization.

By systematically characterizing novel compounds like this compound, the scientific community can continue to advance the development of effective strategies to overcome drug resistance and modulate cellular pathways implicated in a range of diseases.

References

  • The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Pereira, S. A. P., Vesin, J., Chambon, M., Turcatti, G., Saraiva, M. L. M. F. S., & Dyson, P. J. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS ONE, 20(7), e0319904. [Link]

  • Ax, E., Gising, J., & Mannervik, B. (2013). FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1. Chemico-Biological Interactions, 205(2), 146–152. [Link]

  • Wang, F., He, Y., Li, Y., et al. (2020). NBDHEX re-sensitizes adriamycin-resistant breast cancer by inhibiting glutathione S-transferase pi. Cancer Medicine, 9(1), 213-224. [Link]

  • Harshbarger, L. A., Allen, B. L., Tascón, I., et al. (2017). Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine. Journal of Biological Chemistry, 292(5), 1935–1946. [Link]

  • A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1) in Human Cells. (2019). PubMed. Retrieved January 27, 2026, from [Link]

  • A Tyrosine-Reactive Irreversible Inhibitor for Glutathione S-Transferase Pi (GSTP1). (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • van Iersel, M. L., Ploemen, J. P., Struik, I., van Amersfoort, C., & van Bladeren, P. J. (1996). Inhibition of human glutathione S-transferase P1-1 by the flavonoid quercetin. Chemico-Biological Interactions, 102(2), 125–138. [Link]

  • Inhibition of human glutathione S-transferase P1-1 in mouse lung epithelial cells by the tumor promoter 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide): protein adducts investigated by electrospray mass spectrometry. (2005). PubMed. Retrieved January 27, 2026, from [Link]

  • Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. (2024). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Biological activity in hydroethanolic extracts from bark, stem, and leaves of the Stryphnodendron adstringens (Mart.) Coville. (2025). PubMed. Retrieved January 27, 2026, from [Link]

  • Biological activity of total lipids from red and white wine/must. (1997). PubMed. Retrieved January 27, 2026, from [Link]

  • Antimicrobial activity of lipids extracted from Hermetia illucens reared on different substrates. (2024). Nature.com. Retrieved January 27, 2026, from [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • On the Inhibition Mechanism of Glutathione Transferase P1 by Piperlongumine. Insight From Theory. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Co-inhibition experiments involving 1 and 2. Inhibition of GSTP1-1... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). Frontiers. Retrieved January 27, 2026, from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

  • The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP (QSAR) OF PHENYLALANINE SERIES AS TRYPTOPHAN HYDROXYLASE-1 (TPH1) INHIBITOR. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, a compound characterized by its nitroaromatic and organofluorine moieties. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Assessment and Chemical Profile
  • Nitroaromatic Group: Aromatic nitro compounds are often toxic and can be flammable or explosive under certain conditions.[1][2] It is crucial to handle these compounds with care and avoid conditions that could lead to detonation, such as shock or high temperatures. Disposal of nitroaromatic compounds requires specialized procedures to prevent environmental contamination and potential reactions in waste streams.[1][3][4]

  • Trifluoromethyl Group: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals.[5] While generally stable, organofluorine compounds should be treated as potentially hazardous and disposed of with care.

  • Sulfinylacetic Acid Group: The sulfinyl group, a sulfoxide, can present environmental hazards. For instance, dimethyl sulfoxide (DMSO) can lead to the formation of odorous and problematic dimethyl sulfide (DMS) in wastewater treatment facilities.[6][7][8] Therefore, direct disposal of sulfinyl compounds into the sewer system is ill-advised. The acidic nature of the carboxylic acid group also necessitates careful handling and segregation from incompatible materials, such as bases.

Based on this analysis, this compound should be treated as a hazardous waste. The following table summarizes the key considerations for its disposal.

Hazard CategoryAssociated Functional GroupKey Disposal Consideration
Toxicity NitroaromaticAvoid environmental release; handle with appropriate personal protective equipment (PPE).
Potential Explosivity NitroaromaticAvoid shock and heat; do not mix with incompatible materials.
Environmental Hazard Sulfinylacetic AcidDo not dispose of down the drain to prevent issues in wastewater treatment.
Corrosivity Acetic AcidSegregate from bases and other incompatible chemicals.
Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[10]

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should also be worn.[10]

  • Respiratory Protection: Handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent dangerous reactions. The following step-by-step protocol outlines the procedure for collecting and storing waste this compound.

Step 1: Designate a Hazardous Waste Container Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[12] The container must be in good condition and free of contamination.

Step 2: Label the Waste Container Properly label the container before adding any waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The primary hazards: "Toxic," "Irritant," and "Environmental Hazard"

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Waste Collection

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.

  • Solutions: If the compound is in solution, do not mix it with other waste streams. Collect it in a separate, labeled liquid waste container.

Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the storage area is cool and dry.

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation Waste Waste Generation This compound SolidWaste Solid Waste (e.g., powder, contaminated consumables) Waste->SolidWaste LiquidWaste Liquid Waste (e.g., solutions) Waste->LiquidWaste Container Designated Hazardous Waste Container SolidWaste->Container LiquidWaste->Container Label Properly Labeled - Chemical Name - Hazards - Date Container->Label Storage Secure Storage Area Label->Storage Disposal Professional Waste Disposal Service Storage->Disposal

Caption: Waste Disposal Workflow for this compound.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] All waste containing this compound must be collected by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Glindemann, D., et al. (2006). Dimethyl sulfoxide (DMSO) waste residues and municipal waste water odor by dimethyl sulfide (DMS): the north-east WPCP plant of Philadelphia. Water Science and Technology, 53(4-5), 181-189. Available at: [Link]

  • Croner-i. Aromatic halogenated amines and nitro-compounds. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413524, 4-(Trifluoromethyl)phenylhydrazine. Available at: [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Juárez, J. F., et al. (2012). Biodegradation of Nitroaromatic Compounds and Explosives. Applied and Environmental Microbiology, 78(8), 2574-2589. Available at: [Link]

  • ResearchGate. (2006). Dimethyl Sulfoxide (DMSO) Waste Residues and Municipal Waste Water Odor by Dimethyl Sulfide (DMS): the North-East WPCP Plant of Philadelphia. Available at: [Link]

  • Juárez, J. F., et al. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. FEMS Microbiology Reviews, 25(1), 85-113. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Available at: [Link]

  • King County. (2015). Laboratory Waste Management Guide. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

  • University of Reading. (2021). The Disposal of Laboratory Waste. Available at: [Link]

  • Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart. Available at: [Link]

  • MDPI. (2020). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 25(1), 123. Available at: [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Chemist's Perspective

The potential hazards of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid are inferred from its structure. A thorough understanding of these risks is fundamental to the causality behind the stringent handling protocols recommended.

  • Nitroaromatic Compounds: This class of chemicals is associated with significant health risks. They are often toxic, can be absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some nitroaromatic compounds are known to be mutagenic or carcinogenic.[2][3] Their presence necessitates strict containment to prevent exposure.

  • Trifluoromethyl Aromatic Compounds: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can enhance the reactivity and biological activity of the molecule. While it often increases metabolic stability, related compounds like trifluoroacetic acid are known to be corrosive and can cause severe skin burns and eye damage.[4][5] Phenylacetic acids containing this group are typically classified as skin and eye irritants.[1][6]

  • Sulfinyl Acetic Acid Moiety: Sulfoxides and related sulfinyl compounds are reactive chemical intermediates.[7] The acetic acid group confers acidic properties to the molecule, suggesting it could be corrosive. The overall reactivity profile indicates that it should be handled with care to avoid contact and inhalation.

Given this composite hazard profile, the compound must be treated as toxic, corrosive, and a skin/eye irritant. All handling procedures must reflect this high level of potential hazard.

Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is mandatory to create multiple barriers between the researcher and the chemical. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Double-gloving with nitrile gloves.[8]Chemical splash goggles and a full-face shield.[9]Flame-resistant laboratory coat (fully fastened) over a chemical-resistant apron.[8]Work must be performed within a certified chemical fume hood.[8]
Solution Preparation Double-gloving with nitrile gloves.Chemical splash goggles and a full-face shield.[9]Flame-resistant laboratory coat (fully fastened) over a chemical-resistant apron.[8]All manipulations must be conducted in a chemical fume hood.
Reaction Monitoring Double-gloving with nitrile gloves.Chemical splash goggles.Flame-resistant laboratory coat (fully fastened).All reactions must be performed in a chemical fume hood.
Waste Disposal Double-gloving with nitrile gloves.Chemical splash goggles and a full-face shield.Flame-resistant laboratory coat (fully fastened) over a chemical-resistant apron.Work must be performed within a certified chemical fume hood.

Causality of PPE Choices:

  • Double-Gloving: Aromatic compounds can permeate standard nitrile gloves. Double-gloving provides an additional protective layer and a protocol for safely removing the outer, potentially contaminated glove without touching it with the inner glove.

  • Face Shield over Goggles: While goggles protect the eyes from splashes, a face shield is essential when handling corrosive materials or larger quantities, protecting the entire face from splashes and potential reactions.[9]

  • Chemical Apron: An apron worn over the lab coat provides a crucial barrier against spills of corrosive or toxic liquids, protecting the torso and legs.[8]

  • Fume Hood: This is the primary engineering control to prevent inhalation of the powdered chemical or any volatile byproducts.[8] All operations that could generate dust or vapors must be performed within the hood.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for safety. The following protocol provides a self-validating system for handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Designate Work Area: Clearly demarcate a specific area within the fume hood for handling the compound to contain potential spills.

  • Assemble Materials: Have all necessary glassware, spatulas, reagents, and a designated waste container pre-labeled and ready within the fume hood to minimize handling time.

  • Prepare Spill Kit: Ensure a spill kit appropriate for acidic and organic compounds is immediately accessible.

Weighing and Transfer (Solid Compound)
  • Perform all weighing operations on a tared weigh boat or glassine paper inside the chemical fume hood.

  • Use dedicated spatulas and tools for this compound.

  • Carefully add the solid to the reaction vessel to minimize dust generation.

  • Keep the fume hood sash at the lowest possible height during all manipulations.[8]

Reaction and Monitoring
  • Slowly add solvents or reagents to the vessel containing the compound. Be aware of potential exothermic reactions.

  • Ensure the reaction apparatus is securely clamped and stable.

  • Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.[8]

Post-Experiment Decontamination
  • Equipment: Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. A triple rinse with an appropriate solvent (e.g., acetone, ethanol) followed by a wash with soap and water is recommended. Collect all rinsate as hazardous waste.

  • Work Surfaces: Wipe down the designated work area within the fume hood with a suitable solvent and then a cleaning solution. Dispose of all cleaning materials as solid hazardous waste.

  • PPE Removal: Remove the outer pair of gloves and dispose of them. Then, remove the apron, face shield, and lab coat. Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water.

Disposal Plan: Environmental Responsibility

Improper disposal of nitroaromatic compounds can lead to significant environmental contamination.[2][10] A dedicated waste stream is required.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and spent silica gel, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All reaction mixtures, mother liquors, and solvent rinses must be collected in a dedicated, labeled hazardous waste container for halogenated/nitrated organic waste. Do not mix with other waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[5][6]

Workflow and Safety Protocol Visualization

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each critical step.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Reaction Phase (Inside Fume Hood) cluster_cleanup 3. Post-Operation Phase cluster_disposal 4. Final Steps Prep Verify Fume Hood & Assemble Materials DonPPE Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) Prep->DonPPE Weigh Weigh & Transfer Compound DonPPE->Weigh React Prepare Solution & Run Reaction Weigh->React Monitor Monitor Reaction React->Monitor DeconEquip Decontaminate Equipment (Triple Rinse into Waste) Monitor->DeconEquip DeconArea Decontaminate Work Area DeconEquip->DeconArea SegWaste Segregate Solid & Liquid Waste DeconArea->SegWaste DoffPPE Safely Doff PPE SegWaste->DoffPPE Dispose Store Waste for Professional Disposal DoffPPE->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for handling this compound.

References

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC. PubMed Central.
  • SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Fisher Scientific.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • 2,4,5-Trifluorophenylacetic acid - SAFETY DATA SHEET. Ossila.
  • SAFETY DATA SHEET - 2-[4-(Trifluoromethoxy)phenyl]acetic acid. Thermo Fisher Scientific.
  • Trifluoroacetic Acid Material Safety Data Sheet (MSDS). Fisher Scientific.
  • Reductive desulfonylation. Wikipedia.
  • SAFETY DATA SHEET - Trifluoroacetic acid. Sigma-Aldrich.
  • Biodegradation of nitroaromatic compounds. PubMed.
  • Personal Protective Equipment. US EPA.
  • p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • A direct, one-pot synthesis of sulfinamides from sulfonyl chlorides and thiols. Organic & Biomolecular Chemistry - RSC Publishing.
  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH.
  • Bioremediation of nitroaromatic compounds (Chapter 6). Cambridge University Press.
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Removal of sulfur-containing compounds from liquid hydrocarbon streams. Google Patents.
  • A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters.
  • POTENTIAL FOR HUMAN EXPOSURE. Agency for Toxic Substances and Disease Registry | ATSDR.
  • Evaluating workplace protection factors (WPFs) of different firefighter PPE interface control measures for select volatile organic compounds (VOCs). ResearchGate.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Royal Society of Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.